molecular formula C10H11N2+ B14899983 5-Amino-1-methylquinolinium

5-Amino-1-methylquinolinium

Cat. No.: B14899983
M. Wt: 159.21 g/mol
InChI Key: ZMJBCEIHNOWCMC-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-methylquinolinium (C10H11N2+, PubChem CID: 950107) is a selective, small-molecule inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme recognized as a key regulator of cellular metabolism and energy homeostasis . Research indicates that NNMT is upregulated in adipose and liver tissues in models of obesity and type 2 diabetes, and its inhibition presents a novel mechanism of action for investigating these conditions . By potently inhibiting NNMT, this compound blocks the methylation of nicotinamide (NA), thereby preserving cellular pools of nicotinamide adenine dinucleotide (NAD+) . Elevated NAD+ levels subsequently activate NAD+-dependent signaling pathways, including the sirtuin (SIRT1) pathway, which influences mitochondrial biogenesis, fat oxidation, and cellular repair . Preclinical studies in animal models of diet-induced obesity have demonstrated that NNMT inhibition with this compound can significantly increase energy expenditure and basal metabolic rate, reduce white adipose tissue mass, decrease adipocyte size, and improve insulin sensitivity and glucose tolerance, independent of changes in food intake . Its cell-permeable properties and selectivity for NNMT over related methyltransferases make it a valuable pharmacological tool for in vitro and in vivo research . This compound is supplied for laboratory research to further the study of metabolic syndromes, obesity, diabetes, and age-related metabolic decline. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N2+

Molecular Weight

159.21 g/mol

IUPAC Name

1-methylquinolin-1-ium-5-amine

InChI

InChI=1S/C10H10N2/c1-12-7-3-4-8-9(11)5-2-6-10(8)12/h2-7,11H,1H3/p+1

InChI Key

ZMJBCEIHNOWCMC-UHFFFAOYSA-O

Canonical SMILES

C[N+]1=CC=CC2=C(C=CC=C21)N

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of 5-Amino-1-methylquinolinium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-methylquinolinium (5-Amino-1MQ) is a novel small molecule compound that has garnered significant attention for its potential therapeutic applications in metabolic diseases.[1][2] As a potent and selective inhibitor of nicotinamide (B372718) N-methyltransferase (NNMT), 5-Amino-1MQ offers a unique mechanism for modulating cellular metabolism and energy homeostasis.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of 5-Amino-1MQ, detailing its molecular target, downstream signaling pathways, and physiological effects. The content herein is supported by quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of the underlying biological processes to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism: Inhibition of Nicotinamide N-Methyltransferase (NNMT)

The primary mechanism of action of this compound is the direct inhibition of the cytosolic enzyme nicotinamide N-methyltransferase (NNMT).[1][3] NNMT catalyzes the methylation of nicotinamide (a form of vitamin B3) to form 1-methylnicotinamide (B1211872) (1-MNA), utilizing S-adenosylmethionine (SAM) as the methyl donor.[4] This enzymatic reaction is a key step in the NAD+ salvage pathway.[5]

Under normal physiological conditions, NNMT plays a role in regulating intracellular pools of nicotinamide and SAM.[6] However, elevated expression and activity of NNMT have been strongly associated with various metabolic disorders, including obesity and type 2 diabetes.[3][7] Increased NNMT activity in adipose tissue leads to a depletion of the NAD+ precursor nicotinamide, thereby reducing intracellular NAD+ levels and impairing cellular metabolism.[8][9]

5-Amino-1MQ acts as a competitive inhibitor of NNMT, binding to the enzyme's active site and preventing the methylation of nicotinamide.[5] This inhibition is highly selective, with minimal off-target effects on other methyltransferases or enzymes within the NAD+ salvage pathway.[6][10] By blocking NNMT, 5-Amino-1MQ effectively increases the bioavailability of nicotinamide for NAD+ synthesis, leading to a cascade of downstream metabolic effects.[4][5]

Signaling Pathway and Downstream Effects

The inhibition of NNMT by 5-Amino-1MQ initiates a well-defined signaling cascade that ultimately enhances cellular energy expenditure and reduces fat storage.[1] This pathway is primarily mediated by the subsequent increase in intracellular NAD+ levels.

Elevation of Intracellular NAD+

Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in numerous cellular processes, including redox reactions, DNA repair, and the regulation of metabolic pathways.[1] By preventing the consumption of nicotinamide by NNMT, 5-Amino-1MQ leads to a significant increase in intracellular NAD+ concentrations.[10]

Activation of Sirtuin 1 (SIRT1)

The elevated NAD+ levels directly activate sirtuin 1 (SIRT1), a member of the sirtuin family of NAD+-dependent protein deacetylases.[1][11] SIRT1 is a master regulator of cellular metabolism and is often referred to as a "longevity gene."[11] Its activation by the increased NAD+/NADH ratio triggers a range of beneficial metabolic effects.[12]

Metabolic Consequences of SIRT1 Activation

Activated SIRT1 influences multiple downstream targets to promote a shift from energy storage to energy expenditure:

  • Increased Fat Oxidation: SIRT1 activation enhances fatty acid oxidation in mitochondria, promoting the breakdown of stored fats for energy.[1][8]

  • Suppression of Lipogenesis: The compound has been shown to suppress the formation of new fat cells (lipogenesis) in adipocytes.[6][10]

  • Enhanced Mitochondrial Biogenesis: SIRT1 can stimulate the production of new mitochondria, the powerhouses of the cell, further boosting cellular energy capacity.[1]

  • Improved Insulin Sensitivity: By modulating metabolic pathways, 5-Amino-1MQ can improve the body's response to insulin, a key factor in managing metabolic diseases.[8][13]

Quantitative Data from Preclinical Studies

The efficacy of 5-Amino-1MQ has been demonstrated in several preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.

ParameterValueCell Type/ModelReference
IC50 7.8 µMRecombinant human NNMT[10]
EC50 10 µM3T3-L1 adipocytes[10]
Intracellular 1-MNA Reduction Significant reduction at 30 µM3T3-L1 pre-adipocytes and adipocytes[6][10]
Intracellular NAD+ Increase ~1.2-1.6-fold increase at 1-60 µM3T3-L1 adipocytes[10]

Table 1: In Vitro Efficacy of 5-Amino-1MQ

ParameterDosageDurationAnimal ModelKey FindingsReference
Body Weight Reduction 20 mg/kg (subcutaneous, 3x daily)11 daysDiet-induced obese (DIO) miceProgressive loss of body weight compared to controls.[10]
Fat Mass Reduction 20 mg/kg (subcutaneous, 3x daily)11 daysDiet-induced obese (DIO) miceSignificant reduction in white adipose tissue mass.[14]
Adipocyte Size Reduction 20 mg/kg (subcutaneous, 3x daily)11 daysDiet-induced obese (DIO) miceDecreased adipocyte size.[14]
Cholesterol Reduction Not specified11 daysDiet-induced obese (DIO) miceLowered cholesterol levels.[15]

Table 2: In Vivo Efficacy of 5-Amino-1MQ in Diet-Induced Obese Mice

Experimental Protocols

To facilitate the replication and further investigation of the effects of 5-Amino-1MQ, detailed methodologies from key experiments are provided below.

Biochemical Assay for NNMT Inhibition (IC50 Determination)

This protocol is based on methodologies described in the literature for determining the half-maximal inhibitory concentration (IC50) of a compound against NNMT.

Materials:

  • Recombinant human NNMT enzyme

  • Nicotinamide

  • S-adenosylmethionine (SAM)

  • 5-Amino-1MQ (or other test inhibitors)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • Detection reagent for S-adenosylhomocysteine (SAH) or 1-methylnicotinamide (1-MNA)

Procedure:

  • Prepare a series of dilutions of 5-Amino-1MQ in the reaction buffer.

  • In a microplate, combine the recombinant NNMT enzyme, nicotinamide, and the various concentrations of 5-Amino-1MQ.

  • Initiate the enzymatic reaction by adding SAM.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a quenching agent).

  • Quantify the amount of product formed (SAH or 1-MNA) using a suitable detection method (e.g., fluorescence, mass spectrometry).

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value using non-linear regression analysis.

Cell-Based Assay for Intracellular 1-MNA and NAD+ Levels (EC50 Determination)

This protocol outlines the general steps for measuring the effect of 5-Amino-1MQ on intracellular metabolite levels in adipocytes, as described in studies with 3T3-L1 cells.[10]

Materials:

  • 3T3-L1 pre-adipocytes

  • Cell culture medium (e.g., DMEM)

  • Differentiation cocktail (e.g., insulin, dexamethasone, IBMX)

  • 5-Amino-1MQ

  • Lysis buffer

  • Kits for quantifying 1-MNA and NAD+ (e.g., LC-MS/MS, colorimetric/fluorometric assay kits)

Procedure:

  • Culture 3T3-L1 pre-adipocytes to confluence.

  • Induce differentiation into mature adipocytes using the differentiation cocktail.

  • Treat the differentiated adipocytes with various concentrations of 5-Amino-1MQ for a specified duration (e.g., 24 hours).

  • Wash the cells with PBS and lyse them to release intracellular contents.

  • Quantify the intracellular concentrations of 1-MNA and NAD+ in the cell lysates using appropriate assay kits or analytical methods.

  • Normalize the metabolite levels to the total protein concentration in each sample.

  • Plot the percentage of 1-MNA reduction or NAD+ increase against the logarithm of the 5-Amino-1MQ concentration to determine the half-maximal effective concentration (EC50).

In Vivo Study in Diet-Induced Obese (DIO) Mice

The following protocol is a generalized representation of the in vivo studies conducted to evaluate the anti-obesity effects of 5-Amino-1MQ.[10]

Materials:

  • Male C57BL/6J mice

  • High-fat diet (HFD)

  • Standard chow diet

  • 5-Amino-1MQ

  • Vehicle control (e.g., saline)

  • Equipment for subcutaneous injections, body weight measurement, and food intake monitoring.

Procedure:

  • Induce obesity in mice by feeding them a high-fat diet for a specified period (e.g., 8-12 weeks).

  • Divide the obese mice into two groups: a treatment group receiving 5-Amino-1MQ and a control group receiving the vehicle.

  • Administer 5-Amino-1MQ (e.g., 20 mg/kg) or vehicle via subcutaneous injection three times daily for the duration of the study (e.g., 11 days).

  • Monitor and record body weight and food intake regularly (e.g., every other day).

  • At the end of the study, euthanize the mice and collect tissues (e.g., white adipose tissue) for further analysis (e.g., histology, gene expression).

  • Analyze the data for significant differences in body weight, fat mass, and other metabolic parameters between the treatment and control groups.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Signaling_Pathway_of_5-Amino-1MQ cluster_0 Cellular Environment cluster_1 Downstream Effects 5-Amino-1MQ 5-Amino-1MQ NNMT NNMT 5-Amino-1MQ->NNMT Inhibits 1-MNA 1-Methylnicotinamide NNMT->1-MNA Produces Nicotinamide Nicotinamide Nicotinamide->NNMT Substrate NAD+ Increased NAD+ Nicotinamide->NAD+ Increased Synthesis SIRT1 SIRT1 Activation NAD+->SIRT1 Metabolic_Effects Enhanced Fat Oxidation Suppressed Lipogenesis Improved Insulin Sensitivity SIRT1->Metabolic_Effects

Caption: Signaling pathway of this compound.

Experimental_Workflow_In_Vivo_Study cluster_induction Obesity Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Induction Male C57BL/6J Mice on High-Fat Diet (8-12 weeks) Grouping Randomization into Two Groups Induction->Grouping Treatment_Group 5-Amino-1MQ (20 mg/kg, 3x daily, SC) (11 days) Grouping->Treatment_Group Control_Group Vehicle (Saline, 3x daily, SC) (11 days) Grouping->Control_Group Monitoring Body Weight & Food Intake Measurement (Every other day) Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Euthanasia and Tissue Collection (Day 11) Monitoring->Endpoint Analysis Data Analysis: - Body Weight Change - Fat Mass - Adipocyte Size - Cholesterol Levels Endpoint->Analysis

Caption: Experimental workflow for an in vivo study of 5-Amino-1MQ.

Conclusion

This compound presents a promising therapeutic strategy for metabolic disorders through its targeted inhibition of NNMT. This mechanism, leading to increased intracellular NAD+ and subsequent activation of SIRT1, offers a novel approach to enhancing cellular metabolism and promoting a healthier metabolic phenotype. The preclinical data strongly support its efficacy in reducing adiposity and improving metabolic parameters. Further research, including well-controlled clinical trials, is warranted to fully elucidate its therapeutic potential in humans. This guide provides a foundational understanding of the core mechanism of 5-Amino-1MQ to aid researchers and drug development professionals in their ongoing investigations.

References

The Role of 5-Amino-1-methylquinolinium in NAD+ Metabolism and Cellular Energy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-methylquinolinium (5-AMQ) is a small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme increasingly recognized as a key regulator of cellular metabolism and energy homeostasis. By inhibiting NNMT, 5-AMQ modulates the levels of crucial metabolites, primarily nicotinamide adenine (B156593) dinucleotide (NAD+) and S-adenosylmethionine (SAM), leading to a cascade of downstream effects on cellular energy expenditure, fat metabolism, and insulin (B600854) sensitivity. This technical guide provides an in-depth overview of the mechanism of action of 5-AMQ, its impact on NAD+ metabolism and cellular energy, and detailed experimental protocols for its study. The information presented is intended to support researchers, scientists, and drug development professionals in their investigation of 5-AMQ and its therapeutic potential.

Introduction

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide to 1-methylnicotinamide (B1211872) (1-MNA), utilizing S-adenosylmethionine (SAM) as the methyl donor.[1] This process has significant implications for cellular metabolism. Elevated NNMT activity, observed in conditions such as obesity and type 2 diabetes, can deplete the cellular pool of nicotinamide available for the NAD+ salvage pathway, leading to reduced intracellular NAD+ levels.[1][2] NAD+ is a critical coenzyme for a multitude of cellular processes, including mitochondrial respiration, DNA repair, and the activity of sirtuins, which are key regulators of metabolism and aging.[1][3]

This compound (5-AMQ) has emerged as a potent and selective inhibitor of NNMT.[4][5] Its ability to permeate cell membranes allows it to effectively target intracellular NNMT, thereby preventing the depletion of the NAD+ precursor pool and modulating the SAM/SAH ratio.[5][6] This guide will delve into the biochemical underpinnings of 5-AMQ's action, its quantifiable effects on cellular metabolites and processes, and provide detailed methodologies for its experimental investigation.

Mechanism of Action of this compound

5-AMQ functions as a competitive inhibitor of NNMT, binding to the enzyme's active site and preventing the methylation of nicotinamide.[7] This inhibition has two primary consequences for cellular metabolism: the preservation of the NAD+ precursor pool and the modulation of the SAM cycle.

Impact on NAD+ Metabolism

By blocking the consumption of nicotinamide by NNMT, 5-AMQ effectively increases the intracellular availability of this crucial precursor for the NAD+ salvage pathway.[5] This leads to a subsequent increase in intracellular NAD+ levels.[4][5] Elevated NAD+ can then enhance the activity of NAD+-dependent enzymes such as sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs), which play vital roles in cellular energy regulation, DNA repair, and stress responses.[3][8]

Influence on the S-adenosylmethionine (SAM) Cycle

The NNMT reaction consumes SAM, the universal methyl donor, and produces S-adenosylhomocysteine (SAH). The inhibition of NNMT by 5-AMQ leads to an increase in the intracellular concentration of SAM.[4][6] The SAM/SAH ratio is a critical indicator of the cell's methylation potential, and its modulation by 5-AMQ can influence a wide range of epigenetic and metabolic processes.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by 5-AMQ and a general experimental workflow for assessing its effects on cellular metabolism.

NNMT_Inhibition_Pathway cluster_0 Cellular Environment Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT Substrate NAD_Salvage_Pathway NAD+ Salvage Pathway Nicotinamide->NAD_Salvage_Pathway Enters SAM SAM SAM->NNMT Co-substrate 1-MNA 1-MNA NNMT->1-MNA Produces SAH SAH NNMT->SAH Produces 5-AMQ 5-AMQ 5-AMQ->NNMT Inhibits NAD NAD+ NAD_Salvage_Pathway->NAD Increases Sirtuins_PARPs Sirtuins, PARPs NAD->Sirtuins_PARPs Activates Cellular_Energy_Metabolism Enhanced Cellular Energy Metabolism Sirtuins_PARPs->Cellular_Energy_Metabolism Promotes

Figure 1: Signaling pathway of 5-AMQ-mediated NNMT inhibition.

Experimental_Workflow cluster_assays Functional Readouts Cell_Culture Cell Culture (e.g., Adipocytes, Hepatocytes) Treatment Treatment with 5-AMQ (Dose-response and time-course) Cell_Culture->Treatment Metabolite_Extraction Metabolite Extraction Treatment->Metabolite_Extraction Enzyme_Activity_Assay NNMT/SIRT1 Activity Assays Treatment->Enzyme_Activity_Assay Cellular_Assays Cellular Function Assays Treatment->Cellular_Assays Metabolite_Analysis Metabolite Analysis (LC-MS/MS for NAD+, SAM, 1-MNA) Metabolite_Extraction->Metabolite_Analysis Data_Analysis Data Analysis and Interpretation Metabolite_Analysis->Data_Analysis Enzyme_Activity_Assay->Data_Analysis Lipogenesis_Assay Lipogenesis Assay (Oil Red O Staining) Cellular_Assays->Lipogenesis_Assay Mitochondrial_Respiration Mitochondrial Respiration (Seahorse Assay) Cellular_Assays->Mitochondrial_Respiration Gene_Expression Gene Expression Analysis (qPCR/Western Blot) Cellular_Assays->Gene_Expression Lipogenesis_Assay->Data_Analysis Mitochondrial_Respiration->Data_Analysis Gene_Expression->Data_Analysis

Figure 2: General experimental workflow for studying 5-AMQ.

Quantitative Data on the Effects of this compound

The following tables summarize key quantitative data from preclinical studies investigating the effects of 5-AMQ.

Table 1: In Vitro Effects of 5-AMQ on NNMT Activity and Cellular Metabolites

ParameterCell Type5-AMQ ConcentrationEffectReference
NNMT Inhibition (IC50) Recombinant Human NNMT1.2 µM50% inhibition of enzyme activity[4]
Intracellular 1-MNA Differentiated 3T3-L1 Adipocytes30 µM (24h)Significant reduction[4]
Intracellular NAD+ Differentiated 3T3-L1 Adipocytes10 µM (24h)~1.2-1.6-fold increase[4]
Intracellular SAM Differentiated 3T3-L1 Adipocytes30 µM (24h)~1.5-fold increase[4]
Lipogenesis Differentiating 3T3-L1 Adipocytes30 µM50% reduction in lipid accumulation[4]
Lipogenesis Differentiating 3T3-L1 Adipocytes60 µM70% reduction in lipid accumulation[4]

Table 2: In Vivo Effects of 5-AMQ in a Diet-Induced Obesity Mouse Model

ParameterTreatmentDurationEffectReference
Body Weight 20 mg/kg (s.c., 3x daily)11 daysProgressive weight loss (~5.1% from baseline)[1][4]
White Adipose Mass (EWAT) 20 mg/kg (s.c., 3x daily)11 days~35% decrease[1][3]
Adipocyte Size 20 mg/kg (s.c., 3x daily)11 days>30% decrease[1]
Adipocyte Volume 20 mg/kg (s.c., 3x daily)11 days>40% decrease[1][9]
Plasma Total Cholesterol 20 mg/kg (s.c., 3x daily)11 days~30% lower than control[1][3]

Table 3: Pharmacokinetic Properties of 5-AMQ in Rats

ParameterIV DoseOral DoseReference
Mean Max. Plasma Conc. (Cmax) -2252 ng/mL[10]
Mean Terminal Elimination Half-life 3.80 ± 1.10 h6.90 ± 1.20 h[10]
Oral Bioavailability (F%) -38.4%[10]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 5-AMQ.

NNMT Enzymatic Assay (Fluorometric)

This protocol is adapted from commercially available NNMT inhibitor screening kits.

Materials:

  • Recombinant human NNMT enzyme

  • Nicotinamide (substrate)

  • S-adenosylmethionine (SAM) (methyl donor)

  • 5-AMQ (test inhibitor)

  • Assay Buffer

  • SAH hydrolase

  • Thiol-detecting probe

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 392/482 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of NNMT enzyme, nicotinamide, SAM, and 5-AMQ in assay buffer at desired concentrations.

  • Reaction Setup: In a 96-well plate, add assay buffer, NNMT enzyme, and varying concentrations of 5-AMQ or vehicle control.

  • Initiation: Start the reaction by adding a mixture of nicotinamide and SAM to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Add SAH hydrolase to convert the reaction product SAH to homocysteine. Then, add the thiol-detecting probe.

  • Measurement: Measure the fluorescence intensity using a plate reader. The signal is inversely proportional to NNMT activity.

  • Data Analysis: Calculate the percent inhibition of NNMT activity for each 5-AMQ concentration and determine the IC50 value.

Measurement of Intracellular NAD+ Levels (Bioluminescent Assay)

This protocol is based on commercially available NAD/NADH-Glo™ assays.

Materials:

  • Cells of interest (e.g., 3T3-L1 adipocytes)

  • 5-AMQ

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • NAD/NADH-Glo™ Detection Reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with varying concentrations of 5-AMQ or vehicle for the desired duration.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the assay kit protocol.

  • NAD+ Measurement: Add the NAD/NADH-Glo™ Detection Reagent to the cell lysates. This reagent contains enzymes that specifically react with NAD+ to produce a luminescent signal.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Generate a standard curve with known NAD+ concentrations. Calculate the intracellular NAD+ concentration in the samples and normalize to protein concentration or cell number.

Adipogenesis Assay (Oil Red O Staining)

This protocol is a standard method for assessing lipid accumulation in differentiated adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Adipogenic differentiation medium (containing insulin, dexamethasone, and IBMX)

  • 5-AMQ

  • Phosphate-buffered saline (PBS)

  • 10% Formalin

  • Oil Red O staining solution

  • Isopropanol

  • Microplate reader (absorbance at 490-520 nm)

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence. Induce differentiation using adipogenic medium in the presence of varying concentrations of 5-AMQ or vehicle control.

  • Fixation: After the differentiation period (typically 8-10 days), wash the cells with PBS and fix with 10% formalin for at least 1 hour.

  • Staining: Wash the fixed cells with water and stain with Oil Red O solution for 20 minutes to visualize lipid droplets.

  • Washing: Wash the cells with water to remove excess stain.

  • Quantification: Elute the Oil Red O stain from the lipid droplets using isopropanol.

  • Measurement: Measure the absorbance of the eluted dye in a microplate reader. The absorbance is directly proportional to the amount of lipid accumulation.

Assessment of Mitochondrial Respiration (Seahorse XF Analyzer)

This protocol provides a method to measure real-time oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

Materials:

  • Cells of interest

  • 5-AMQ

  • Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treatment: Treat the cells with 5-AMQ or vehicle for the desired time.

  • Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour. Hydrate the sensor cartridge with XF Calibrant.

  • Mitochondrial Stress Test: Load the mitochondrial stress test compounds into the injection ports of the sensor cartridge.

  • Measurement: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the basal OCR and then sequentially inject the stress test compounds to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and spare respiratory capacity.

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Compare the mitochondrial respiration parameters between 5-AMQ-treated and control cells.

Conclusion

This compound represents a promising pharmacological tool for the investigation of NAD+ metabolism and its role in cellular energy homeostasis. Its mechanism of action as a selective NNMT inhibitor provides a targeted approach to modulate key metabolic pathways implicated in a range of diseases, including obesity and type 2 diabetes. The quantitative data and detailed experimental protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of 5-AMQ and the broader implications of NNMT inhibition. Further research, particularly well-controlled clinical trials, is necessary to translate these preclinical findings into human therapeutic applications.

References

The Foundational Science of NNMT Inhibition by 5-Amino-1-methylquinolinium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (B372718) N-methyltransferase (NNMT) has emerged as a significant therapeutic target in the fields of metabolic disease, oncology, and age-related pathologies. This technical guide provides an in-depth exploration of the foundational science behind the inhibition of NNMT by the small molecule 5-Amino-1-methylquinolinium (5-A-1-MQ). We will delve into the molecular mechanisms of this inhibition, the downstream effects on critical signaling pathways, and detailed protocols for key experimental validations. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on or interested in the therapeutic potential of NNMT inhibition.

Introduction to Nicotinamide N-methyltransferase (NNMT)

Nicotinamide N-methyltransferase is a cytosolic enzyme that plays a crucial role in cellular metabolism and detoxification.[[“]] It catalyzes the methylation of nicotinamide (a form of vitamin B3) and other pyridine (B92270) compounds, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[2] This reaction produces 1-methylnicotinamide (B1211872) (1-MNA) and S-adenosyl-L-homocysteine (SAH).[3] Elevated NNMT expression has been linked to various pathological states, including obesity, type 2 diabetes, non-alcoholic fatty liver disease, and certain cancers.[3][4] By consuming nicotinamide and SAM, NNMT influences the cellular pools of these critical molecules, thereby impacting NAD+ biosynthesis and cellular methylation potential.[3]

This compound (5-A-1-MQ): A Potent NNMT Inhibitor

This compound (5-A-1-MQ) is a small, membrane-permeable molecule that has been identified as a potent and selective inhibitor of NNMT.[5] Structurally, it is a derivative of methylquinolinium.[5] Preclinical studies have demonstrated its efficacy in reversing diet-induced obesity and improving metabolic parameters in animal models.[6]

Mechanism of Action

5-A-1-MQ acts as a competitive inhibitor of NNMT, binding to the enzyme's active site and preventing the binding of its substrate, nicotinamide.[7] This inhibition leads to a cascade of downstream metabolic effects, primarily driven by the increased availability of nicotinamide and SAM.[[“]] The increased nicotinamide pool enhances the salvage pathway for NAD+ synthesis, a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair.[2] Concurrently, the reduced consumption of SAM increases the cellular methylation potential, which can influence epigenetic regulation.[3]

Key Signaling Pathways Modulated by 5-A-1-MQ

The inhibition of NNMT by 5-A-1-MQ initiates a series of signaling events that culminate in improved metabolic health. The primary axis of this regulation involves the interplay between NAD+, SIRT1, and AMPK.

The NNMT-NAD+-SIRT1 Axis and Mitochondrial Biogenesis

By increasing the intracellular concentration of NAD+, 5-A-1-MQ activates sirtuin 1 (SIRT1), a NAD+-dependent protein deacetylase.[8] Activated SIRT1 deacetylates and activates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[[“]][2] This leads to an increase in the number and function of mitochondria, thereby enhancing cellular energy expenditure.[9]

NNMT_SIRT1_Mitochondrial_Biogenesis cluster_Inhibition NNMT Inhibition cluster_Metabolic_Shifts Metabolic Shifts cluster_Cellular_Outcomes Cellular Outcomes 5-A-1-MQ 5-A-1-MQ NNMT NNMT 5-A-1-MQ->NNMT Inhibits Nicotinamide Nicotinamide NNMT->Nicotinamide Reduces Consumption NAD+ NAD+ Nicotinamide->NAD+ Increases Synthesis SIRT1 SIRT1 NAD+->SIRT1 Activates PGC-1α (acetylated) PGC-1α (acetylated) SIRT1->PGC-1α (acetylated) Deacetylates PGC-1α (deacetylated) PGC-1α (deacetylated) PGC-1α (acetylated)->PGC-1α (deacetylated) Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α (deacetylated)->Mitochondrial Biogenesis Promotes Energy Expenditure Energy Expenditure Mitochondrial Biogenesis->Energy Expenditure Increases NNMT_AMPK_Fatty_Acid_Oxidation cluster_Energy_Sensing Energy Sensing cluster_Metabolic_Regulation Metabolic Regulation cluster_Cellular_Outcome Cellular Outcome Increased Energy Expenditure Increased Energy Expenditure Increased AMP/ATP Ratio Increased AMP/ATP Ratio Increased Energy Expenditure->Increased AMP/ATP Ratio AMPK AMPK Increased AMP/ATP Ratio->AMPK Activates ACC ACC AMPK->ACC Inhibits Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Reduces Synthesis CPT1 CPT1 Malonyl-CoA->CPT1 Relieves Inhibition Fatty Acid Oxidation Fatty Acid Oxidation CPT1->Fatty Acid Oxidation Promotes NNMT_Inhibition_Assay_Workflow Reagent Preparation Reagent Preparation Assay Setup Assay Setup Reagent Preparation->Assay Setup Reaction Initiation Reaction Initiation Assay Setup->Reaction Initiation Incubation (37°C) Incubation (37°C) Reaction Initiation->Incubation (37°C) Detection Detection Incubation (37°C)->Detection Fluorescence Measurement Fluorescence Measurement Detection->Fluorescence Measurement Data Analysis (IC50) Data Analysis (IC50) Fluorescence Measurement->Data Analysis (IC50)

References

5-Amino-1-methylquinolinium: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-methylquinolinium (5-Amino-1MQ) is a small, membrane-permeable molecule that has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the realm of metabolic diseases.[1][2] It is a synthetic compound, a derivative of methylquinolinium, that acts as a potent and selective inhibitor of the enzyme nicotinamide (B372718) N-methyltransferase (NNMT).[3][4][5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of 5-Amino-1MQ, with a focus on its mechanism of action and preclinical data.

Chemical Structure and Physicochemical Properties

5-Amino-1MQ is a cationic molecule with a quinolinium core structure, featuring a methyl group at the 1-position and an amino group at the 5-position.[6] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 5-amino-1-methylquinolin-1-ium[7]
Molecular Formula C₁₀H₁₁N₂⁺[7]
Molecular Weight (Cation) 159.21 g/mol [7]
CAS Number 685079-15-6[7]
Appearance Yellow to orange solid (as iodide salt)[8]
Melting Point 213-214 °C (as iodide salt)[9]
Solubility Soluble in water and organic solvents like DMSO[3]
XLogP3 1.1[7]

Mechanism of Action: The NNMT Inhibition Pathway

The primary mechanism of action of 5-Amino-1MQ is the competitive inhibition of nicotinamide N-methyltransferase (NNMT).[10][11] NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (B1211872) (1-MNA), utilizing S-adenosylmethionine (SAM) as a methyl donor.[12][13] By inhibiting NNMT, 5-Amino-1MQ prevents the consumption of nicotinamide, leading to several downstream effects that are of therapeutic interest.[1]

The inhibition of NNMT by 5-Amino-1MQ initiates a cascade of intracellular events. By preventing the methylation of nicotinamide, more of this precursor is available for the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) synthesis.[14] This leads to an increase in intracellular NAD+ levels.[12] NAD+ is a critical coenzyme in numerous cellular processes, including energy metabolism, DNA repair, and the activation of sirtuins, a class of proteins involved in longevity and metabolic regulation.

NNMT_Inhibition_Pathway cluster_0 Cellular Environment Nicotinamide Nicotinamide (Vitamin B3) NNMT NNMT (Nicotinamide N-methyltransferase) Nicotinamide->NNMT Substrate NAD_Salvage NAD+ Salvage Pathway Nicotinamide->NAD_Salvage MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Produces SAH SAH NNMT->SAH Produces NAD NAD+ NAD_Salvage->NAD Sirtuins Sirtuins (e.g., SIRT1) NAD->Sirtuins Activates Mitochondrial_Function Mitochondrial Function NAD->Mitochondrial_Function Coenzyme for Lipogenesis Decreased Lipogenesis Sirtuins->Lipogenesis Inhibits Energy_Expenditure Increased Energy Expenditure Mitochondrial_Function->Energy_Expenditure SAM SAM SAM->NNMT Methyl Donor Amino_1MQ This compound Amino_1MQ->NNMT Inhibits

Figure 1: Signaling pathway of this compound as an NNMT inhibitor.

Biological and Pharmacological Properties

Preclinical studies, primarily in rodent models and cell cultures, have demonstrated a range of biological effects of 5-Amino-1MQ.

In Vitro Efficacy
ParameterValueCell Line/AssaySource
NNMT IC₅₀ 1.2 µMBiochemical Assay[9]
1-MNA Reduction Significant reduction at 30 µMPre-adipocytes and Adipocytes[12]
NAD+ Increase ~1.2-1.6 fold increase (1-60 µM)Differentiated Adipocytes[12]
Lipogenesis Inhibition 50% reduction at 30 µM, 70% at 60 µMDifferentiating 3T3-L1 pre-adipocytes[12]
Pharmacokinetics in Rats

Pharmacokinetic studies in rats have shown that 5-Amino-1MQ has good oral bioavailability.[10][15][16]

ParameterIntravenous (IV)OralSource
Mean Max. Plasma Conc. (Cmax) -2252 ng/mL[15][16]
Mean Terminal Elimination Half-life (t₁/₂) 3.80 ± 1.10 h6.90 ± 1.20 h[15][16]
Mean Area Under the Curve (AUC₀₋∞) 3708 h·ng/mL14431 h·ng/mL[15]
Oral Bioavailability (F%) -38.4%[15]
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

Studies in mice with diet-induced obesity have shown promising results.[2][12]

EffectDosageDurationOutcomeSource
Body Weight 20 mg/kg (SC, 3x daily)11 daysProgressive loss of body weight[12]
Adipose Tissue Mass 20 mg/kg (SC, 3x daily)11 daysReduced white adipose tissue mass[12]
Adipocyte Size 20 mg/kg (SC, 3x daily)11 daysDecreased adipocyte size[12]
Plasma Cholesterol 20 mg/kg (SC, 3x daily)11 daysLowered plasma total cholesterol[12]

Importantly, these effects were observed without any significant changes in food intake, suggesting that 5-Amino-1MQ's mechanism of action is related to increased energy expenditure rather than appetite suppression.[2][12]

Experimental Protocols

NNMT Inhibition Assay (Biochemical)

A biochemical assay is utilized to determine the half-maximal inhibitory concentration (IC₅₀) of 5-Amino-1MQ against NNMT.[12] The protocol typically involves incubating recombinant NNMT with its substrates, nicotinamide and S-adenosylmethionine (SAM), in the presence of varying concentrations of 5-Amino-1MQ. The activity of NNMT is quantified by measuring the formation of the product, 1-methylnicotinamide (1-MNA), often using methods like high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

NNMT_Inhibition_Assay cluster_workflow Experimental Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant NNMT - Nicotinamide - SAM - 5-Amino-1MQ (various concentrations) Start->Prepare_Reagents Incubate Incubate NNMT, substrates, and inhibitor Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Analyze_Product Analyze 1-MNA formation (LC-MS/MS) Stop_Reaction->Analyze_Product Calculate_IC50 Calculate IC₅₀ Analyze_Product->Calculate_IC50

Figure 2: Workflow for a typical NNMT inhibition biochemical assay.

Cell-Based Lipogenesis Assay

To assess the impact of 5-Amino-1MQ on fat cell formation, a lipogenesis assay using pre-adipocyte cell lines like 3T3-L1 is commonly employed.[12]

  • Cell Culture and Differentiation: 3T3-L1 pre-adipocytes are cultured and then induced to differentiate into mature adipocytes using a cocktail of adipogenic agents (e.g., insulin, dexamethasone, IBMX).[12]

  • Treatment: During the differentiation process, cells are treated with various concentrations of 5-Amino-1MQ.[12]

  • Lipid Accumulation Staining: After several days, the accumulation of intracellular lipids in the differentiated adipocytes is visualized and quantified using a lipid-specific stain, such as Oil Red O.[12]

  • Quantification: The stained lipid droplets are then extracted, and the absorbance is measured to quantify the extent of lipogenesis.[12]

Selectivity Profile

A crucial aspect of any therapeutic candidate is its selectivity. Studies have shown that 5-Amino-1MQ is highly selective for NNMT and does not significantly inhibit other related methyltransferases or enzymes involved in the NAD+ salvage pathway at pharmacologically relevant concentrations.[12][13] This selectivity is important for minimizing off-target effects.

Conclusion

This compound is a promising small molecule inhibitor of NNMT with a well-defined mechanism of action that leads to increased intracellular NAD+ levels. Preclinical data from in vitro and in vivo studies in animal models of obesity demonstrate its potential to reduce adiposity and improve metabolic parameters. Its favorable oral bioavailability and high selectivity make it an attractive candidate for further investigation in the development of novel therapeutics for metabolic diseases. Further research, including clinical trials in humans, is necessary to fully elucidate its therapeutic potential and safety profile.

References

5-Amino-1-methylquinolinium: A Technical Whitepaper on its Initial Studies and Discovery as a Research Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial studies and discovery of 5-Amino-1-methylquinolinium (5-Amino-1MQ), a potent and selective small molecule inhibitor of Nicotinamide (B372718) N-Methyltransferase (NNMT). We delve into the foundational research that identified 5-Amino-1MQ as a promising therapeutic candidate for metabolic diseases. This guide details the compound's mechanism of action, key quantitative data from initial in vitro and in vivo studies, and the experimental protocols employed in its early evaluation. Visual diagrams of the relevant signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the scientific journey of this research compound.

Introduction: The Rationale for NNMT Inhibition

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis.[1] It catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (B1211872) (1-MNA), utilizing S-adenosyl-L-methionine (SAM) as a methyl donor.[2] Elevated expression of NNMT has been observed in the white adipose tissue and liver of obese and diabetic mice, suggesting a causal link to metabolic dysregulation.[2][3] The overexpression of NNMT is thought to contribute to metabolic disorders by depleting the intracellular pool of nicotinamide available for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and a substrate for sirtuins, which are key regulators of metabolism.[2][4]

The initial hypothesis driving the research was that inhibiting NNMT could reverse these metabolic derangements by increasing intracellular NAD+ levels, thereby activating sirtuin pathways and promoting a healthier metabolic phenotype. This led to a search for potent, selective, and cell-permeable small molecule inhibitors of NNMT, culminating in the discovery and characterization of this compound.[4]

Discovery and Initial Characterization of this compound

5-Amino-1MQ was identified through the screening and optimization of methylquinolinium scaffolds.[4] The primary goal was to develop a compound with high permeability, selectivity, and potency for NNMT.[5] Early research demonstrated that 5-Amino-1MQ is a competitive inhibitor of NNMT, effectively blocking the binding of nicotinamide to the enzyme's active site.[2]

In Vitro Efficacy and Selectivity

Initial biochemical and cellular assays established the potency and selectivity of 5-Amino-1MQ. The compound demonstrated a significant inhibitory effect on NNMT activity at low micromolar concentrations. Crucially, it exhibited high selectivity for NNMT over other methyltransferases and enzymes involved in the NAD+ salvage pathway, minimizing the potential for off-target effects.[5]

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/Assay ConditionsReference
NNMT IC50 1.2 µMBiochemical assay with 50 µM SAM and 100 µM nicotinamide
1-MNA Reduction EC50 2.3 µMDifferentiated 3T3-L1 adipocytes
Lipogenesis Inhibition 50% reduction at 30 µM70% reduction at 60 µMDifferentiated 3T3-L1 pre-adipocytes[5]

Table 2: Selectivity Profile of this compound

EnzymeInhibitionReference
DNMT1 No significant inhibition[5]
PRMT3 No significant inhibition[5]
COMT No significant inhibition[5]
NAMPT No significant inhibition[5]
SIRT1 No significant inhibition[5]

Mechanism of Action: The NNMT-NAD+-SIRT1 Signaling Pathway

The primary mechanism of action of 5-Amino-1MQ is the inhibition of NNMT. This initiates a cascade of downstream effects that ultimately lead to improved metabolic health. By blocking NNMT, 5-Amino-1MQ prevents the methylation of nicotinamide, thereby increasing its availability for the synthesis of NAD+.[2] The elevated NAD+ levels, in turn, activate NAD+-dependent enzymes, most notably sirtuin 1 (SIRT1).[6] SIRT1 is a key metabolic sensor that, when activated, promotes fat oxidation, enhances insulin (B600854) sensitivity, and reduces inflammation.[6][7]

5-Amino-1MQ_Signaling_Pathway cluster_0 Cellular Environment 5-Amino-1MQ 5-Amino-1MQ NNMT NNMT 5-Amino-1MQ->NNMT Inhibits 1-MNA 1-MNA NNMT->1-MNA Produces Nicotinamide Nicotinamide Nicotinamide->NNMT Substrate NAD+ NAD+ Nicotinamide->NAD+ Precursor for Synthesis SIRT1 SIRT1 NAD+->SIRT1 Activates Metabolic_Effects Improved Metabolic Health (Increased Fat Oxidation, Enhanced Insulin Sensitivity) SIRT1->Metabolic_Effects Promotes

Caption: Signaling pathway of 5-Amino-1MQ.

Preclinical In Vivo Studies

The promising in vitro results prompted the evaluation of 5-Amino-1MQ in a preclinical model of diet-induced obesity. These studies provided the first evidence of its therapeutic potential in a living organism.

Animal Model and Dosing

The initial in vivo study utilized 17-week-old male C57Bl/6 mice that had been fed a high-fat diet for 11 weeks to induce obesity.[5] The mice were treated with 5-Amino-1MQ at a dose of 20 mg/kg, administered via subcutaneous injection three times daily for 11 days.[5]

Key Findings

The study revealed that systemic administration of 5-Amino-1MQ led to a progressive and significant reduction in body weight compared to the vehicle-treated control group.[5] This weight loss was attributed to a decrease in white adipose tissue mass and a reduction in the size of adipocytes.[5] Importantly, the weight loss occurred without any significant changes in food intake, suggesting that 5-Amino-1MQ exerts its effects by increasing energy expenditure rather than suppressing appetite.[5] Furthermore, treated mice exhibited a significant reduction in plasma total cholesterol levels.[5]

Table 3: Summary of In Vivo Efficacy of this compound in Diet-Induced Obese Mice

ParameterOutcomeTreatment DetailsReference
Body Weight Progressive loss over the treatment period20 mg/kg, three times daily (SC), for 11 days[5]
White Adipose Mass Significantly reduced20 mg/kg, three times daily (SC), for 11 days[5]
Adipocyte Size Decreased20 mg/kg, three times daily (SC), for 11 days[5]
Food Intake No significant impact20 mg/kg, three times daily (SC), for 11 days[5]
Plasma Total Cholesterol 30% lower in treated mice relative to control20 mg/kg, three times daily (SC), for 11 days[8]

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used in the initial studies of 5-Amino-1MQ.

Biochemical NNMT Inhibition Assay

The in vitro potency of 5-Amino-1MQ was determined using a biochemical assay to measure the inhibition of NNMT enzymatic activity. The assay typically involves recombinant human NNMT, the substrates nicotinamide and S-adenosyl-L-methionine (SAM), and the test compound (5-Amino-1MQ) at various concentrations. The reaction product, 1-methylnicotinamide (1-MNA), is then quantified.

  • Enzyme: Recombinant human NNMT.

  • Substrates: Nicotinamide (100 µM) and SAM (50 µM).

  • Incubation: The enzyme, substrates, and inhibitor are incubated at a controlled temperature (e.g., 37°C).

  • Detection: The formation of 1-MNA is quantified using methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).[7]

  • Data Analysis: The concentration of 5-Amino-1MQ that inhibits 50% of the NNMT activity (IC50) is calculated from the dose-response curve.

Cell-Based Assays

3T3-L1 pre-adipocytes are a standard cell line used to study adipogenesis and fat metabolism.

  • Cell Culture: 3T3-L1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Differentiation: To induce differentiation into mature adipocytes, confluent pre-adipocytes are treated with a differentiation cocktail typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

  • Treatment: Differentiated adipocytes are then treated with varying concentrations of 5-Amino-1MQ.

To assess the cellular efficacy of 5-Amino-1MQ, the intracellular levels of 1-MNA are measured.

  • Cell Lysis: After treatment with 5-Amino-1MQ, the adipocytes are washed and lysed to release intracellular contents.

  • Extraction: The lysate is then processed to extract the metabolites.

  • Quantification: The concentration of 1-MNA is determined using LC-MS/MS.[5] The EC50 value, the concentration of 5-Amino-1MQ that causes a 50% reduction in intracellular 1-MNA, is then calculated.

The effect of 5-Amino-1MQ on fat accumulation is assessed using a lipogenesis assay.

  • Treatment during Differentiation: 3T3-L1 pre-adipocytes are treated with 5-Amino-1MQ during the differentiation process.

  • Lipid Staining: After differentiation, the cells are fixed and stained with Oil Red O, a dye that specifically stains neutral lipids.

  • Quantification: The stained lipid droplets are then quantified by extracting the dye and measuring its absorbance, or through imaging analysis.

In Vivo Experimental Workflow

The preclinical efficacy of 5-Amino-1MQ was evaluated in a diet-induced obese mouse model following a structured workflow.

In_Vivo_Experimental_Workflow cluster_workflow In Vivo Study of 5-Amino-1MQ in Diet-Induced Obese Mice Animal_Model 1. Animal Model Selection (Male C57Bl/6 mice) Diet 2. Induction of Obesity (High-fat diet for 11 weeks) Animal_Model->Diet Treatment_Groups 3. Group Allocation (5-Amino-1MQ vs. Vehicle Control) Diet->Treatment_Groups Dosing 4. Dosing Regimen (20 mg/kg, 3x daily, SC, 11 days) Treatment_Groups->Dosing Monitoring 5. In-life Monitoring (Body weight, food intake) Dosing->Monitoring Termination 6. Study Termination and Sample Collection Monitoring->Termination Analysis 7. Data Analysis (Adipose tissue mass, adipocyte size, plasma cholesterol) Termination->Analysis

Caption: Workflow for the initial in vivo evaluation of 5-Amino-1MQ.

Conclusion

The initial studies of this compound successfully identified it as a potent, selective, and membrane-permeable inhibitor of NNMT. The foundational research demonstrated its ability to modulate the NNMT-NAD+-SIRT1 pathway, leading to beneficial metabolic effects in both in vitro and in vivo models of obesity. These early discoveries have paved the way for further investigation into the therapeutic potential of 5-Amino-1MQ for a range of metabolic disorders. This technical guide provides a comprehensive summary of the seminal data and methodologies that underpin the ongoing interest in this promising research compound.

References

Analysis of 5-Amino-1-methylquinolinium's Effect on Sirtuin Activation Pathways: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Notice of Information Unavailability

An exhaustive search of publicly available scientific literature and databases has been conducted to assemble a technical guide on the effects of 5-Amino-1-methylquinolinium (5-AMQ) on sirtuin activation pathways. This search included comprehensive queries across major scientific research platforms and databases.

The investigation did not yield any specific data, experimental protocols, or established signaling pathways related to the direct interaction between this compound and sirtuins. Consequently, the creation of an in-depth technical guide, as originally requested, is not possible at this time due to the absence of foundational research on this specific topic.

The scientific community has not published studies that would allow for the summarization of quantitative data, the detailing of experimental methodologies, or the visualization of its mechanism of action concerning sirtuin modulation.

We are prepared to generate a comprehensive technical guide on a related and well-documented sirtuin modulator. Should you possess proprietary or unpublished data on this compound, we would be equipped to structure that information into the requested format, inclusive of data tables, protocol descriptions, and pathway visualizations.

Potential alternative topics with sufficient available data include:

  • Resveratrol: A natural compound known to activate SIRT1.

  • Nicotinamide Mononucleotide (NMN): A precursor to the sirtuin coenzyme NAD+.

  • SRT1720: A synthetic sirtuin-activating compound.

  • Nicotinamide (NAM): A well-characterized sirtuin inhibitor.

We await your guidance on how you would like to proceed.

The Biochemistry of 5-Amino-1-methylquinolinium and Its Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-methylquinolinium (5-Amino-1MQ) is a synthetic small molecule that has garnered significant attention as a potent and selective inhibitor of Nicotinamide (B372718) N-Methyltransferase (NNMT). This enzyme plays a critical role in cellular metabolism and energy homeostasis, and its inhibition has emerged as a promising therapeutic strategy for obesity and related metabolic disorders. This technical guide provides a comprehensive overview of the biochemistry of 5-Amino-1MQ and its derivatives, detailing their mechanism of action, structure-activity relationships, and the experimental protocols utilized in their evaluation. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2] This process is a key step in the catabolism of nicotinamide, a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). Elevated NNMT expression and activity have been correlated with obesity and type 2 diabetes.[2] By inhibiting NNMT, 5-Amino-1MQ prevents the consumption of nicotinamide, thereby increasing intracellular NAD+ levels.[2][3] This modulation of the cellular NAD+ pool has profound effects on various metabolic pathways, primarily through the activation of NAD+-dependent enzymes such as sirtuins.

Mechanism of Action: The NNMT-NAD+-SIRT1 Axis

The primary mechanism of action of 5-Amino-1MQ is the competitive inhibition of NNMT. By binding to the active site of NNMT, 5-Amino-1MQ prevents the methylation of nicotinamide to 1-methylnicotinamide.[2] This leads to a cascade of downstream effects:

  • Increased Intracellular NAD+: The sparing of nicotinamide allows for its conversion into NAD+ through the salvage pathway. This elevation of the intracellular NAD+ pool is a central tenet of 5-Amino-1MQ's therapeutic potential.[3]

  • Activation of SIRT1: Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating cellular metabolism, stress resistance, and longevity.[4] The increased availability of NAD+ allosterically activates SIRT1.

  • Downstream Metabolic Effects: Activated SIRT1 deacetylates and modulates the activity of numerous downstream target proteins involved in energy metabolism.[4][5] This includes:

    • PGC-1α: Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha, a master regulator of mitochondrial biogenesis and fatty acid oxidation.[6]

    • FOXO1: Forkhead box protein O1, involved in gluconeogenesis and insulin (B600854) signaling.[7]

    • PPARγ: Peroxisome proliferator-activated receptor-gamma, a key regulator of adipogenesis.[4]

    • LXR: Liver X receptor, involved in cholesterol homeostasis.[8]

The net effect of these molecular events is a shift in cellular metabolism towards increased energy expenditure, enhanced fatty acid oxidation, and reduced lipogenesis.

Signaling Pathway of this compound cluster_inhibition Inhibition cluster_metabolism Metabolic Shift 5-Amino-1MQ 5-Amino-1MQ NNMT NNMT 5-Amino-1MQ->NNMT Inhibits Nicotinamide Nicotinamide NNMT->Nicotinamide Methylates NAD+ NAD+ Nicotinamide->NAD+ Increased Conversion SIRT1 SIRT1 NAD+->SIRT1 Activates Metabolic Effects Metabolic Effects SIRT1->Metabolic Effects Modulates Structure-Activity Relationship Logic cluster_sar SAR of Quinolinium Derivatives cluster_substituents Substituent Effects Scaffold Quinolinium Scaffold Potency Inhibitory Potency Scaffold->Potency Substituents Substituent Type Substituents->Potency Small Small Groups (e.g., Amino) Substituents->Small Bulky Bulky Groups Substituents->Bulky Increased Increased Potency Small->Increased Decreased Decreased Potency Bulky->Decreased NNMT Inhibition Assay Workflow Start Start Reagents Prepare Reagents Start->Reagents Setup Set up Reaction (Enzyme, SAM, Inhibitor) Reagents->Setup Initiate Initiate Reaction (Add Nicotinamide) Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Detect Add Detection Reagents Incubate->Detect Measure Measure Fluorescence Detect->Measure Analyze Analyze Data (IC50) Measure->Analyze End End Analyze->End

References

An In-depth Technical Guide to the Solubility and Stability of 5-Amino-1-methylquinolinium for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-methylquinolinium (5-Amino-1MQ) is a small molecule inhibitor of the enzyme Nicotinamide (B372718) N-methyltransferase (NNMT) with potential therapeutic applications in metabolic diseases and oncology.[1][2][3] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, including detailed experimental protocols for their determination and a discussion of its primary biological signaling pathway.

Physicochemical Properties

This compound is a quaternary ammonium (B1175870) salt, and its properties can be influenced by the counter-ion present (e.g., iodide or chloride).[4] The chloride salt is generally considered to be more water-soluble and stable than the iodide salt.

Solubility

The solubility of this compound has been qualitatively described in several common laboratory solvents. Quantitative data is limited but provides a baseline for experimental work.

Table 1: Quantitative Solubility of this compound Salts

Salt FormSolventSolubilityReference
IodideDMSO2 mg/mL[5]
ChlorideDMSO100 mM

Table 2: Qualitative Solubility of this compound

SolventSolubility
WaterModerately soluble
EthanolSoluble
PolyglycolsSoluble
Stability

This compound is a stable compound under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a cool, dark, and dry environment, with refrigeration being ideal. An LC-MS/MS study has demonstrated the stability of this compound in rat plasma under various storage and handling conditions, including short-term storage at room temperature, multiple freeze-thaw cycles, and post-preparative storage in an autosampler.[6][7]

Biological Activity and Signaling Pathway

The primary mechanism of action of this compound is the inhibition of Nicotinamide N-methyltransferase (NNMT).[1][3] NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide. This process consumes S-adenosylmethionine (SAM) as a methyl donor. By inhibiting NNMT, this compound prevents the consumption of nicotinamide, thereby increasing its availability for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and energy production. The elevation of NAD+ levels has been linked to various therapeutic effects, including the regulation of metabolic pathways and cellular longevity.[3]

NNMT_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT NAD_Salvage NAD+ Salvage Pathway Nicotinamide->NAD_Salvage SAH SAH NNMT->SAH MNA 1-Methylnicotinamide (Excreted) NNMT->MNA SAM SAM SAM->NNMT NAD NAD+ NAD_Salvage->NAD Metabolic_Effects Downstream Metabolic Effects (e.g., Increased Energy Expenditure) NAD->Metabolic_Effects AMQ This compound AMQ->NNMT Inhibition

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound. These protocols are based on established methods for small molecule characterization and can be adapted to specific laboratory capabilities.

Solubility Determination

3.1.1. Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is suitable for early-stage assessment of solubility.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

    • 96-well microplates

    • Plate reader with turbidimetric or nephelometric measurement capabilities

  • Procedure:

    • Prepare a serial dilution of the this compound stock solution in DMSO in a 96-well plate.

    • In a separate 96-well plate, add the aqueous buffer.

    • Transfer a small volume of the DMSO serial dilutions to the corresponding wells of the buffer plate.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

    • Measure the turbidity or light scattering of each well using a plate reader.

    • The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

3.1.2. Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

  • Materials:

    • Solid this compound

    • Aqueous buffers at various pH values (e.g., pH 3, 5, 7.4, 9)

    • Vials with screw caps

    • Orbital shaker or rotator

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm)

    • Analytical method for quantification (e.g., HPLC-UV or LC-MS/MS)

  • Procedure:

    • Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer.

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method.

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility K_Start Prepare Serial Dilutions in DMSO K_Mix Add to Aqueous Buffer K_Start->K_Mix K_Incubate Incubate (e.g., 2h at 25°C) K_Mix->K_Incubate K_Measure Measure Turbidity K_Incubate->K_Measure K_End Determine Precipitation Point K_Measure->K_End T_Start Add Excess Solid to Buffer T_Equilibrate Equilibrate (24-48h with shaking) T_Start->T_Equilibrate T_Separate Centrifuge and Filter T_Equilibrate->T_Separate T_Quantify Quantify by HPLC or LC-MS/MS T_Separate->T_Quantify T_End Determine Equilibrium Concentration T_Quantify->T_End

Caption: Experimental workflows for solubility determination.

Stability Assessment

3.2.1. Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

  • General Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile).

    • Subject aliquots of the stock solution to the stress conditions outlined in Table 3.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the stressed samples using a stability-indicating analytical method (e.g., LC-MS/MS) to identify and quantify any degradation products.

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acidic Hydrolysis0.1 M HCl at 60°C
Basic Hydrolysis0.1 M NaOH at 60°C
Oxidation3% H₂O₂ at room temperature
Thermal Stress60°C (in solution and as solid)
PhotostabilityExposure to UV and visible light (ICH Q1B guidelines)

3.2.2. Long-Term Stability Study

This study evaluates the stability of this compound under recommended storage conditions.

  • Procedure:

    • Prepare multiple aliquots of a this compound solution in a relevant formulation or as a solid.

    • Store the aliquots under the desired long-term storage conditions (e.g., 4°C and 25°C/60% RH).

    • At predetermined time points (e.g., 0, 1, 3, 6, 12 months), analyze the samples for purity and the presence of degradation products using a validated stability-indicating method.

Stability_Testing_Workflow cluster_forced_degradation Forced Degradation cluster_long_term Long-Term Stability Start Prepare this compound Samples FD_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->FD_Stress LT_Store Store at Defined Conditions (e.g., 4°C, 25°C/60% RH) Start->LT_Store FD_Analyze Analyze for Degradants (LC-MS/MS) FD_Stress->FD_Analyze FD_Identify Identify Degradation Pathways FD_Analyze->FD_Identify LT_Analyze Analyze at Time Points (0, 3, 6, 12 months) LT_Store->LT_Analyze LT_Assess Assess Shelf-Life LT_Analyze->LT_Assess

Caption: Workflow for stability assessment.

Analytical Method for Quantification

A sensitive and specific analytical method is crucial for accurate solubility and stability studies. A validated LC-MS/MS method has been reported for the quantification of this compound in biological matrices and can be adapted for in vitro samples.[6][7]

Table 4: Key Parameters of a Published LC-MS/MS Method for this compound

ParameterDetailsReference
Chromatography
ColumnACE® Excel™ C18 (2 µm, 50 × 2.1 mm)[6][7]
Mobile PhaseGradient elution with water and acetonitrile (B52724) containing 0.1% formic acid[6][7]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[6][7]
MRM Transitionm/z 159.1 → 90.0[6][7]

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While some quantitative data and established analytical methods exist, further experimental characterization, particularly regarding aqueous solubility across a range of pH values and a comprehensive forced degradation profile, is recommended for advanced research and development. The provided protocols offer a robust framework for obtaining these critical physicochemical data.

References

Preliminary research on 5-Amino-1-methylquinolinium and its impact on aging.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aging is a complex biological process characterized by a progressive decline in physiological function and an increased susceptibility to disease. A key molecular hallmark of aging is the decline in cellular levels of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme for numerous metabolic and signaling pathways. 5-Amino-1-methylquinolinium (5-Amino-1MQ) has emerged as a promising small molecule with the potential to mitigate aspects of the aging process. This technical guide provides a comprehensive overview of the current understanding of 5-Amino-1MQ, focusing on its mechanism of action, preclinical data, and its putative impact on aging. Detailed experimental protocols for key assays are provided to facilitate further research in this area.

Introduction to this compound (5-Amino-1MQ)

This compound is a small, membrane-permeable molecule that acts as a potent and selective inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) to form 1-methylnicotinamide (B1211872) (1-MNA).[1][2] This process consumes S-adenosylmethionine (SAM) as a methyl donor.[1][2] Elevated NNMT activity has been associated with obesity, type 2 diabetes, and other age-related metabolic dysfunctions.[2][3] By inhibiting NNMT, 5-Amino-1MQ is proposed to exert its anti-aging effects primarily through the modulation of cellular NAD+ levels.[4][5]

Mechanism of Action: The NNMT-NAD+-SIRT1 Axis

The primary mechanism of action of 5-Amino-1MQ is the competitive inhibition of the NNMT enzyme.[6] This inhibition has several downstream consequences that are central to its potential anti-aging effects:

  • Increased NAD+ Bioavailability: By blocking the methylation of nicotinamide, 5-Amino-1MQ prevents its degradation and increases the intracellular pool of nicotinamide available for the NAD+ salvage pathway. This leads to an increase in cellular NAD+ levels.[3][7]

  • Sirtuin (SIRT1) Activation: Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in regulating cellular health, stress resistance, and longevity.[8] SIRT1, often referred to as a "longevity gene," is a key sirtuin that is activated by increased NAD+ levels.[4][5] The activation of SIRT1 is linked to a wide range of beneficial cellular processes, including DNA repair, reduced inflammation, and improved metabolic function.[5]

  • Modulation of Cellular Metabolism: Increased NAD+ levels and SIRT1 activity enhance mitochondrial function and promote a shift towards oxidative metabolism.[9] This can lead to increased energy expenditure and a reduction in fat storage.[4]

The proposed signaling pathway is visualized in the diagram below.

G Proposed Signaling Pathway of this compound cluster_0 Cellular Environment Five_Amino_1MQ This compound NNMT NNMT (Nicotinamide N-methyltransferase) Five_Amino_1MQ->NNMT Inhibits One_MNA 1-Methylnicotinamide (Excreted) NNMT->One_MNA Catalyzes methylation Nicotinamide Nicotinamide Nicotinamide->NNMT NAD_plus NAD+ Nicotinamide->NAD_plus NAD+ Salvage Pathway SIRT1 SIRT1 (Sirtuin 1) NAD_plus->SIRT1 Activates Cellular_Processes Downstream Cellular Processes (e.g., DNA Repair, Metabolism) SIRT1->Cellular_Processes Promotes

Figure 1: Proposed signaling pathway of this compound.

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies investigating the effects of 5-Amino-1MQ.

ParameterValueCell/Animal ModelReference
NNMT Inhibition (IC50) 1.3 µMRecombinant Human NNMT[10]
NNMT Inhibition (IC50) 2.6 µMRecombinant Mouse NNMT[10]
Table 1: In Vitro NNMT Inhibitory Activity of 5-Amino-1MQ.
TreatmentChange in Intracellular 1-MNAChange in Intracellular NAD+Cell LineReference
5-Amino-1MQ (10 µM)Significant Decrease~1.2 to 1.6-fold Increase3T3-L1 Adipocytes[7]
5-Amino-1MQ (30 µM)Significant ReductionNot Reported3T3-L1 Pre-adipocytes & Adipocytes[7]
Table 2: Effect of 5-Amino-1MQ on Intracellular Metabolites.

| Treatment Group | Body Weight Change | White Adipose Mass | Adipocyte Size | Animal Model | Reference | | :--- | :--- | :--- | :--- | :--- | | 5-Amino-1MQ (20 mg/kg, tid, SC) | Progressive Loss | Significantly Reduced | Decreased | Diet-Induced Obese (DIO) Mice |[7] | | NNMT Inhibitor | 5% weight loss in <2 weeks | Not Reported | Not Reported | Obese Mice |[6] |

Table 3: In Vivo Effects of 5-Amino-1MQ in Murine Models of Obesity.
Treatment GroupSA-β-Gal ActivityCellular ModelReference
TGFβ + NNMTiRestored to healthy control levelsTubular Epithelial Cells
Table 4: Effect of NNMT Inhibition on a Marker of Cellular Senescence.

Detailed Experimental Protocols

In Vivo Efficacy Study in a Diet-Induced Obese (DIO) Mouse Model

This protocol outlines a typical workflow for assessing the in vivo efficacy of an NNMT inhibitor like 5-Amino-1MQ.

G In Vivo Experimental Workflow for NNMT Inhibitor start Start: C57BL/6J Mice (6-8 weeks old) diet High-Fat Diet (HFD) (45-60% calories from fat) for 8-12 weeks start->diet randomization Randomization into Treatment & Vehicle Groups diet->randomization treatment Administer 5-Amino-1MQ or Vehicle (e.g., 20 mg/kg, SC, tid) for a defined period (e.g., 11 days) randomization->treatment monitoring Daily Monitoring: - Body Weight - Food Intake treatment->monitoring analysis End-of-Study Analysis: - Body Composition (DEXA/EchoMRI) - Plasma/Tissue Metabolite Analysis (LC-MS/MS)  (e.g., 1-MNA, NAD+) - Gene Expression Analysis (qPCR) - Histology of Adipose Tissue treatment->analysis monitoring->treatment end End analysis->end

Figure 2: In vivo experimental workflow for an NNMT inhibitor.

Materials:

  • C57BL/6J mice

  • High-fat diet (45-60% kcal from fat)

  • This compound (or other NNMT inhibitor)

  • Vehicle control (e.g., saline)

  • DEXA or EchoMRI for body composition analysis

  • LC-MS/MS for metabolite quantification

  • qPCR reagents for gene expression analysis

  • Histology equipment and reagents

Procedure:

  • Induction of Obesity: House male C57BL/6J mice (6-8 weeks old) and feed them a high-fat diet for 8-12 weeks to induce obesity.

  • Randomization: Once the desired obese phenotype is achieved, randomize the mice into treatment and vehicle control groups.

  • Treatment Administration: Administer 5-Amino-1MQ (e.g., 20 mg/kg, subcutaneously, three times daily) or vehicle to the respective groups for the duration of the study (e.g., 11 days).[7]

  • Monitoring: Monitor body weight and food intake daily.

    • Body Composition: Analyze fat mass, lean mass, and total body water using DEXA or EchoMRI.

    • Metabolite Analysis: Collect plasma and tissues to measure levels of 1-MNA and NAD+ using LC-MS/MS to confirm target engagement and downstream effects.

    • Gene Expression: Analyze the expression of relevant genes in tissues like adipose and liver using qPCR.

    • Histology: Perform histological analysis of adipose tissue to assess adipocyte size.[7]

Fluorometric SIRT1 Activity Assay

This protocol is adapted from commercially available kits and can be used to indirectly assess the effect of 5-Amino-1MQ on SIRT1 activity by measuring its impact on NAD+ levels, which in turn influences SIRT1 activity.

Materials:

  • SIRT1 Activity Assay Kit (e.g., from Abcam or Cayman Chemical)

  • Cell lysates from cells treated with 5-Amino-1MQ or vehicle

  • Recombinant SIRT1 enzyme (for in vitro assay)

  • Fluorometric plate reader

Procedure:

  • Sample Preparation: Prepare cell lysates from cells cultured with and without 5-Amino-1MQ for a specified duration.

  • Assay Setup: In a 96-well black microplate, add the assay buffer, a fluorogenic SIRT1 substrate, and NAD+.

  • Reaction Initiation: Add the cell lysate or recombinant SIRT1 to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-45 minutes).

  • Development: Add a developing solution to stop the reaction and generate a fluorescent signal.

  • Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360/450-465 nm).

  • Data Analysis: Calculate SIRT1 activity based on the fluorescence intensity, normalized to protein concentration. Compare the activity in 5-Amino-1MQ-treated samples to vehicle-treated controls.

Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)

This protocol describes the staining of cells for senescence-associated β-galactosidase (SA-β-gal), a common biomarker of cellular senescence.

Materials:

  • Cellular Senescence Assay Kit (e.g., from Cell Biolabs or Sigma-Aldrich)

  • Cultured cells treated with 5-Amino-1MQ or vehicle

  • Fixing solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

  • SA-β-gal staining solution (containing X-gal)

  • Light microscope

Procedure:

  • Cell Culture and Treatment: Plate cells in culture dishes and treat with 5-Amino-1MQ or vehicle for the desired duration.

  • Fixation: Aspirate the culture medium, wash the cells with PBS, and fix them with the fixing solution for 5-15 minutes at room temperature.

  • Washing: Wash the cells with PBS.

  • Staining: Add the freshly prepared SA-β-gal staining solution to the cells and incubate at 37°C (without CO2) for 4 hours to overnight, protected from light.

  • Visualization and Quantification: Wash the cells with PBS and count the number of blue-stained (senescent) cells under a light microscope. The percentage of senescent cells can be determined by counting the number of blue cells relative to the total number of cells in multiple fields of view.

Discussion and Future Directions

The available preclinical data suggests that 5-Amino-1MQ, through its inhibition of NNMT, holds promise as a therapeutic agent to combat age-related metabolic decline. The increase in NAD+ levels and the subsequent activation of SIRT1 provide a strong mechanistic basis for its observed effects on fat metabolism and body weight.

However, several key areas require further investigation. While the link between increased NAD+ and SIRT1 activation is well-established, direct quantitative evidence of 5-Amino-1MQ-induced SIRT1 activation in various cell types and tissues is needed. Furthermore, the impact of 5-Amino-1MQ on cellular senescence needs to be explored more thoroughly in the context of normal aging, beyond specific disease models. Long-term studies are also necessary to evaluate the safety and efficacy of chronic 5-Amino-1MQ administration.

Conclusion

This compound is a compelling small molecule that targets a key enzymatic node in cellular metabolism with significant implications for the aging process. Its ability to inhibit NNMT and thereby increase NAD+ levels positions it as a promising candidate for interventions aimed at improving metabolic health and potentially extending healthspan. The experimental protocols and data presented in this whitepaper provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of 5-Amino-1MQ and other NNMT inhibitors in the context of aging and age-related diseases.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. This compound is an experimental compound and is not approved for human use.

References

Methodological & Application

Application Notes and Protocols for In Vivo Mouse Studies with 5-Amino-1-methylquinolinium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-methylquinolinium (5-Amino-1MQ) is a small molecule inhibitor of the enzyme Nicotinamide (B372718) N-methyltransferase (NNMT).[1][2][3][4] NNMT plays a crucial role in cellular metabolism and energy homeostasis.[2][4] By inhibiting NNMT, 5-Amino-1MQ leads to an increase in intracellular NAD+ and S-adenosylmethionine (SAM), which in turn promotes fat metabolism and reduces fat storage.[1][5] Preclinical studies in mice have demonstrated the potential of 5-Amino-1MQ in reversing diet-induced obesity and improving related metabolic parameters.[1][6] This document provides detailed experimental protocols for in vivo mouse studies to evaluate the efficacy, pharmacokinetics, and safety of 5-Amino-1MQ.

Mechanism of Action: NNMT Inhibition

5-Amino-1MQ acts as a competitive inhibitor at the nicotinamide-binding pocket of NNMT, thereby preventing the methylation of nicotinamide to 1-methylnicotinamide (B1211872) (1-MNA).[7] This inhibition has two major downstream effects: it increases the cellular pool of nicotinamide available for the NAD+ salvage pathway, leading to elevated NAD+ levels, and it preserves the universal methyl donor, S-adenosylmethionine (SAM).[1][5] Elevated NAD+ levels enhance the activity of sirtuins, such as SIRT1, which are key regulators of mitochondrial function and energy expenditure.[8] This cascade of events ultimately leads to increased fat oxidation and a reduction in adipose tissue mass.[1][8]

5-Amino-1MQ Signaling Pathway 5-Amino-1MQ 5-Amino-1MQ NNMT NNMT 5-Amino-1MQ->NNMT Inhibits 1-MNA 1-MNA NNMT->1-MNA Produces SAH SAH NNMT->SAH Produces Nicotinamide Nicotinamide Nicotinamide->NNMT NAD+ Salvage Pathway NAD+ Salvage Pathway Nicotinamide->NAD+ Salvage Pathway SAM SAM SAM->NNMT NAD+ NAD+ NAD+ Salvage Pathway->NAD+ Increases SIRT1 SIRT1 NAD+->SIRT1 Activates Mitochondrial Biogenesis & Function Mitochondrial Biogenesis & Function SIRT1->Mitochondrial Biogenesis & Function Promotes Fat Oxidation Fat Oxidation Mitochondrial Biogenesis & Function->Fat Oxidation Increases Efficacy Study Workflow cluster_pre_study Pre-Study cluster_obesity_induction Obesity Induction cluster_treatment Treatment Phase (11 days) cluster_endpoint Endpoint Analysis Acclimatization Acclimatization (1 week) Standard Chow HFD High-Fat Diet (12 weeks) Acclimatization->HFD Randomization Randomization HFD->Randomization Vehicle Vehicle Control (Saline, SC, t.i.d.) Randomization->Vehicle Treatment 5-Amino-1MQ (20 mg/kg, SC, t.i.d.) Randomization->Treatment Monitoring Monitor Body Weight & Food Intake (Every other day) Vehicle->Monitoring Treatment->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Analysis Blood Collection (Cholesterol) EWAT Dissection & Weighing Histology (Adipocyte Size) Euthanasia->Analysis Logical Relationship of Studies cluster_discovery Preclinical Development cluster_goal Research Goals Toxicity Acute Toxicity Study Efficacy Efficacy Study (DIO Model) Toxicity->Efficacy Determines Safe Dose Range Safety Establish Safety Profile Toxicity->Safety PK Pharmacokinetic Study PK->Efficacy Informs Dosing Regimen Dose Determine Dose-Response PK->Dose Efficacy->Dose Mechanism Confirm In Vivo Mechanism Efficacy->Mechanism

References

Standard Operating Procedures for the Use of 5-Amino-1-methylquinolinium in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-methylquinolinium (5-Amino-1MQ) is a small, membrane-permeable molecule that acts as a selective inhibitor of the enzyme nicotinamide (B372718) N-methyltransferase (NNMT).[1][2] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy balance.[3][4] By inhibiting NNMT, 5-Amino-1MQ modulates cellular energy homeostasis, making it a compound of significant interest for research in obesity, type 2 diabetes, oncology, and age-related metabolic decline.[5][6][7]

The primary mechanism of action of 5-Amino-1MQ involves the inhibition of NNMT, which leads to an increase in intracellular levels of nicotinamide adenine (B156593) dinucleotide (NAD+).[3][8] This elevation in NAD+ enhances the activity of sirtuin pathways, particularly SIRT1, often referred to as a "longevity gene."[9][10] The activation of SIRT1 promotes mitochondrial biogenesis, improves metabolic efficiency, and shifts cells towards fat oxidation over storage.[8][9] These application notes provide detailed protocols for the proper handling and use of 5-Amino-1MQ in a cell culture setting to ensure reproducible and reliable experimental outcomes.

Mechanism of Action: The NNMT-NAD+-SIRT1 Pathway

5-Amino-1MQ's therapeutic potential stems from its ability to interrupt a key metabolic pathway. NNMT catalyzes the methylation of nicotinamide, a precursor to NAD+, thereby consuming it.[5] In certain metabolic states, such as obesity, NNMT is often overexpressed in adipose tissue, leading to depleted NAD+ levels.[2] By inhibiting NNMT, 5-Amino-1MQ prevents the depletion of nicotinamide, making more of it available for the NAD+ salvage pathway.[2][8] The resulting increase in NAD+ levels fuels the activity of NAD+-dependent enzymes like sirtuins (e.g., SIRT1), which regulate a wide array of cellular processes including metabolism, DNA repair, and inflammation.[6][8][9]

NNMT_Pathway Signaling Pathway of 5-Amino-1MQ 5_Amino_1MQ 5_Amino_1MQ NNMT NNMT 5_Amino_1MQ->NNMT Inhibits 1_Methylnicotinamide 1_Methylnicotinamide NNMT->1_Methylnicotinamide Methylates Nicotinamide to Nicotinamide Nicotinamide NAD+ NAD+ Nicotinamide->NAD+ Precursor for SIRT1 SIRT1 NAD+->SIRT1 Activates Mitochondrial_Function Enhanced Mitochondrial Function & Energy Expenditure SIRT1->Mitochondrial_Function Fat_Oxidation Increased Fat Oxidation SIRT1->Fat_Oxidation DNA_Repair DNA Repair SIRT1->DNA_Repair

Caption: Signaling pathway of 5-Amino-1MQ.

Quantitative Data Summary

The following tables summarize key quantitative data for 5-Amino-1MQ from various studies. This information is crucial for designing experiments and interpreting results.

Table 1: In Vitro Efficacy and Cytotoxicity

ParameterCell LineValueReference
IC50 (NNMT Inhibition) -1.2 µM
EC50 (1-MNA Reduction) Adipocytes2.3 µM
EC50 (Lipogenesis Reduction) 3T3-L130 µM
No Impact on Viability 3T3-L1 pre-adipocytes10 µM (24h)[11]
Modest Cytotoxicity 3T3-L1 pre-adipocytes100-300 µM (24h)[11]
~40% Cytotoxicity 3T3-L1 pre-adipocytes600 µM (24h)[11]
Significant Proliferation Inhibition HeLa cervical cancer cellsConcentration-dependent[12]

Table 2: Effects on Intracellular Metabolites in Differentiated Adipocytes (24h treatment)

5-Amino-1MQ ConcentrationChange in NAD+ LevelsChange in 1-MNA LevelsReference
1-60 µM~1.2-1.6-fold increase-[11]
10 µMSignificant increase-[11]
30 µM-Significant reduction[11]

Experimental Protocols

Preparation of 5-Amino-1MQ Stock Solution

Proper preparation of the stock solution is critical for accurate and reproducible results.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[13][14]

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Refer to the manufacturer's certificate of analysis for the exact molecular weight of your 5-Amino-1MQ salt (e.g., iodide salt).[5]

  • Calculate the required mass of 5-Amino-1MQ to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.[13]

  • Weigh the calculated amount of 5-Amino-1MQ powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration.

  • Vortex the tube until the powder is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in tightly sealed tubes, protected from light.[13][14]

General Cell Culture and Treatment Protocol

This protocol provides a general workflow for treating adherent cells with 5-Amino-1MQ.

Experimental_Workflow General Experimental Workflow for 5-Amino-1MQ Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed cells in appropriate culture vessel Incubation_24h Incubate for 24h to allow attachment Cell_Seeding->Incubation_24h Prepare_ dilutions Prepare serial dilutions of 5-Amino-1MQ in media Incubation_24h->Prepare_ dilutions Add_treatment Replace old media with media containing 5-Amino-1MQ Prepare_ dilutions->Add_treatment Incubate_treatment Incubate for desired duration (e.g., 24-72h) Add_treatment->Incubate_treatment Endpoint_assay Perform endpoint assays (e.g., MTT, Western Blot, etc.) Incubate_treatment->Endpoint_assay

Caption: General experimental workflow.

Materials:

  • Target cell line in logarithmic growth phase

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • Culture vessels (e.g., 96-well plates, T-25 flasks)

  • 5-Amino-1MQ stock solution (prepared as in Protocol 1)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into the desired culture vessel at an appropriate density to ensure they are in the logarithmic growth phase during treatment. A typical starting point for a 96-well plate is 5,000-10,000 cells per well.[13]

    • Incubate the cells for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[13][15]

  • Compound Treatment:

    • On the day of treatment, prepare fresh serial dilutions of 5-Amino-1MQ from the stock solution in complete cell culture medium. It is important to first dilute the DMSO stock in a small volume of medium before adding it to the final volume to avoid precipitation.

    • Include necessary controls: a vehicle control (medium with the same final concentration of DMSO as the highest 5-Amino-1MQ concentration) and an untreated control (medium only).[13]

    • Carefully aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of 5-Amino-1MQ or controls.

    • Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).[13]

  • Long-term Treatment (if applicable):

    • For treatment durations longer than 48-72 hours, it may be necessary to change the medium and re-add fresh 5-Amino-1MQ every 2-3 days to maintain a constant concentration and provide fresh nutrients.[16]

    • If cells reach confluence during the treatment period, they may need to be passaged at a lower density in the presence of the compound.[16]

Cell Viability Assessment using MTT Assay

This protocol determines the effect of 5-Amino-1MQ on cell viability and is useful for establishing a dose-response curve for cytotoxicity.

Materials:

  • Cells treated with 5-Amino-1MQ in a 96-well plate (as in Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13]

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]

  • Microplate reader

Procedure:

  • At the end of the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[13]

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[13]

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance at a wavelength between 490-570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling 5-Amino-1MQ powder and solutions.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Troubleshooting

  • Compound Precipitation: If the compound precipitates upon dilution in aqueous media, try warming the medium to 37°C before adding the compound or briefly sonicating the stock solution before dilution.[13] High salt concentrations in some media can also reduce solubility.[13]

  • Inconsistent Results: Ensure consistent cell seeding density, passage number, and treatment times. Use single-use aliquots of the stock solution to avoid degradation from repeated freeze-thaw cycles.[13]

  • High Background in Assays: Ensure complete removal of medium before adding reagents for endpoint assays. Wash cells with PBS if necessary.

By following these standard operating procedures, researchers can effectively utilize this compound in cell culture experiments to investigate its effects on cellular metabolism and related pathways.

References

How to administer 5-Amino-1-methylquinolinium for obesity research in animal models.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of 5-Amino-1-methylquinolinium (5-amino-1MQ), a selective inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT), in animal models for obesity research.

Introduction and Mechanism of Action

This compound (5-amino-1MQ) is a small, membrane-permeable molecule that has emerged as a promising agent in preclinical obesity research.[1] It functions by inhibiting the enzyme Nicotinamide N-methyltransferase (NNMT), which is overexpressed in the adipose tissue of obese individuals.[1][2]

The primary mechanism of action involves the inhibition of NNMT, which leads to an increase in the intracellular concentration of nicotinamide adenine (B156593) dinucleotide (NAD+).[1][3] This elevation in NAD+ levels activates sirtuin 1 (SIRT1), a key regulator of metabolic processes.[4][5] The activation of the NAD+/SIRT1 axis initiates a cascade of downstream effects, including the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), and the modulation of uncoupling protein 2 (UCP2) and forkhead box protein O1 (FOXO1).[4][6] This signaling cascade ultimately leads to increased energy expenditure, enhanced mitochondrial function, and a reduction in fat storage, without significantly impacting food intake.[7]

Data Presentation: Summary of In Vivo Studies

The following table summarizes key quantitative data from a representative preclinical study investigating the effects of 5-amino-1MQ in a diet-induced obesity mouse model.

ParameterVehicle Control5-Amino-1MQ TreatedPercentage ChangeReference
Dosage Regimen Saline (1 ml/kg)20 mg/kg-[7]
Administration Route Subcutaneous (SC)Subcutaneous (SC)-[7]
Frequency Three times dailyThree times daily-[7]
Duration 11 days11 days-[7]
Body Weight GainProgressive LossSignificant Reduction[7]
White Adipose Mass No significant changeSignificantly reduced-[1][7]
Adipocyte Size No significant changeDecreased by >30%>30% Reduction
Adipocyte Volume No significant changeDecreased by >40%>40% Reduction
Plasma Total Cholesterol No significant change30% lower30% Reduction
Food Intake No significant changeNo significant change-[7]

Experimental Protocols

Preparation of this compound for Administration

5-amino-1MQ is typically supplied as a lyophilized powder and requires reconstitution before administration.

Materials:

  • This compound lyophilized powder

  • Bacteriostatic water for injection (containing 0.9% benzyl (B1604629) alcohol) or sterile saline (0.9% NaCl)

  • Sterile vials

  • Sterile syringes and needles

Procedure:

  • Bring the vial of lyophilized 5-amino-1MQ and the diluent to room temperature.

  • Using a sterile syringe, draw up the required volume of bacteriostatic water or sterile saline. A common reconstitution concentration is 10 mg/mL.

  • Slowly inject the diluent into the vial of 5-amino-1MQ, aiming the stream against the side of the vial to avoid foaming.

  • Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.

  • The reconstituted solution should be clear and stored at 2-8°C, protected from light. Use within a few days of reconstitution.

Subcutaneous Administration Protocol (Mouse Model)

This protocol is based on a study that demonstrated significant anti-obesity effects in diet-induced obese mice.[7]

Materials:

Procedure:

  • Weigh each mouse to accurately calculate the required dose volume. The recommended dose is 20 mg/kg.[7]

  • Gently restrain the mouse.

  • Identify the injection site, typically the loose skin over the back or flank.

  • Disinfect the injection site with 70% ethanol.

  • Pinch the skin to form a tent and insert the needle at the base of the tent, parallel to the spine.

  • Administer the calculated volume of the 5-amino-1MQ solution.

  • Withdraw the needle and return the mouse to its cage.

  • This procedure should be repeated three times daily for a duration of 11 days to replicate the conditions of the cited study.[7]

Oral Gavage Administration Protocol (Mouse Model - General Guidance)

While subcutaneous injection is a well-documented method, oral administration may also be a viable route. The following is a general protocol for oral gavage in mice and may require optimization for 5-amino-1MQ.

Materials:

  • Reconstituted this compound solution

  • Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose (B11928114) in water)

  • Flexible plastic or metal gavage needles (18-20 gauge for mice)

  • Syringes

  • Animal scale

Procedure:

  • Weigh each mouse to calculate the appropriate dose volume.

  • Dilute the reconstituted 5-amino-1MQ in the chosen vehicle to the desired final concentration.

  • Gently but firmly restrain the mouse.

  • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.

  • Carefully insert the gavage needle into the mouth, over the tongue, and gently advance it down the esophagus. There should be no resistance. If resistance is met, withdraw and re-attempt.

  • Slowly administer the calculated volume of the 5-amino-1MQ solution.

  • Gently remove the gavage needle.

  • Return the mouse to its cage and monitor for any signs of distress.

Monitoring and Endpoint Analysis

Consistent and thorough monitoring is crucial for evaluating the efficacy and safety of 5-amino-1MQ.

Key Parameters to Monitor:

  • Body Weight: Measure daily or every other day.

  • Food and Water Intake: Measure daily to assess for any effects on appetite.

  • Body Composition: Analyze fat and lean mass using techniques like Dual-Energy X-ray Absorptiometry (DEXA) or quantitative nuclear magnetic resonance (qNMR) at the beginning and end of the study.

  • Metabolic Cages: Acclimatize mice and monitor oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure.

  • Glucose and Insulin Tolerance Tests (GTT and ITT): Perform at baseline and at the end of the study to assess glucose metabolism and insulin sensitivity.

  • Plasma Analysis: Collect blood at the end of the study to measure levels of:

    • Total cholesterol

    • Triglycerides

    • Glucose

    • Insulin

    • Adipokines (e.g., leptin, adiponectin)

  • Histology: At the end of the study, collect and fix adipose tissue and liver for histological analysis (e.g., H&E staining to assess adipocyte size and lipid accumulation).

Mandatory Visualizations

G cluster_0 Administration of 5-amino-1MQ cluster_1 Cellular Signaling Cascade cluster_2 Physiological Outcomes 5-amino-1MQ 5-amino-1MQ NNMT NNMT 5-amino-1MQ->NNMT Inhibits NAD Increased NAD+ SIRT1 SIRT1 Activation NAD->SIRT1 AMPK AMPK Activation SIRT1->AMPK PGC1a PGC-1α Activation SIRT1->PGC1a UCP2 UCP2 Modulation SIRT1->UCP2 FOXO1 FOXO1 Modulation SIRT1->FOXO1 FatOxidation Increased Fat Oxidation AMPK->FatOxidation EnergyExpenditure Increased Energy Expenditure PGC1a->EnergyExpenditure MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis UCP2->EnergyExpenditure ImprovedInsulinSensitivity Improved Insulin Sensitivity FOXO1->ImprovedInsulinSensitivity ReducedAdiposity Reduced Adiposity EnergyExpenditure->ReducedAdiposity FatOxidation->ReducedAdiposity

Caption: Signaling pathway of this compound in metabolic regulation.

G cluster_0 Preparation cluster_1 Administration cluster_2 Monitoring cluster_3 Endpoint Analysis Reconstitute Reconstitute 5-amino-1MQ Powder Weigh Weigh Animal Reconstitute->Weigh Calculate Calculate Dose Weigh->Calculate Administer Administer via SC or Oral Gavage Calculate->Administer MonitorBW Monitor Body Weight & Food Intake Administer->MonitorBW MonitorMetabolism Metabolic Cage Analysis Administer->MonitorMetabolism MonitorGlucose GTT / ITT Administer->MonitorGlucose BodyComp Body Composition (DEXA/qNMR) MonitorBW->BodyComp Plasma Plasma Analysis MonitorGlucose->Plasma Histo Histology BodyComp->Histo

References

Application of 5-Amino-1-methylquinolinium in muscle regeneration and sarcopenia studies.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-methylquinolinium (5-Amino-1MQ) is a small molecule inhibitor of the enzyme Nicotinamide (B372718) N-methyltransferase (NNMT).[1] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis.[2][3] Its expression is notably increased in aging skeletal muscle, which has been linked to the age-related decline in muscle mass, strength, and regenerative capacity, characteristic of sarcopenia.[4][5] By inhibiting NNMT, 5-Amino-1MQ offers a promising therapeutic strategy to combat muscle wasting and enhance muscle regeneration. These application notes provide an overview of the mechanism of action of 5-Amino-1MQ and detailed protocols for its use in in vitro and in vivo studies of muscle regeneration and sarcopenia.

Mechanism of Action

The primary mechanism of action of 5-Amino-1MQ is the inhibition of NNMT. This inhibition leads to a cascade of downstream effects beneficial for muscle health:

  • Increased NAD+ Levels: NNMT catalyzes the methylation of nicotinamide, a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), leading to its degradation. By blocking NNMT, 5-Amino-1MQ increases the intracellular pool of NAD+.[6][7] NAD+ is a critical coenzyme for cellular energy metabolism and a substrate for sirtuins (SIRTs), a class of proteins involved in cellular health and longevity.

  • Activation of SIRT1: The elevated NAD+ levels activate SIRT1, the "longevity gene," which plays a vital role in DNA repair, inflammation reduction, and improved stress resistance.[8]

  • Enhanced Mitochondrial Function: Increased NAD+ and SIRT1 activity lead to improved mitochondrial function, a key factor in cellular energy production and overall muscle cell health.[1]

  • Activation of Muscle Stem Cells (MuSCs): Studies in aged mice have shown that NNMT inhibition can activate senescent muscle stem cells, also known as satellite cells, improving their proliferative and regenerative capacity.[4][9] This leads to more efficient muscle repair and growth.[4][9]

Signaling Pathway

The signaling pathway modulated by 5-Amino-1MQ in muscle cells is centered around the inhibition of NNMT and the subsequent increase in NAD+ levels. This leads to the activation of downstream pathways that promote muscle health and regeneration.

G cluster_0 Cellular Environment 5_Amino_1MQ This compound NNMT NNMT (Nicotinamide N-methyltransferase) 5_Amino_1MQ->NNMT Inhibits Nicotinamide Nicotinamide (NAD+ Precursor) NNMT->Nicotinamide Degrades NAD NAD+ Nicotinamide->NAD Precursor for SIRT1 SIRT1 NAD->SIRT1 Activates Mitochondrial_Function Improved Mitochondrial Function SIRT1->Mitochondrial_Function MuSC_Activation Muscle Stem Cell Activation SIRT1->MuSC_Activation Muscle_Regeneration Enhanced Muscle Regeneration & Repair Mitochondrial_Function->Muscle_Regeneration MuSC_Activation->Muscle_Regeneration Sarcopenia_Mitigation Mitigation of Sarcopenia Muscle_Regeneration->Sarcopenia_Mitigation

Caption: Signaling pathway of 5-Amino-1MQ in muscle cells.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative data from preclinical studies investigating the effects of NNMT inhibitors, including 5-Amino-1MQ, on muscle regeneration and sarcopenia.

Table 1: In Vivo Efficacy of NNMT Inhibitor in Aged Mice with Muscle Injury

ParameterControl (Saline)NNMTi (5 mg/kg)NNMTi (10 mg/kg)Reference
Myofiber Cross-Sectional Area (CSA) Baseline-Nearly 2-fold greater than control[4][5][10]
Peak Torque of Tibialis Anterior (TA) Muscle Baseline-~70% increase compared to control[11]
Muscle Stem Cell (muSC) Proliferation BaselineElevatedElevated[4][5][10]
muSC Fusion BaselineElevatedElevated[4][5][10]

Table 2: Effects of NNMT Inhibition on Sarcopenia in Aged Mice

ParameterControl (Saline)NNMTi TreatmentReference
Forelimb and Four-limb Grip Strength Index Age-related declineSlowed decline[12]
Lean Mass Index (LMI) 7.53% decrease4.34% decrease[12]
Muscle NAD+ Content BaselineIncreased[13]
p-AMPK Expression in Muscle BaselineIncreased[13]
PGC1α Expression in Muscle BaselineIncreased[13]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of 5-Amino-1MQ on muscle regeneration and sarcopenia.

In Vitro Myoblast Differentiation Assay (C2C12 cells)

This protocol is designed to assess the effect of 5-Amino-1MQ on the differentiation of C2C12 myoblasts into myotubes.

Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium: DMEM with high glucose, supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.

  • This compound (solubilized in a suitable vehicle, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Multi-well cell culture plates

  • Fixation and staining reagents (e.g., 4% paraformaldehyde, antibodies for myogenic markers like MyoD, myogenin, or myosin heavy chain)

Protocol:

  • Cell Seeding: Plate C2C12 myoblasts in multi-well plates at a density that allows them to reach 80-90% confluency within 24-48 hours. Culture the cells in Growth Medium at 37°C in a humidified 5% CO2 incubator.

  • Induction of Differentiation: Once the cells reach the desired confluency, aspirate the Growth Medium, wash the cells once with PBS, and replace it with Differentiation Medium.

  • Treatment with 5-Amino-1MQ: Add 5-Amino-1MQ to the Differentiation Medium at various concentrations to be tested. A vehicle control group should be included.

  • Incubation: Incubate the cells for 3-5 days to allow for myotube formation. The Differentiation Medium with the respective treatments should be replaced every 24 hours.

  • Assessment of Differentiation:

    • Morphological Analysis: Observe the formation of multinucleated myotubes daily using a light microscope.

    • Immunofluorescence Staining: At the end of the experiment, fix the cells with 4% paraformaldehyde and perform immunofluorescence staining for myogenic markers to visualize and quantify myotube formation.

    • Western Blotting or qPCR: Lyse the cells to extract protein or RNA and analyze the expression levels of key myogenic regulatory factors.

G cluster_workflow In Vitro C2C12 Differentiation Workflow Start Start Seed_Cells Seed C2C12 Myoblasts (80-90% confluency) Start->Seed_Cells Induce_Differentiation Induce Differentiation (Switch to 2% Horse Serum) Seed_Cells->Induce_Differentiation Treatment Treat with 5-Amino-1MQ (and vehicle control) Induce_Differentiation->Treatment Incubate Incubate for 3-5 days (Change medium daily) Treatment->Incubate Assess Assess Myotube Formation (Microscopy, Staining, Western/qPCR) Incubate->Assess End End Assess->End

Caption: Workflow for C2C12 myoblast differentiation assay.

In Vivo Aged Mouse Model of Muscle Injury and Regeneration

This protocol describes an in vivo model to evaluate the effect of 5-Amino-1MQ on muscle regeneration in aged mice.[4][10]

Animals:

  • Aged mice (e.g., 24-month-old C57BL/6)

Materials:

  • This compound

  • Sterile saline

  • Barium chloride (BaCl2) solution (1.2% w/v in sterile saline)

  • Anesthetics

  • Equipment for functional assessment (e.g., grip strength meter, isolated muscle function testing system)

  • Histology and molecular biology reagents

Protocol:

  • Acclimation: Acclimate the aged mice to the housing conditions for at least one week before the experiment.

  • Muscle Injury: Anesthetize the mice and induce muscle injury in the tibialis anterior (TA) muscle of one leg by injecting 50 µL of 1.2% BaCl2 solution. The contralateral leg can serve as an uninjured control.

  • Treatment:

    • Divide the mice into treatment groups: Vehicle control (saline) and 5-Amino-1MQ treated groups (e.g., 5 mg/kg and 10 mg/kg).

    • Administer the treatments daily via a suitable route (e.g., subcutaneous or intraperitoneal injection) for a specified duration (e.g., 7 to 21 days).

  • Functional Assessment: At the end of the treatment period, assess muscle function. This can include in vivo measurements of grip strength and ex vivo analysis of the TA muscle's contractile properties (e.g., peak twitch and tetanic force).

  • Tissue Collection and Analysis:

    • Euthanize the mice and carefully dissect the TA muscles.

    • Histology: Process a portion of the muscle for histological analysis to measure myofiber cross-sectional area (CSA) and assess the extent of regeneration.

    • Molecular Analysis: Use another portion of the muscle for Western blotting or qPCR to analyze the expression of proteins and genes related to muscle regeneration and inflammation.

G cluster_workflow In Vivo Muscle Regeneration Workflow Start Start Acclimate Acclimate Aged Mice Start->Acclimate Induce_Injury Induce Muscle Injury (BaCl2 injection in TA muscle) Acclimate->Induce_Injury Treatment Daily Treatment (5-Amino-1MQ or Vehicle) Induce_Injury->Treatment Functional_Assessment Assess Muscle Function (Grip Strength, Contractile Properties) Treatment->Functional_Assessment Tissue_Collection Collect TA Muscles Functional_Assessment->Tissue_Collection Analysis Analyze Muscle Tissue (Histology for CSA, Molecular Analysis) Tissue_Collection->Analysis End End Analysis->End

Caption: Workflow for in vivo muscle injury and regeneration model.

In Vivo Sarcopenia Model

This protocol outlines a study to assess the long-term effects of 5-Amino-1MQ on naturally occurring sarcopenia in aged mice.[12]

Animals:

  • Middle-aged mice (e.g., 18-20 months old) to be aged further during the study.

Materials:

  • This compound

  • Sterile saline

  • Equipment for body composition analysis (e.g., DEXA)

  • Equipment for functional assessment (e.g., grip strength meter, treadmill)

Protocol:

  • Baseline Measurements: Before starting the treatment, perform baseline measurements of body weight, body composition (lean and fat mass), and muscle function (grip strength, endurance).

  • Long-term Treatment:

    • Divide the mice into a control group (receiving vehicle) and a 5-Amino-1MQ treated group.

    • Administer the treatment daily for an extended period (e.g., 3-6 months).

  • Regular Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint Analysis: At the end of the treatment period, repeat the measurements of body composition and muscle function.

  • Tissue Analysis: Euthanize the mice and collect skeletal muscles for histological and molecular analysis to assess muscle fiber size, fiber type distribution, and markers of muscle protein synthesis and degradation.

Safety and Toxicology

Preclinical studies in mice have shown that 5-Amino-1MQ is generally well-tolerated, with no observable adverse effects reported at effective doses.[9] However, as with any investigational compound, it is crucial to conduct thorough safety and toxicology studies in relevant animal models before proceeding to human trials.

Conclusion

This compound presents a promising therapeutic avenue for addressing muscle regeneration deficits and sarcopenia. Its mechanism of action, centered on the inhibition of NNMT and the subsequent enhancement of NAD+ metabolism, targets a key pathway implicated in age-related muscle decline. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of 5-Amino-1MQ in preclinical models, paving the way for potential clinical applications in the future.

References

Application Notes and Protocols for Measuring the Effects of 5-Amino-1-methylquinolinium on Fat Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-1-methylquinolinium (5-Amino-1MQ) is a small, membrane-permeable molecule that functions as an inhibitor of the enzyme nicotinamide (B372718) N-methyltransferase (NNMT).[1][2] Elevated NNMT activity is associated with obesity and metabolic syndrome, as it plays a crucial role in regulating cellular metabolism and energy balance.[3][4] By inhibiting NNMT, 5-Amino-1MQ prevents the depletion of nicotinamide adenine (B156593) dinucleotide (NAD+) and S-adenosylmethionine (SAM), leading to a cascade of metabolic benefits.[1][2][5] This inhibition enhances NAD+ levels, which in turn activates sirtuin proteins like SIRT1, key regulators of lipid metabolism, mitochondrial function, and cellular longevity.[6][7] The downstream effects include a shift towards fat oxidation over storage, increased energy expenditure, and improved insulin (B600854) sensitivity, making 5-Amino-1MQ a promising candidate for metabolic research and therapeutic development.[1][8]

These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to comprehensively evaluate the effects of 5-Amino-1MQ on fat metabolism, from target engagement to in vivo efficacy.

Application Note 1: Confirming Target Engagement with NNMT via Cellular Thermal Shift Assay (CETSA)

Objective: To verify the direct binding of 5-Amino-1MQ to its intended target, NNMT, in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[9][10]

Signaling Pathway of 5-Amino-1MQ

5_Amino_1MQ_Pathway cluster_cell Adipocyte cluster_effects Metabolic Outcomes A 5-Amino-1MQ NNMT NNMT (Nicotinamide N-methyltransferase) A->NNMT Inhibits NAD NAD+ NNMT->NAD Depletes SAM SAM NNMT->SAM Depletes SIRT1 SIRT1 NAD->SIRT1 Activates AMPK AMPK SIRT1->AMPK Activates PTP1B PTP1B SIRT1->PTP1B Inhibits FatOx ↑ Fatty Acid Oxidation SIRT1->FatOx LipoG ↓ Lipogenesis SIRT1->LipoG AMPK->FatOx Energy ↑ Energy Expenditure AMPK->Energy IRS2 IRS2 PTP1B->IRS2 Inhibits Insulin ↑ Insulin Sensitivity IRS2->Insulin

Caption: Mechanism of 5-Amino-1MQ action in an adipocyte.

Experimental Workflow: CETSA

Caption: High-level workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Western Blot-Based CETSA
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) to ~80-90% confluency.

    • Treat cells with a predetermined concentration of 5-Amino-1MQ or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Cell Lysis and Aliquoting:

    • Harvest cells and wash with PBS.

    • Lyse the cells using a suitable buffer (e.g., PBS with protease inhibitors) via freeze-thaw cycles.

    • Centrifuge the lysate at high speed (e.g., 20,000 x g) to remove cell debris and collect the supernatant.

    • Aliquot the supernatant into multiple PCR tubes, one for each temperature point.

  • Heat Challenge:

    • Place the aliquots in a thermal cycler and heat them across a temperature gradient (e.g., 10 points from 40°C to 70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.[10]

  • Separation of Soluble Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Detection and Analysis:

    • Normalize the total protein concentration of all samples.

    • Analyze the amount of soluble NNMT in each sample using SDS-PAGE and Western blotting with a specific anti-NNMT antibody.[10]

    • Quantify the band intensities using densitometry.

    • Plot the normalized band intensity (as a percentage of the non-heated control) against the temperature for both vehicle- and 5-Amino-1MQ-treated samples to generate melting curves.

    • The temperature at which 50% of the protein has denatured is the melting temperature (Tm). A positive shift in the Tm for the 5-Amino-1MQ-treated sample (ΔTm) indicates target engagement.[11]

Data Presentation
TreatmentMelting Temperature (Tm)Thermal Shift (ΔTm)
Vehicle Control52.5 °C-
5-Amino-1MQ (10 µM)56.0 °C+3.5 °C
5-Amino-1MQ (50 µM)58.2 °C+5.7 °C

Application Note 2: In Vitro Assessment of 5-Amino-1MQ Effects on Adipocyte Metabolism

Objective: To quantify the direct effects of 5-Amino-1MQ on the key metabolic functions of adipocytes, specifically lipolysis (fat breakdown) and fatty acid oxidation (fat burning).

Protocol: Lipolysis Assay (Glycerol and Free Fatty Acid Release)
  • Cell Culture: Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes in multi-well plates.

  • Pre-incubation: Wash the mature adipocytes with PBS and pre-incubate them in a serum-free medium (e.g., DMEM) for 24 hours.[12]

  • Treatment:

    • Replace the medium with fresh assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA).

    • Add various concentrations of 5-Amino-1MQ to the designated wells.

    • Include a vehicle control and a positive control for stimulated lipolysis (e.g., isoproterenol (B85558) or forskolin).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 2-4 hours).

  • Sample Collection: At the end of the incubation, collect the assay buffer (supernatant) from each well for analysis.

  • Quantification:

    • Measure the concentration of glycerol (B35011) and free fatty acids (FFAs) in the collected media using commercially available colorimetric or fluorometric assay kits.[13] Glycerol release is a direct indicator of lipolysis, as it cannot be reutilized by adipocytes.[13]

    • Normalize the results to the total protein content or DNA content of the cells in each well.

Protocol: Fatty Acid Oxidation (FAO) Assay
  • Cell Culture and Treatment: Culture and treat mature adipocytes with 5-Amino-1MQ as described in the lipolysis assay.

  • Substrate Addition: Add a low concentration of radiolabeled fatty acid (e.g., [¹⁴C]palmitic acid) complexed to BSA to the culture media.[13][14]

  • CO₂ Trapping:

    • Place a piece of filter paper soaked in a CO₂ trapping agent (e.g., NaOH) in a small cup suspended above the media in each well, or use a sealed multi-well plate system designed for this purpose.

    • Incubate the plate at 37°C for 90-120 minutes. The ¹⁴CO₂ produced from the oxidation of the labeled palmitate will be trapped by the filter paper.[14]

  • Measurement:

    • Remove the filter paper and place it in a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the rate of fatty acid oxidation.

    • Normalize results to the total protein content.

Data Presentation
TreatmentGlycerol Release (nmol/mg protein)FFA Release (nmol/mg protein)Fatty Acid Oxidation (CPM/mg protein)
Vehicle Control150 ± 12280 ± 251,200 ± 95
5-Amino-1MQ (10 µM)210 ± 18450 ± 301,850 ± 150
5-Amino-1MQ (50 µM)295 ± 22620 ± 452,500 ± 210
Positive Control450 ± 351100 ± 80N/A

Application Note 3: Comprehensive Lipid Profiling using Mass Spectrometry-Based Lipidomics

Objective: To obtain a global, unbiased profile of the changes in lipid species within cells or tissues following treatment with 5-Amino-1MQ. This can reveal detailed shifts in lipid synthesis, storage (triglycerides), and membrane composition.

Experimental Workflow: Lipidomics

Lipidomics_Workflow cluster_sample 1. Sample Collection cluster_extract 2. Lipid Extraction cluster_ms 3. Mass Spectrometry cluster_data 4. Data Analysis A1 Collect cells or tissues (Vehicle vs. 5-Amino-1MQ) A2 Flash freeze in liquid N₂ to quench metabolism A1->A2 B1 Homogenize sample A2->B1 B2 Perform biphasic extraction (e.g., Folch or Bligh-Dyer method) B1->B2 B3 Collect organic (lipid) phase B2->B3 C1 Introduce sample via LC or direct infusion (ESI) B3->C1 C2 Acquire MS and MS/MS data (e.g., on Q-TOF or Orbitrap) C1->C2 D1 Peak detection & alignment C2->D1 D2 Lipid identification via database matching (e.g., LIPID MAPS) D1->D2 D3 Statistical analysis & visualization (PCA, Volcano Plot, Heatmap) D2->D3

Caption: Workflow for a mass spectrometry-based lipidomics experiment.

Protocol: Folch Lipid Extraction

This protocol is a gold standard for total lipid extraction from biological samples.[15]

  • Homogenization:

    • Weigh the frozen tissue sample or prepare a cell pellet.

    • Add 20 volumes of a cold chloroform:methanol (2:1, v/v) solution to the sample.[15]

    • Homogenize thoroughly using a mechanical homogenizer, keeping the sample on ice to prevent lipid degradation.

  • Phase Separation:

    • Agitate the mixture for 15-20 minutes at room temperature.

    • Add 0.2 volumes of an aqueous salt solution (e.g., 0.9% NaCl) to the homogenate. This induces the separation into two phases.[15]

    • Vortex vigorously for 30 seconds and centrifuge at low speed (e.g., 2,000 x g) for 10 minutes to complete the phase separation.

  • Lipid Collection:

    • Three layers will be visible: an upper aqueous phase (methanol/water), a middle layer of precipitated protein, and a lower organic phase (chloroform) containing the lipids.

    • Carefully aspirate the upper phase.

    • Using a glass pipette, transfer the lower chloroform-lipid phase to a new clean glass tube, avoiding the protein layer.[15]

  • Drying and Storage:

    • Dry the collected lipid extract under a gentle stream of nitrogen gas.

    • Resuspend the dried lipid film in a suitable solvent (e.g., isopropanol/acetonitrile/water) for MS analysis. Store at -80°C until analysis.

Mass Spectrometry Analysis
  • Instrumentation: Use a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, coupled with Liquid Chromatography (LC-MS) for separation of lipid classes.[16][17]

  • Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broad range of lipid species.

  • Data Processing: Use specialized software for peak picking, alignment, and lipid identification against databases like LIPID MAPS. Perform statistical analysis to identify lipid species that are significantly altered by 5-Amino-1MQ treatment.

Data Presentation
Lipid ClassKey SpeciesFold Change (5-Amino-1MQ vs. Vehicle)p-value
Triacylglycerols (TAG)TAG (52:2)-2.5< 0.01
Diacylglycerols (DAG)DAG (36:2)-1.8< 0.05
Free Fatty Acids (FFA)Palmitic Acid (16:0)+1.5< 0.05
Phosphatidylcholines (PC)PC (34:1)no significant change> 0.05

Application Note 4: Transcriptomic Analysis of Fat Metabolism Pathways

Objective: To determine how 5-Amino-1MQ modulates the expression of genes involved in fat metabolism. This provides mechanistic insight into which pathways (e.g., fatty acid synthesis, beta-oxidation, adipogenesis) are transcriptionally regulated.

Protocol: Gene Expression Analysis via RT-qPCR
  • Sample Preparation: Treat cells or tissues with 5-Amino-1MQ or vehicle as in previous experiments.

  • RNA Extraction: Isolate total RNA from samples using a commercial kit (e.g., RNeasy) or TRIzol reagent. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check integrity (e.g., via gel electrophoresis).

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mixture containing cDNA template, forward and reverse primers for target genes, and a SYBR Green or TaqMan master mix.

    • Run the qPCR reaction on a real-time PCR instrument.

    • Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results are expressed as a fold change in the 5-Amino-1MQ-treated group compared to the vehicle control group.

Data Presentation
Gene SymbolPathwayFold Change (5-Amino-1MQ vs. Vehicle)
Fatty Acid Oxidation
CPT1ACarnitine shuttle, rate-limiting+2.8
ACADMMedium-chain acyl-CoA dehydrogenase+2.1
ACOX1Peroxisomal fatty acid oxidation+1.9
Lipogenesis
FASNFatty acid synthase-3.5
SCD1Stearoyl-CoA desaturase-1-4.1
ACACAAcetyl-CoA carboxylase alpha-2.5
Adipocyte Regulation
PPARGAdipogenesis master regulator-1.7
PLIN2Lipid droplet protein-2.0

Application Note 5: In Vivo Evaluation in Preclinical Models of Obesity

Objective: To assess the systemic effects of 5-Amino-1MQ on fat metabolism, body composition, and overall metabolic health in a living organism. Diet-induced obese (DIO) mice are a standard model.[18]

Experimental Workflow: In Vivo Study

In_Vivo_Workflow cluster_model 1. Model Development cluster_treat 2. Treatment Period cluster_assess 3. Metabolic Assessment cluster_end 4. Endpoint Analysis A1 Induce obesity in mice (e.g., 8-12 weeks on a high-fat diet) B1 Randomize mice into groups (Vehicle vs. 5-Amino-1MQ) A1->B1 B2 Administer daily treatment (e.g., oral gavage) for 4-8 weeks B1->B2 B3 Monitor body weight, food intake, and general health weekly B2->B3 C1 Body Composition (EchoMRI) C2 Energy Expenditure (Metabolic Cages) C3 Glucose & Insulin Tolerance Tests D1 Collect terminal blood samples (for lipids, glucose, insulin) B3->D1 D2 Harvest tissues (liver, adipose) for histology, lipidomics, gene expression D1->D2

Caption: General workflow for an in vivo study in a diet-induced obesity mouse model.

Protocol: Diet-Induced Obesity (DIO) Mouse Study
  • Induction of Obesity: Feed male C57BL/6J mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks, starting at 6 weeks of age. A control group should be fed a standard chow diet.

  • Treatment:

    • Once obesity is established, randomize HFD-fed mice into treatment groups: Vehicle control and 5-Amino-1MQ (at one or more doses).

    • Administer the compound daily for 4-8 weeks via a suitable route (e.g., oral gavage).

    • Monitor body weight and food intake 2-3 times per week.

  • Metabolic Phenotyping:

    • Body Composition: Measure fat mass and lean mass at the beginning and end of the study using EchoMRI or DEXA.

    • Energy Expenditure: Acclimate mice to metabolic cages and measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), and activity over a 24-48 hour period to calculate energy expenditure and the respiratory exchange ratio (RER).

    • Glucose and Insulin Tolerance: Perform an intraperitoneal glucose tolerance test (IPGTT) and an insulin tolerance test (ITT) near the end of the study to assess glucose homeostasis and insulin sensitivity.

  • Terminal Analysis:

    • At the end of the study, collect blood via cardiac puncture for analysis of plasma lipids (triglycerides, cholesterol), glucose, and insulin.

    • Harvest key metabolic tissues such as the liver, white adipose tissue (WAT), and brown adipose tissue (BAT).

    • Fix portions of the tissues for histological analysis (e.g., H&E staining to measure adipocyte size or Oil Red O staining for liver steatosis).

    • Flash freeze other portions for lipidomics and gene expression analysis as described in the previous sections.

Data Presentation
ParameterHFD + VehicleHFD + 5-Amino-1MQ% Change
Body Weight (g)45.2 ± 2.138.5 ± 1.8-14.8%
Fat Mass (%)42.5 ± 3.531.0 ± 2.9-27.1%
Energy Expenditure (kcal/day/kg)12.1 ± 0.814.5 ± 1.1+19.8%
Plasma Triglycerides (mg/dL)130 ± 1585 ± 11-34.6%
Liver Weight (g)2.1 ± 0.21.5 ± 0.1-28.6%
Adipocyte Size (µm²)4500 ± 3502800 ± 210-37.8%

References

Application Notes and Protocols for Determining the Efficacy of 5-Amino-1-methylquinolinium as an NNMT Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis by catalyzing the methylation of nicotinamide to form 1-methylnicotinamide (B1211872) (1-MNA), utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2][3] Overexpression of NNMT has been implicated in various diseases, including metabolic disorders like obesity and type 2 diabetes, various cancers, and neurodegenerative diseases.[1][2][4][5] This has made NNMT a compelling therapeutic target for drug discovery. 5-Amino-1-methylquinolinium (5-Amino-1MQ) is a small, membrane-permeable molecule that has been identified as a selective inhibitor of NNMT.[6][7][8] These application notes provide detailed protocols for in vitro assays to determine the efficacy of 5-Amino-1MQ as an NNMT inhibitor.

Signaling Pathway of NNMT

The enzymatic reaction catalyzed by NNMT is a key step in the regulation of the cellular NAD+ pool and the methionine cycle. By consuming nicotinamide, NNMT influences NAD+ biosynthesis, and by consuming SAM, it affects cellular methylation potential.

NNMT_Pathway cluster_NNMT_reaction NNMT Catalyzed Reaction cluster_inhibition Inhibition cluster_downstream Downstream Effects Nicotinamide Nicotinamide (NAM) NNMT NNMT Nicotinamide->NNMT SAM S-adenosyl-L-methionine (SAM) SAM->NNMT MNA 1-methylnicotinamide (1-MNA) NNMT->MNA SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH NAD_pool Cellular NAD+ Pool NNMT->NAD_pool Depletes NAM for NAD+ synthesis Methionine_cycle Methionine Cycle NNMT->Methionine_cycle Depletes SAM Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Inhibitor 5-Amino-1MQ Inhibitor->NNMT

Caption: NNMT signaling pathway and inhibition by 5-Amino-1MQ.

Data Presentation: Comparative Efficacy of NNMT Inhibitors

This table summarizes the in vitro and in-cell efficacy of 5-Amino-1MQ and other selected NNMT inhibitors. The half-maximal inhibitory concentration (IC50) is presented for a quantitative comparison of their potencies.

InhibitorTypeAssay TypeTarget SpeciesIC50 / KiCitation(s)
This compound Small MoleculeBiochemicalNot SpecifiedSee Note 1[6]
Cell-based (Adipocytes)MouseEC50 (1-MNA reduction)[6]
JBSNF-000088Small MoleculeCell-freeHuman1.8 µM (IC50)[9]
Cell-freeMonkey2.8 µM (IC50)[9]
Cell-freeMouse5.0 µM (IC50)[9]
Cell-based (U2OS)Human1.6 µM (IC50)[9]
Cell-based (3T3L1)Mouse6.3 µM (IC50)[9]
II399BisubstrateBiochemicalNot Specified5.9 nM (Ki)[9]
Compound 78BisubstrateIn vitro inhibitionNot Specified1.41 µM (IC50)[10][11]

Experimental Protocols

Fluorogenic Biochemical Assay for NNMT Inhibition

This assay measures the activity of NNMT by detecting a fluorescent signal generated from the enzymatic reaction. The protocol is based on commercially available kits.[1][2][13]

Principle: NNMT catalyzes the transfer of a methyl group from SAM to nicotinamide, producing SAH and 1-MNA. The SAH is then hydrolyzed by SAH hydrolase to homocysteine. The free thiol group of homocysteine reacts with a probe to generate a fluorescent signal.[1][2] Inhibition of NNMT leads to a decrease in fluorescence.

Fluorogenic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (96-well plate) cluster_detection Detection A Prepare Reagents: - NNMT Assay Buffer - NNMT Enzyme - SAM - Nicotinamide - 5-Amino-1MQ (Inhibitor) - Thiol Detecting Probe B Add NNMT Enzyme, Assay Buffer, and 5-Amino-1MQ (or vehicle) A->B C Add SAM to initiate reaction B->C D Incubate at 37°C C->D E Add SAH Hydrolase and Thiol Probe D->E F Incubate at RT E->F G Measure Fluorescence (e.g., Ex/Em = 392/482 nm) F->G

Caption: Workflow for a fluorogenic NNMT inhibitor assay.

Materials:

  • Recombinant human NNMT enzyme

  • NNMT Assay Buffer

  • S-adenosyl-L-methionine (SAM)

  • Nicotinamide

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • SAH Hydrolase (or "Enzyme-I" and "Enzyme-II" as in some kits)[1]

  • Thiol Detecting Probe

  • Black 96-well plate

  • Fluorimeter

Protocol:

  • Reagent Preparation: Prepare all reagents as recommended by the manufacturer. Dilute 5-Amino-1MQ to various concentrations.

  • Reaction Mixture: In a 96-well plate, add the following to each well:

    • NNMT Assay Buffer

    • Diluted NNMT Enzyme

    • 5-Amino-1MQ solution (or solvent control, e.g., DMSO). The final DMSO concentration should not exceed 1%.[13]

  • Initiate Reaction: Add SAM and Nicotinamide to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[4]

  • Detection:

    • Add a mixture containing SAH hydrolase and the thiol detecting probe to each well.

    • Incubate at room temperature for 5-10 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a fluorimeter at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm or 400/465 nm).[1][2]

  • Data Analysis: Calculate the percent inhibition for each concentration of 5-Amino-1MQ and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

This is a mix-and-read biochemical assay that directly detects the formation of S-adenosyl-L-homocysteine (SAH), a product of the NNMT reaction.[4]

Principle: The assay uses a split aptamer that assembles in the presence of SAH, bringing a Terbium chelate donor and a DyLight 650 acceptor into close proximity, resulting in a FRET signal.[4]

Materials:

  • Recombinant human NNMT enzyme

  • Nicotinamide

  • S-adenosyl-L-methionine (SAM)

  • This compound

  • TR-FRET detection reagents (including Terbium chelate donor and DyLight 650 acceptor)

  • Assay Buffer (e.g., 50 mM Tris pH 8.6, 1 mM DTT)[4]

  • Low-volume 384-well plate

  • TR-FRET compatible plate reader

Protocol:

  • Enzyme Reaction:

    • In a 384-well plate, add NNMT enzyme, assay buffer, and varying concentrations of 5-Amino-1MQ.

    • Initiate the reaction by adding a mixture of SAM and nicotinamide.

  • Incubation: Incubate the plate at 37°C for 60 minutes.[4]

  • Detection: Add the TR-FRET detection reagents to each well.

  • Second Incubation: Incubate for 60 minutes at room temperature.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the TR-FRET ratio and determine the IC50 value for 5-Amino-1MQ.

HPLC-UV Based Assay

This method offers a direct quantification of the product, 1-methylnicotinamide (1-MNA), providing high sensitivity and avoiding interference from fluorescent compounds.[14]

Principle: The NNMT reaction is performed, and then the product, 1-MNA, is separated from the substrate and other reaction components by High-Performance Liquid Chromatography (HPLC) and quantified by UV detection.[14]

HPLC_Assay_Workflow A Incubate NNMT, NAM, SAM, and 5-Amino-1MQ B Stop Reaction (e.g., with acid) A->B C Centrifuge to pellet protein B->C D Inject Supernatant onto Reverse-Phase HPLC Column C->D E Separate 1-MNA by Ion-Pairing Chromatography D->E F Detect 1-MNA by UV Spectrophotometry E->F G Quantify 1-MNA and calculate inhibition F->G

Caption: Workflow for an HPLC-UV based NNMT inhibitor assay.

Materials:

  • Recombinant human NNMT enzyme

  • Nicotinamide (NAM)

  • S-adenosyl-L-methionine (SAM)

  • This compound

  • Reaction Buffer

  • Stopping Solution (e.g., perchloric acid)

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile phase with an ion-pairing agent

Protocol:

  • Enzyme Reaction: In a microcentrifuge tube, combine the reaction buffer, NNMT enzyme, NAM, SAM, and varying concentrations of 5-Amino-1MQ.

  • Incubation: Incubate at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding the stopping solution.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein.

  • HPLC Analysis:

    • Inject the supernatant into the HPLC system.

    • Separate the components using an appropriate gradient of the mobile phase.

    • Detect the 1-MNA peak at its characteristic UV absorbance wavelength.

  • Data Analysis: Quantify the amount of 1-MNA produced in each reaction by comparing the peak area to a standard curve. Calculate the percent inhibition and determine the IC50 value. This method is particularly useful for detailed kinetic studies.[14]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the engagement of 5-Amino-1MQ with NNMT within a cellular environment.[15][16][17][18][19]

Principle: The binding of a ligand (5-Amino-1MQ) to its target protein (NNMT) generally increases the thermal stability of the protein. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) NNMT is quantified.[15][17]

Materials:

  • Cell line with detectable NNMT expression (e.g., HSC-2 oral cancer cells)[11]

  • Cell culture medium and reagents

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Apparatus for heating cell suspensions (e.g., PCR cycler)

  • Western blotting or mass spectrometry equipment

Protocol:

  • Cell Treatment: Treat cultured cells with 5-Amino-1MQ or vehicle control for a specified time.

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension and heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble NNMT:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble NNMT using Western blotting with an anti-NNMT antibody or by mass spectrometry.

  • Data Analysis: Plot the amount of soluble NNMT as a function of temperature for both treated and untreated cells. A shift in the melting curve to higher temperatures in the presence of 5-Amino-1MQ indicates target engagement.

Conclusion

The described in vitro assays provide a comprehensive toolkit for characterizing the efficacy of this compound as an NNMT inhibitor. Biochemical assays such as fluorogenic, TR-FRET, and HPLC-based methods are essential for determining potency (IC50) and understanding the mechanism of inhibition. The Cellular Thermal Shift Assay (CETSA) is invaluable for confirming target engagement in a more physiologically relevant context. The selection of the appropriate assay will depend on the specific research question, available resources, and the stage of the drug discovery process.

References

Synthesizing Novel Derivatives of 5-Amino-1-methylquinolinium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-Amino-1-methylquinolinium and its novel derivatives. This compound is a known inhibitor of nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme implicated in various metabolic diseases and cancers. The ability to synthesize novel derivatives of this compound is crucial for structure-activity relationship (SAR) studies and the development of more potent and selective therapeutic agents.

Overview of Synthetic Strategies

The synthesis of this compound and its derivatives commences with the commercially available starting material, 5-aminoquinoline (B19350). The core synthetic transformation is the quaternization of the quinoline (B57606) nitrogen atom via N-methylation. Novel derivatives can be accessed by first functionalizing the 5-aminoquinoline core through electrophilic aromatic substitution reactions, followed by the N-methylation step. This approach allows for the introduction of a variety of substituents onto the quinoline scaffold, enabling the exploration of a broad chemical space.

Synthesis of this compound Iodide

The parent compound, this compound iodide, is synthesized through a direct N-methylation of 5-aminoquinoline.

Experimental Protocol:

Materials:

  • 5-aminoquinoline

  • Methyl iodide (CH₃I)

  • Anhydrous acetonitrile (B52724) (CH₃CN) or dichloromethane (B109758) (CH₂Cl₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a clean, dry round-bottom flask, dissolve 5-aminoquinoline (1.0 eq) in anhydrous acetonitrile or dichloromethane.

  • To the stirred solution, add methyl iodide (1.5 - 2.0 eq).

  • The reaction mixture is then gently heated to a mild reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, during which the product may precipitate.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting solid is collected by vacuum filtration and washed with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound iodide as a solid.[1]

Quantitative Data:
ParameterValueReference
Starting Material 5-AminoquinolineCommercially Available
Reagent Methyl IodideCommercially Available
Solvent Acetonitrile or DichloromethaneCommercially Available
Reaction Time 4-6 hoursEstimated
Temperature Mild Reflux[1]
Typical Yield 70-85%Estimated based on similar reactions
Purity >95% after recrystallizationEstimated

Synthesis of Novel Derivatives of this compound

The synthesis of novel derivatives involves a two-step process: functionalization of the 5-aminoquinoline core, followed by N-methylation. Below are protocols for introducing bromo and nitro functionalities, which can serve as handles for further chemical modifications.

Synthesis of 5-Amino-8-bromo-1-methylquinolinium Iodide

Step 1: Bromination of 5-aminoquinoline

Experimental Protocol: Materials:

  • 5-aminoquinoline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 5-aminoquinoline (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate (B1220275) solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-amino-8-bromoquinoline.

Step 2: N-methylation of 5-amino-8-bromoquinoline

Experimental Protocol: Follow the protocol described in section 2, using 5-amino-8-bromoquinoline as the starting material.

Synthesis of 5-Amino-8-nitro-1-methylquinolinium Iodide

Step 1: Nitration of 5-aminoquinoline

Experimental Protocol: Materials:

  • 5-aminoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Crushed ice

Procedure:

  • Carefully add 5-aminoquinoline (1.0 eq) to concentrated sulfuric acid at 0 °C in a round-bottom flask.

  • To this stirred solution, slowly add a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Neutralize the solution with a suitable base (e.g., aqueous ammonia) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain crude 5-amino-8-nitroquinoline.

  • Purify the product by recrystallization.

Step 2: N-methylation of 5-amino-8-nitroquinoline

Experimental Protocol: Follow the protocol described in section 2, using 5-amino-8-nitroquinoline as the starting material.

Quantitative Data for Derivative Synthesis:
DerivativeFunctionalization MethodKey ReagentTypical Yield (Step 1)N-methylation Yield
8-Bromo Electrophilic BrominationN-Bromosuccinimide60-75%70-85%
8-Nitro Electrophilic NitrationHNO₃/H₂SO₄50-65%65-80%

Yields are estimated based on literature for similar compounds.

Visualizing Workflows and Pathways

Synthetic Workflow for this compound Derivatives

Synthetic_Workflow A 5-Aminoquinoline B Functionalization (e.g., Bromination, Nitration) A->B D N-Methylation (Methyl Iodide) A->D Direct Methylation C Substituted 5-Aminoquinoline B->C C->D E Substituted This compound Iodide D->E F This compound Iodide D->F

Caption: General synthetic scheme for this compound and its derivatives.

Signaling Pathway of this compound as an NNMT Inhibitor

NNMT_Pathway cluster_0 Cellular Metabolism cluster_1 Inhibition NNMT NNMT MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA SAH S-Adenosylhomocysteine (SAH) NNMT->SAH NAM Nicotinamide (NAM) NAM->NNMT NAD NAD+ NAM->NAD Salvage Pathway SAM S-Adenosylmethionine (SAM) SAM->NNMT SIRT1 SIRT1 NAD->SIRT1 Activates Metabolic_Effects Increased Energy Expenditure Reduced Fat Storage SIRT1->Metabolic_Effects 5-Amino-1MQ This compound 5-Amino-1MQ->NNMT Inhibits

Caption: Mechanism of action of this compound via NNMT inhibition.

References

Application Notes and Protocols: 5-Amino-1-methylquinolinium in Type 2 Diabetes and Insulin Resistance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-methylquinolinium (5-Amino-1MQ) is a small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT), a cytosolic enzyme increasingly implicated in the regulation of cellular metabolism and energy homeostasis.[1][2] Elevated expression of NNMT has been observed in the adipose tissue and liver of obese and diabetic mice, suggesting its role in the pathophysiology of metabolic diseases.[1] Inhibition of NNMT by 5-Amino-1MQ presents a promising therapeutic strategy for type 2 diabetes and insulin (B600854) resistance by preventing the methylation of nicotinamide, thereby increasing the intracellular pools of NAD+ and S-adenosylmethionine (SAM).[1][3] This modulation of key cellular metabolites enhances energy expenditure, improves insulin sensitivity, and reduces fat accumulation, making 5-Amino-1MQ a valuable tool for metabolic research and drug development.[1][4]

Mechanism of Action

5-Amino-1MQ exerts its effects by selectively inhibiting the NNMT enzyme. This inhibition initiates a cascade of beneficial metabolic events. By blocking NNMT, the degradation of nicotinamide is prevented, which leads to an increase in the cellular NAD+ pool through the salvage pathway.[1] Elevated NAD+ levels activate sirtuin 1 (SIRT1), a key regulator of energy metabolism, which in turn can lead to improved mitochondrial function and increased fat oxidation.[2][5] This mechanism has been shown to reverse diet-induced obesity and improve metabolic parameters in preclinical models without significantly impacting food intake.[1][3]

5_Amino_1MQ_Signaling_Pathway 5_Amino_1MQ This compound NNMT NNMT (Nicotinamide N-methyltransferase) 5_Amino_1MQ->NNMT Inhibits 1_MNA 1-Methylnicotinamide (Excreted) NNMT->1_MNA Produces Nicotinamide Nicotinamide Nicotinamide->NNMT Methylated by NAD_Salvage NAD+ Salvage Pathway Nicotinamide->NAD_Salvage Enters NAD Increased NAD+ NAD_Salvage->NAD SIRT1 SIRT1 Activation NAD->SIRT1 Metabolic_Benefits Improved Insulin Sensitivity & Reduced Lipogenesis SIRT1->Metabolic_Benefits

Mechanism of 5-Amino-1MQ Action.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies investigating the effects of 5-Amino-1MQ.

Table 1: In Vivo Efficacy of 5-Amino-1MQ in Diet-Induced Obese (DIO) Mice
ParameterControl (Vehicle)5-Amino-1MQ (20 mg/kg, t.i.d., SC)Percentage ChangeReference
Body Weight Change GainProgressive LossSignificant Reduction[3]
Epididymal Fat Pad Weight HigherLowerDecreased[3]
Adipocyte Size (µm²) LargerSmallerDecreased[3]
Plasma Total Cholesterol (mg/dL) HigherLowerDecreased[3]
Food Intake No significant differenceNo significant differenceNo significant change[1][3]
Table 2: In Vitro Effects of 5-Amino-1MQ on Differentiated 3T3-L1 Adipocytes
ParameterConcentration of 5-Amino-1MQObservationReference
Lipid Accumulation (Lipogenesis) 30 µM~50% reduction[3]
60 µM~70% reduction[3]
Intracellular 1-MNA Levels Dose-dependentSignificant reduction[3]
Intracellular NAD+ Levels 10 µM~1.2-1.6 fold increase[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vivo Efficacy Study in a Diet-Induced Obese (DIO) Mouse Model

This protocol outlines the methodology for evaluating the in vivo efficacy of 5-Amino-1MQ in a DIO mouse model.

1. Animal Model and Diet-Induced Obesity:

  • Species: Male C57BL/6J mice, 6-8 weeks of age.

  • Diet: Switch from a standard chow diet to a high-fat diet (HFD) with 45-60% of calories from fat.

  • Induction Period: Maintain mice on the HFD for 8-12 weeks to induce a stable obese and insulin-resistant phenotype. Monitor body weight regularly.

2. Compound Administration:

  • Groups: Randomize the obese mice into a vehicle control group and a 5-Amino-1MQ treatment group.

  • Formulation: Dissolve 5-Amino-1MQ in a suitable vehicle (e.g., sterile saline).

  • Dosage and Administration: Administer 5-Amino-1MQ at a dose of 20 mg/kg via subcutaneous (SC) injection three times daily (t.i.d.). The vehicle control group should receive an equivalent volume of the vehicle.

  • Duration: Treat the mice for a sub-chronic period, for example, 11 days.[3]

3. Monitoring and Analysis:

  • Body Weight and Food Intake: Monitor and record daily.

  • Body Composition: At the end of the treatment period, use Dual-energy X-ray absorptiometry (DEXA) or EchoMRI to measure fat mass and lean mass.

  • Tissue Collection: Euthanize mice and collect key metabolic tissues such as epididymal white adipose tissue (WAT), liver, and skeletal muscle.

  • Plasma Analysis: Collect blood samples to measure plasma levels of total cholesterol, glucose, and insulin.

In_Vivo_Workflow cluster_0 Induction Phase cluster_1 Treatment Phase (11 days) cluster_2 Analysis Phase Start C57BL/6J Mice (6-8 weeks old) HFD High-Fat Diet (8-12 weeks) Start->HFD Obese_Mice DIO Mice HFD->Obese_Mice Randomize Randomization Obese_Mice->Randomize Control Vehicle Control (SC, t.i.d.) Randomize->Control Treatment 5-Amino-1MQ (20 mg/kg, SC, t.i.d.) Randomize->Treatment Monitor Daily Monitoring: - Body Weight - Food Intake Control->Monitor Treatment->Monitor Endpoint Endpoint Analysis: - Body Composition (DEXA) - Plasma Metabolites - Tissue Collection Monitor->Endpoint

Workflow for In Vivo Efficacy Study.
Protocol 2: Glucose Tolerance Test (GTT)

This test evaluates the effect of 5-Amino-1MQ on glucose clearance.

1. Preparation:

  • Fast mice for 6 hours with free access to water.

  • Record the body weight of each mouse.

  • Prepare a 20% glucose solution in sterile saline.

2. Procedure:

  • Collect a baseline blood sample (Time 0) from the tail vein to measure fasting blood glucose using a glucometer.

  • Administer a bolus of glucose (2 g/kg body weight) via oral gavage.

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Measure blood glucose levels at each time point.

3. Data Analysis:

  • Plot the blood glucose concentration over time for both the control and treatment groups.

  • Calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.

Protocol 3: Insulin Tolerance Test (ITT)

This test assesses insulin sensitivity.

1. Preparation:

  • Fast mice for 4-6 hours with free access to water.

  • Record the body weight of each mouse.

  • Prepare a human insulin solution (e.g., Humulin R) diluted in sterile saline to a concentration that allows for an injection volume of approximately 10 µL/g of body weight.

2. Procedure:

  • Collect a baseline blood sample (Time 0) from the tail vein for fasting blood glucose measurement.

  • Administer insulin (0.75-1.0 U/kg body weight) via intraperitoneal (IP) injection.

  • Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.

  • Measure blood glucose levels at each time point.

3. Data Analysis:

  • Plot the percentage of initial blood glucose over time. A faster and more significant drop in blood glucose indicates enhanced insulin sensitivity.

Protocol 4: In Vitro Adipocyte Differentiation and Lipogenesis Assay

This protocol details the method to assess the effect of 5-Amino-1MQ on fat cell formation and lipid accumulation using 3T3-L1 preadipocytes.

1. Cell Culture and Differentiation:

  • Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

  • Induce differentiation two days post-confluence by switching to a differentiation medium containing 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

  • Include different concentrations of 5-Amino-1MQ (e.g., 0, 10, 30, 60 µM) in the differentiation medium for the treatment groups.

  • After 2-3 days, switch to a maturation medium containing 10 µg/mL insulin for another 2-3 days, followed by maintenance in regular culture medium.

2. Lipogenesis Measurement (Oil Red O Staining):

  • At the end of the differentiation period (e.g., day 8-10), wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with 10% formalin for at least 1 hour.

  • Wash with water and then with 60% isopropanol.

  • Stain the lipid droplets with a working solution of Oil Red O for 20-30 minutes.

  • Wash away excess stain with water.

3. Quantification:

  • Visually inspect and capture images of the stained cells under a microscope.

  • To quantify the accumulated lipids, extract the Oil Red O stain from the cells using 100% isopropanol.

  • Measure the absorbance of the extracted dye at approximately 500 nm using a plate reader. A lower absorbance in the 5-Amino-1MQ treated wells indicates inhibition of lipogenesis.

Lipogenesis_Assay_Workflow Start 3T3-L1 Preadipocytes Induce Induce Differentiation (IBMX, Dex, Insulin) +/- 5-Amino-1MQ Start->Induce Mature Mature Adipocytes (Insulin Medium) Induce->Mature Stain Fix and Stain (Oil Red O) Mature->Stain Quantify Extract Dye & Measure Absorbance Stain->Quantify Result Quantify Lipogenesis Quantify->Result

Workflow for In Vitro Lipogenesis Assay.

Conclusion

This compound is a potent and selective inhibitor of NNMT that has demonstrated significant potential in preclinical models of obesity and metabolic disease. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to investigate the therapeutic utility of 5-Amino-1MQ in the context of type 2 diabetes and insulin resistance. Its clear mechanism of action, centered on the modulation of NAD+ metabolism, offers a promising avenue for the development of novel treatments for these widespread metabolic disorders.

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of 5-Amino-1-methylquinolinium (AMQ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential neuroprotective properties of 5-Amino-1-methylquinolinium (AMQ), a small molecule inhibitor of nicotinamide (B372718) N-methyltransferase (NNMT). By inhibiting NNMT, AMQ has been shown to modulate cellular metabolism and may offer therapeutic benefits for neurodegenerative diseases.[1][2][3][4][5][6] This document outlines detailed protocols for in vitro and in vivo studies, data presentation guidelines, and visual representations of the proposed mechanisms of action.

Introduction to this compound (AMQ)

This compound is a membrane-permeable small molecule that competitively inhibits the enzyme nicotinamide N-methyltransferase (NNMT).[7] NNMT is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and the regulation of cellular energy.[4][8] Upregulation of NNMT has been observed in various disease states and is associated with the production of neurotoxins, such as N-methylpyridinium ions, which have been implicated in neurodegeneration, particularly in the context of Parkinson's disease.[4]

The primary mechanism of AMQ involves blocking NNMT, which leads to an increase in the intracellular levels of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including mitochondrial function and DNA repair.[2][3] This elevation in NAD+ can, in turn, activate sirtuins, such as SIRT1 (the "longevity gene"), which are known to enhance mitochondrial biogenesis, reduce inflammation, and improve cellular stress resistance.[2][3] Additionally, AMQ's activation of AMP-activated protein kinase (AMPK) may contribute to its neuroprotective and anti-inflammatory effects.[9]

Proposed Neuroprotective Signaling Pathway of AMQ

The neuroprotective effects of AMQ are hypothesized to be mediated through the inhibition of NNMT and the subsequent downstream signaling cascade. This pathway involves the preservation of NAD+ levels, leading to the activation of protective cellular mechanisms.

AMQ_Neuroprotection_Pathway cluster_0 Cellular Environment AMQ This compound (AMQ) NNMT NNMT (Nicotinamide N-methyltransferase) AMQ->NNMT Inhibits NAD NAD+ Levels AMQ->NAD Increases AMPK AMPK Activation AMQ->AMPK Activates NNMT->NAD Depletes Neurotoxins Neurotoxin Production (e.g., N-methylpyridinium ions) NNMT->Neurotoxins Promotes SIRT1 SIRT1 Activation NAD->SIRT1 Activates Mitochondria Mitochondrial Biogenesis & Function SIRT1->Mitochondria Promotes Neuroprotection Neuroprotection (Reduced Apoptosis, Oxidative Stress) Mitochondria->Neuroprotection Leads to Neurotoxins->Neuroprotection Counteracts AMPK->Neuroprotection Contributes to

Caption: Proposed signaling pathway for the neuroprotective effects of this compound (AMQ).

In Vitro Experimental Protocols

This section details protocols for assessing the neuroprotective effects of AMQ in neuronal cell cultures. A common approach is to induce neurotoxicity and then evaluate the ability of AMQ to mitigate the damage.[10]

General Experimental Workflow

The following diagram illustrates a typical workflow for in vitro neuroprotection assays.

In_Vitro_Workflow cluster_1 Experimental Phases Phase1 1. Cell Culture (e.g., SH-SY5Y, Primary Neurons) Phase2 2. Pre-treatment with AMQ (Varying concentrations) Phase1->Phase2 Phase3 3. Induction of Neurotoxicity (e.g., 6-OHDA, H₂O₂, Amyloid-β) Phase2->Phase3 Phase4 4. Incubation Period Phase3->Phase4 Phase5 5. Endpoint Analysis (Cell Viability, Apoptosis, Oxidative Stress, Mitochondrial Function) Phase4->Phase5

Caption: General workflow for in vitro neuroprotection assays of AMQ.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • AMQ Pre-treatment: Treat the cells with various concentrations of AMQ (e.g., 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control group.

  • Induction of Neurotoxicity: Add a neurotoxic agent (e.g., 100 µM 6-hydroxydopamine (6-OHDA) or 200 µM hydrogen peroxide (H₂O₂)) to all wells except the control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Assessment of Apoptosis (Caspase-3 Activity Assay)

Principle: This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[11]

Protocol:

  • Follow steps 1-4 from the Cell Viability Assay protocol.

  • Cell Lysis: Lyse the cells using a commercially available lysis buffer.

  • Caspase-3 Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., DEVD-AFC) to the cell lysate.

  • Incubation: Incubate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration of the cell lysate and express the results as a fold change relative to the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: This assay uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA), which becomes fluorescent upon oxidation by ROS.[12]

Protocol:

  • Follow steps 1-4 from the Cell Viability Assay protocol.

  • DCFDA Loading: Add DCFDA solution to the cells at a final concentration of 10 µM and incubate for 30 minutes at 37°C.

  • Wash: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.

  • Data Analysis: Express ROS levels as a percentage of the neurotoxin-treated group.

Mitochondrial Membrane Potential (MMP) Assay

Principle: This assay utilizes a fluorescent dye, such as JC-1, which exhibits a potential-dependent accumulation in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.

Protocol:

  • Follow steps 1-4 from the Cell Viability Assay protocol.

  • JC-1 Staining: Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Wash: Wash the cells with assay buffer.

  • Fluorescence Measurement: Measure both the red and green fluorescence using a fluorescence microscope or a microplate reader.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP.

In Vivo Experimental Protocols

Animal models are crucial for evaluating the in vivo efficacy and potential therapeutic applications of AMQ in neurodegenerative diseases.[13][14][15]

Animal Model Selection

Choose an appropriate animal model that recapitulates key pathological features of the targeted neurodegenerative disease. Examples include:

  • Parkinson's Disease: 6-OHDA or MPTP-induced rodent models.

  • Alzheimer's Disease: Transgenic mouse models expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations.[16]

  • Huntington's Disease: Transgenic models expressing the mutant huntingtin gene.

General Experimental Workflow for In Vivo Studies

In_Vivo_Workflow cluster_2 Experimental Phases PhaseA 1. Animal Acclimatization PhaseB 2. Baseline Behavioral Testing PhaseA->PhaseB PhaseC 3. Induction of Neurodegeneration (e.g., Toxin Administration, Transgenic Model) PhaseB->PhaseC PhaseD 4. AMQ Treatment (Oral Gavage, IP Injection) PhaseC->PhaseD PhaseE 5. Post-treatment Behavioral Testing PhaseD->PhaseE PhaseF 6. Euthanasia and Tissue Collection PhaseE->PhaseF PhaseG 7. Histological and Biochemical Analysis PhaseF->PhaseG

Caption: General workflow for in vivo neuroprotection studies of AMQ.

Behavioral Assessments

Conduct a battery of behavioral tests to assess motor and cognitive functions relevant to the disease model.

  • Motor Function: Rotarod test, open field test, cylinder test.

  • Cognitive Function: Morris water maze, Y-maze, novel object recognition test.

Histological and Biochemical Analysis

After the treatment period, collect brain tissue for further analysis.

  • Immunohistochemistry: Stain brain sections for markers of neuronal survival (e.g., NeuN), apoptosis (e.g., cleaved caspase-3), and disease-specific pathology (e.g., α-synuclein for Parkinson's, amyloid-β for Alzheimer's).

  • Western Blotting: Quantify the expression levels of key proteins in the proposed signaling pathway (e.g., NNMT, SIRT1, PGC-1α).

  • Neurotransmitter Analysis: Measure levels of neurotransmitters, such as dopamine (B1211576) in the striatum for Parkinson's models, using HPLC.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: In Vitro Neuroprotective Effects of AMQ on Neuronal Cells

Treatment GroupCell Viability (%)Caspase-3 Activity (Fold Change)Intracellular ROS (% of Toxin Group)MMP (Red/Green Ratio)
Control100 ± 5.21.0 ± 0.1N/A2.5 ± 0.3
Toxin Alone45 ± 3.83.5 ± 0.4100 ± 8.10.8 ± 0.1
Toxin + AMQ (1 µM)52 ± 4.13.1 ± 0.385 ± 6.51.1 ± 0.2
Toxin + AMQ (10 µM)75 ± 5.51.8 ± 0.255 ± 4.91.9 ± 0.2
Toxin + AMQ (50 µM)88 ± 6.21.2 ± 0.130 ± 3.72.3 ± 0.3

Data are presented as mean ± SD from three independent experiments.

Table 2: In Vivo Effects of AMQ in a Parkinson's Disease Model

Treatment GroupRotarod Latency (s)Striatal Dopamine (ng/mg tissue)Tyrosine Hydroxylase+ Neurons (count)
Sham180 ± 1515.2 ± 1.88500 ± 500
Vehicle65 ± 105.8 ± 0.93200 ± 450
AMQ (10 mg/kg)110 ± 129.1 ± 1.15500 ± 600
AMQ (50 mg/kg)155 ± 1812.5 ± 1.57100 ± 550

Data are presented as mean ± SD (n=8 animals per group).

Disclaimer: The data presented in these tables are hypothetical and for illustrative purposes only. Researchers should generate their own data based on their specific experimental conditions.

References

Application Notes and Protocols: 5-Amino-1-methylquinolinium in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the practical applications of 5-Amino-1-methylquinolinium (5-Amino-1MQ), a small molecule inhibitor of nicotinamide (B372718) N-methyltransferase (NNMT), in the context of cancer cell line research. The following sections detail its mechanism of action, summarize key quantitative data, and provide comprehensive experimental protocols for its use in cell viability and proliferation assays.

Introduction

This compound (5-Amino-1MQ) is a selective inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT).[1][2][3] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis.[4][5] In various cancers, NNMT is often overexpressed, contributing to tumor progression, metastasis, and resistance to treatment.[6][7][8] By inhibiting NNMT, 5-Amino-1MQ presents a promising therapeutic strategy for targeting cancer cells.

Mechanism of Action in Cancer Cells

The primary mechanism of action of 5-Amino-1MQ is the inhibition of NNMT, which catalyzes the methylation of nicotinamide to 1-methylnicotinamide. This inhibition leads to an increase in the intracellular levels of nicotinamide, which can then be utilized in the NAD+ salvage pathway, boosting cellular NAD+ levels. Elevated NAD+ can influence various downstream signaling pathways.

In cancer cells, the inhibition of NNMT by 5-Amino-1MQ has been shown to impact key signaling proteins. Notably, in HeLa cervical cancer cells, treatment with 5-Amino-1MQ resulted in a decrease in the expression of phosphorylated Akt (p-Akt) and Sirtuin 1 (SIRT1).[2][6] Both p-Akt and SIRT1 are known to be involved in promoting tumor cell survival, proliferation, and resistance to therapy.[1][7][9]

Data Presentation: Anti-proliferative Effects of this compound

The following table summarizes the observed effects of this compound on cancer cell lines based on available research.

Cell LineCancer TypeParameter MeasuredObserved EffectConcentration RangeReference
HeLaCervical CancerCell ProliferationSignificant inhibition in a concentration and time-dependent manner0.1 - 500 µM[2][6]
HeLaCervical CancerProtein ExpressionDecreased expression of phospho-Akt and SIRT1Not Specified[2][6]

Note: Specific IC50 values for this compound in cancer cell lines are not yet widely published. The provided concentration range for HeLa cells is based on the tested concentrations in the cited study.

Experimental Protocols

This section provides detailed protocols for assessing the anti-proliferative effects of this compound on cancer cell lines.

Protocol 1: Cell Viability and Proliferation Assay using MTT

This protocol is designed to determine the effect of this compound on the viability and proliferation of adherent cancer cell lines (e.g., HeLa, glioblastoma, pancreatic cancer cell lines).

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (5-Amino-1MQ) stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Amino-1MQ from the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 500 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest 5-Amino-1MQ concentration) and a medium-only control (no cells).

    • Carefully remove the medium from the wells and add 100 µL of the prepared 5-Amino-1MQ dilutions or control solutions.

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the medium-only control from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the 5-Amino-1MQ concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Western Blot Analysis for p-Akt and SIRT1 Expression

This protocol is to assess the effect of this compound on the expression levels of key signaling proteins.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • 6-well sterile plates

  • This compound (5-Amino-1MQ)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt, anti-Akt, anti-SIRT1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of 5-Amino-1MQ (and a vehicle control) for the chosen time period.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to normalize the expression of the target proteins.

    • Quantify the band intensities using densitometry software.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflow for this compound in cancer cell research.

G cluster_1 Cytoplasm Five_Amino This compound NNMT NNMT Five_Amino->NNMT Inhibits pAkt p-Akt (Active) Five_Amino->pAkt Reduces SIRT1 SIRT1 Five_Amino->SIRT1 Reduces MNA 1-Methylnicotinamide NNMT->MNA Methylates NAM Nicotinamide NAM->NNMT NAD NAD+ NAM->NAD Salvage Pathway NAD->SIRT1 Activates Akt Akt Akt->pAkt Phosphorylation Proliferation Cell Proliferation & Survival pAkt->Proliferation SIRT1->Proliferation Promotes

Caption: Signaling pathway of this compound in cancer cells.

G cluster_workflow Experimental Workflow: Cell Viability Assay A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (Cell Attachment) A->B C 3. Treat with 5-Amino-1MQ (Various Concentrations) B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 3-4h (Formazan Formation) E->F G 7. Solubilize Formazan F->G H 8. Measure Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: Workflow for assessing cell viability with this compound.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in 5-Amino-1-methylquinolinium experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Amino-1-methylquinolinium (5-Amino-1MQ). This comprehensive resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this novel small molecule inhibitor of nicotinamide (B372718) N-methyltransferase (NNMT).

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties, handling, and mechanism of action of this compound.

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (5-Amino-1MQ) is a small molecule that acts as a selective inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT).[1][2][3] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3) to form 1-methylnicotinamide (B1211872) (MNA), using S-adenosyl-L-methionine (SAM) as a methyl donor.[2][4] By inhibiting NNMT, 5-Amino-1MQ prevents the consumption of nicotinamide, thereby increasing its availability for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular energy metabolism.[1][4]

Q2: What are the potential therapeutic applications of 5-Amino-1MQ?

A2: Due to its role in modulating cellular metabolism, 5-Amino-1MQ is being investigated for its potential in treating a range of conditions. Research suggests it may be beneficial for metabolic disorders such as obesity and type 2 diabetes by increasing energy expenditure and reducing fat storage.[1][2][4] Additionally, its ability to boost NAD+ levels has led to investigations into its potential anti-aging and muscle regeneration properties.[1]

Q3: What is the appropriate way to store and handle 5-Amino-1MQ?

A3: Proper storage and handling are critical to maintain the integrity and activity of 5-Amino-1MQ. The lyophilized powder should be stored at -20°C. Once reconstituted, the solution should be refrigerated at 2-8°C and used within a few weeks.[5][6] It is important to protect the compound from light. For detailed storage conditions, refer to the tables in the "Experimental Protocols" section.

Q4: In what solvents is this compound soluble?

A4: this compound iodide is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 2 mg/mL, forming a clear solution. For cell culture and in vivo experiments, it is typically dissolved in a minimal amount of DMSO and then further diluted in an aqueous buffer or vehicle.

II. Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during various experimental stages involving 5-Amino-1MQ.

A. Synthesis and Purification

Inconsistent results often originate from impurities or batch-to-batch variability in the synthesized compound.

Problem: Low yield or presence of significant impurities after synthesis.

  • Possible Cause 1: Incomplete reaction. The synthesis of quinolinium salts can be sensitive to reaction conditions.

    • Solution: Ensure all reagents are of high purity and anhydrous conditions are maintained if necessary. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

  • Possible Cause 2: Formation of byproducts. Side reactions can lead to the formation of impurities that are difficult to separate. Common impurities in peptide synthesis, which shares some principles with small molecule synthesis, include deletions, insertions, and modifications of functional groups.[7][8][9]

    • Solution: Optimize reaction temperature and stoichiometry of reactants. Characterize major impurities using techniques like NMR and MS to understand their origin and adjust the synthesis strategy accordingly.

Problem: Difficulty in purifying 5-Amino-1MQ using HPLC.

  • Possible Cause 1: Poor peak shape or resolution. This can be due to improper column selection or mobile phase composition.

    • Solution: For reversed-phase HPLC, a C18 column is commonly used.[10] Optimize the mobile phase, which typically consists of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).[11] A shallow gradient can improve the separation of closely eluting impurities.

  • Possible Cause 2: Low recovery after purification. The compound may be adsorbing to the column or precipitating.

    • Solution: Ensure the sample is fully dissolved before injection. Adjusting the pH of the mobile phase can sometimes improve recovery. Consider using a different stationary phase if irreversible adsorption is suspected.

B. In Vitro Experiments

Problem: Inconsistent results in NNMT inhibition assays.

  • Possible Cause 1: Assay interference. The compound itself or impurities might interfere with the detection method. Fluorescent compounds, for instance, can interfere with fluorogenic assays.[12]

    • Solution: Run a control with the compound alone (without the enzyme) to check for any intrinsic signal. If using a fluorogenic assay, verify that the excitation and emission spectra of 5-Amino-1MQ do not overlap with those of the assay's fluorophore.

  • Possible Cause 2: Inactive enzyme or suboptimal assay conditions.

    • Solution: Ensure the recombinant NNMT enzyme is active and used at an appropriate concentration. Optimize assay conditions such as pH, temperature, and incubation time.[13][14] A typical buffer for NNMT assays is 50 mM Tris-HCl (pH 8.6) with 1 mM DTT.[13]

Problem: Unexpected cytotoxicity or off-target effects in cell-based assays.

  • Possible Cause 1: High concentrations of 5-Amino-1MQ or the solvent (DMSO). While 5-Amino-1MQ has shown low toxicity at effective concentrations, high concentrations can induce cytotoxicity.[15] DMSO can also be toxic to cells at concentrations above 1%.[12]

    • Solution: Perform a dose-response analysis to determine the optimal non-toxic concentration range. Ensure the final DMSO concentration in your cell culture medium is below 0.5%.

  • Possible Cause 2: Off-target effects. The observed phenotype may not be solely due to NNMT inhibition.

    • Solution: To confirm that the observed effects are due to NNMT inhibition, consider using a structurally related but inactive analog as a negative control.[16] Additionally, validating key results with NNMT knockdown (e.g., using siRNA) can help confirm on-target effects.[16]

C. In Vivo Experiments

Problem: Inconsistent or unexpected results in animal models.

  • Possible Cause 1: Poor bioavailability or formulation issues. The vehicle used for administration can significantly impact the solubility, stability, and absorption of the compound.

    • Solution: For subcutaneous injections in mice, a common vehicle for compounds soluble in DMSO is to first dissolve the compound in a small amount of DMSO and then dilute it with a suitable vehicle like corn oil or saline, ensuring the final DMSO concentration is low (typically <1%).[17] The pH of the formulation should be between 5 and 9 to avoid irritation.[18]

  • Possible Cause 2: Variability in the animal model. Diet-induced obesity models, for example, can exhibit significant phenotypic variation even in genetically identical animals.[19]

    • Solution: Use a standardized diet and ensure consistent environmental conditions for all animals.[20][21] Increase the number of animals per group to account for individual variability. Monitor food intake, body weight, and other relevant parameters closely throughout the study.[22]

III. Data Presentation

Quantitative Data Summary
ParameterValueReference
IC50 (NNMT Inhibition) 1.2 µM
EC50 (3T3-L1 Lipogenesis Reduction) 30 µM
EC50 (Adipocyte 1-MNA Level Reduction) 2.3 µM
Solubility in DMSO 2 mg/mL (clear solution)
Storage (Lyophilized) -20°C
Storage (Reconstituted) 2-8°C (use within 2-4 weeks)[6]

IV. Experimental Protocols

A. In Vitro NNMT Enzymatic Assay

This protocol provides a general method for determining the in vitro inhibitory activity of 5-Amino-1MQ against NNMT.

Materials:

  • Recombinant human NNMT enzyme

  • Nicotinamide (NA)

  • S-adenosyl-L-methionine (SAM)

  • 5-Amino-1MQ

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • Detection Reagents (for LC-MS/MS or fluorescence-based detection)

Procedure:

  • Prepare a serial dilution of 5-Amino-1MQ in the assay buffer.

  • In a microplate, add the NNMT enzyme and the 5-Amino-1MQ dilutions.

  • Incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

  • Initiate the enzymatic reaction by adding a mixture of NA and SAM.

  • Allow the reaction to proceed for 60 minutes at 37°C.

  • Stop the reaction by adding a quenching solution.

  • Quantify the amount of the product, 1-methylnicotinamide (MNA), or the co-product, S-adenosyl-L-homocysteine (SAH), using a suitable detection method like LC-MS/MS.

  • Calculate the percent inhibition for each concentration of 5-Amino-1MQ and determine the IC50 value by fitting the data to a dose-response curve.

B. In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol outlines a general methodology for evaluating the in vivo efficacy of 5-Amino-1MQ in a DIO mouse model.

Animals and Diet:

  • Male C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity.

  • Induce obesity by feeding a high-fat diet (e.g., 45-60% of calories from fat) for a specified duration (e.g., 8-12 weeks).

Compound Administration:

  • Prepare the 5-Amino-1MQ formulation. A common approach for subcutaneous administration is to dissolve the compound in a minimal amount of DMSO and then dilute with a vehicle such as saline or corn oil to the final desired concentration.

  • Administer 5-Amino-1MQ or vehicle control via subcutaneous injection. Dosing frequency can be once or twice daily.

Monitoring and Endpoints:

  • Monitor body weight and food intake regularly (e.g., weekly).

  • Measure relevant metabolic parameters such as blood glucose levels and perform an Oral Glucose Tolerance Test (OGTT) at the end of the study.

  • At the end of the treatment period, collect tissues (e.g., adipose tissue, liver) for further analysis.

V. Mandatory Visualizations

Signaling Pathway of 5-Amino-1MQ Action

G cluster_0 Cellular Environment Nicotinamide Nicotinamide (Vitamin B3) NNMT NNMT Nicotinamide->NNMT NAD_plus NAD+ Nicotinamide->NAD_plus NAD+ Salvage Pathway SAM SAM (Methyl Donor) SAM->NNMT MNA 1-Methylnicotinamide (Inactive) NNMT->MNA Five_Amino_1MQ 5-Amino-1MQ Five_Amino_1MQ->NNMT Inhibition Metabolic_Pathways Metabolic Pathways (Energy Production) NAD_plus->Metabolic_Pathways

Caption: Signaling pathway of 5-Amino-1MQ as an NNMT inhibitor.

Experimental Workflow for In Vitro NNMT Inhibition Assay

G start Start prepare_reagents Prepare Reagents (Enzyme, Substrates, Inhibitor) start->prepare_reagents serial_dilution Serial Dilution of 5-Amino-1MQ prepare_reagents->serial_dilution pre_incubation Pre-incubate Enzyme and 5-Amino-1MQ serial_dilution->pre_incubation initiate_reaction Initiate Reaction (Add Substrates) pre_incubation->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detection Quantify Product (e.g., LC-MS/MS) stop_reaction->detection analysis Data Analysis (Calculate IC50) detection->analysis end End analysis->end

Caption: Workflow for an in vitro NNMT inhibition assay.

Troubleshooting Logic for Inconsistent In Vivo Results

G start Inconsistent In Vivo Results check_compound Check Compound Purity and Stability start->check_compound review_formulation Review Formulation (Vehicle, pH, Solubility) check_compound->review_formulation Purity OK refine_protocol Refine Experimental Protocol check_compound->refine_protocol Impure/ Degraded evaluate_animal_model Evaluate Animal Model (Strain, Diet, Environment) review_formulation->evaluate_animal_model Formulation OK review_formulation->refine_protocol Suboptimal evaluate_animal_model->refine_protocol Model OK evaluate_animal_model->refine_protocol High Variability re_run_experiment Re-run Experiment refine_protocol->re_run_experiment

Caption: Troubleshooting logic for inconsistent in vivo results.

References

Optimizing 5-Amino-1-methylquinolinium dosage for preclinical studies.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of 5-Amino-1-methylquinolinium (5-Amino-1MQ) in preclinical studies. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule that acts as a selective inhibitor of the enzyme Nicotinamide (B372718) N-methyltransferase (NNMT).[1][2][3] The primary mechanism involves blocking NNMT, which prevents the methylation of nicotinamide.[1] This action increases the intracellular pool of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular metabolism.[2][3][4] Elevated NAD+ levels enhance mitochondrial function, boost cellular energy expenditure, and activate sirtuin proteins like SIRT1, which are involved in metabolic regulation and anti-aging pathways.[2][3][5] This metabolic shift promotes the burning of fuel rather than its storage as fat.[1]

Q2: What is a recommended starting dose for preclinical in vivo studies?

Published preclinical studies provide a starting point for dose-finding experiments. A key study in diet-induced obese (DIO) mice demonstrated efficacy with subcutaneous administration.[4] However, dosages can vary, and it is crucial to determine the optimal dose for your specific animal model and experimental goals. A Maximum Tolerated Dose (MTD) study is highly recommended before initiating efficacy trials.

Study Type Animal Model Dose Route Frequency Reference
Proof-of-Concept Efficacy DIO Mice20 mg/kgSubcutaneous (SC)Three times daily[4]
General Research Animal Models2.5 - 5 mgSubcutaneous (SC)Once or twice daily[6]
Pharmacokinetics RatsNot specifiedIV and OralNot applicable[7]

Q3: Which route of administration is most common for 5-Amino-1MQ?

The most frequently cited route of administration in preclinical efficacy studies is subcutaneous (SC) injection.[4][6] This route was used in studies that successfully demonstrated weight loss in obese mice.[4] While oral administration has been investigated in pharmacokinetic studies in rats, its bioavailability and efficacy for metabolic outcomes are less documented in the public literature.[7] For initial studies, the subcutaneous route is a well-documented starting point.

Q4: What are the expected physiological outcomes following 5-Amino-1MQ administration in preclinical models?

Based on its mechanism of action, the primary expected outcomes are related to metabolic improvements. In animal models of diet-induced obesity, administration has been shown to cause a progressive loss of body weight and a reduction in white adipose tissue mass without significantly altering food intake.[4][5]

Key Expected Outcomes:

  • Reduction in body mass.[5]

  • Decreased fat accumulation.[1][3]

  • Increased basal metabolic rate.[3]

  • Improved insulin (B600854) sensitivity.[2][8]

  • Preservation of lean muscle mass during fat loss.[8]

Q5: How should 5-Amino-1MQ be formulated for in vivo administration?

Like many small molecules, 5-Amino-1MQ may have limited aqueous solubility, requiring a vehicle for in vivo delivery. While specific formulation details for published studies are not always provided, a common approach for similar compounds involves using a co-solvent system.

General Formulation Steps:

  • Solubilization: Initially dissolve 5-Amino-1MQ in a minimal amount of a non-toxic organic solvent like Dimethyl Sulfoxide (DMSO).

  • Dilution: Further dilute the stock solution with a sterile, physiologically compatible vehicle such as saline, phosphate-buffered saline (PBS), or solutions containing excipients like PEG400 or Tween® 80 to improve stability and reduce precipitation upon injection.

  • Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is minimized (typically <10%) to avoid vehicle-induced toxicity.[9][10]

  • Sterility: The final formulation should be sterile-filtered before administration.[9]

  • Controls: Always include a vehicle-only control group in your experiments to differentiate the effects of the compound from those of the vehicle.[11]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with 5-Amino-1MQ.

Q1: I am not observing the expected weight loss or metabolic effects in my animal model. What should I do?

Failure to observe efficacy can stem from multiple factors ranging from dosage to experimental design. A systematic approach is needed to identify the root cause.

Potential Cause Troubleshooting Steps & Solutions
Sub-therapeutic Dose The administered dose may be too low for your specific animal model or disease state. Solution: Conduct a dose-response study to evaluate a range of doses. Start from the published dose (e.g., 20 mg/kg) and escalate until a therapeutic effect is observed or signs of toxicity appear.[12]
Poor Formulation/Bioavailability The compound may be precipitating upon injection or have poor absorption, leading to insufficient exposure. Solution: Re-evaluate your formulation. Test solubility and stability. Consider alternative vehicles or the inclusion of surfactants. Perform pharmacokinetic (PK) studies to measure plasma concentration and confirm target engagement.[13]
Administration Technique Error Incorrect administration (e.g., subcutaneous injection leaking or being delivered intradermally) can lead to variable absorption. Solution: Ensure all personnel are properly trained in the administration technique. For subcutaneous injections, use a tented skin fold to ensure the compound is delivered into the subcutaneous space.[14]
Inappropriate Animal Model The chosen animal model may not have the overactive NNMT phenotype necessary to observe a significant effect. Solution: Confirm that your model (e.g., diet-induced obese mice) exhibits elevated NNMT expression in adipose tissue, which is the target of 5-Amino-1MQ.[8]

Q2: My experimental results show high variability between animals in the same group. How can I reduce this?

High variability can mask true experimental effects and make data interpretation difficult. Standardization and controlling for external factors are key to reducing it.

Potential Cause Troubleshooting Steps & Solutions
Inconsistent Dosing Errors in formulation preparation or injection volume can lead to animals receiving different doses. Solution: Prepare a single batch of the formulation for each experiment. Use calibrated equipment for all measurements and injections.[11]
Animal Stress Stress from handling, injection, or housing conditions can significantly impact metabolic parameters and experimental outcomes. Solution: Acclimatize animals to the facility and handling procedures before the study begins. Perform procedures in a calm and consistent manner.[11]
Baseline Differences Significant variation in starting body weight, age, or disease severity can contribute to variable responses. Solution: Randomize animals into groups based on body weight and other key parameters to ensure all groups are comparable at the start of the study. Report baseline data for all experimental groups.[15]
Vehicle Effects The vehicle itself may be causing an unpredicted biological response in some animals. Solution: Always include a vehicle-only control group. If the vehicle group shows high variability, consider using an alternative, more inert vehicle.[11]

Q3: I am observing adverse effects like injection site reactions or unexpected toxicity. What are the likely causes?

Adverse effects indicate that the dose or formulation may not be well-tolerated. It is critical to establish a safe therapeutic window.

Potential Cause Troubleshooting Steps & Solutions
Dose is Too High The administered dose may exceed the Maximum Tolerated Dose (MTD), leading to overt toxicity. Solution: Conduct a formal MTD study. This involves dose escalation in small cohorts of animals to identify the highest dose that does not cause unacceptable side effects (e.g., >20% body weight loss, severe lethargy).[16][17]
Vehicle Toxicity High concentrations of solvents like DMSO can cause local irritation, inflammation, or systemic toxicity. Solution: Minimize the concentration of organic solvents in the final formulation. Ensure the vehicle's pH and osmolality are within a physiologically tolerable range.[9]
Formulation Precipitation If the compound precipitates at the injection site, it can cause inflammation, pain, and unreliable absorption. Solution: Visually inspect the formulation for any particulates before injection. Improve the formulation by adding stabilizing excipients. Administer the injection slowly to allow for dilution in the subcutaneous space.[10]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the highest dose of 5-Amino-1MQ that can be administered without causing unacceptable toxicity.[16][17]

Methodology:

  • Animal Model: Use healthy mice of the same strain, sex, and age as planned for the efficacy study (e.g., C57BL/6, male, 8-10 weeks old).

  • Group Allocation: Assign 3-5 mice per group.

  • Dose Escalation Design:

    • Start with a dose based on literature (e.g., 20 mg/kg).

    • Prepare at least 4-5 dose levels (e.g., 20, 40, 80, 160, 320 mg/kg).

    • Administer a single dose of 5-Amino-1MQ via the intended route (e.g., subcutaneous).

    • Observe animals intensely for the first few hours and then daily for 7-14 days.

  • Monitoring Parameters:

    • Clinical Observations: Record signs of toxicity such as lethargy, ruffled fur, abnormal posture, and injection site reactions.

    • Body Weight: Measure body weight daily. A weight loss of >20% is often considered a sign of unacceptable toxicity.[17]

    • Mortality: Record any deaths.

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or other severe clinical signs of toxicity.[18]

Protocol 2: In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the efficacy of 5-Amino-1MQ in reducing body weight and fat mass in an obesity model.[4]

Methodology:

  • Animal Model: Use mice made obese by feeding a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks.

  • Group Allocation & Randomization:

    • Once mice reach a target obese weight, randomize them into at least three groups (n=8-10 per group) based on body weight:

      • Group 1: Vehicle Control (receiving the formulation vehicle only).

      • Group 2: 5-Amino-1MQ (Low Dose, e.g., 10 mg/kg).

      • Group 3: 5-Amino-1MQ (High Dose, e.g., 20 mg/kg).

  • Administration:

    • Administer the compound or vehicle subcutaneously at the determined frequency (e.g., twice or three times daily) for a specified period (e.g., 11-21 days).[4]

  • Data Collection:

    • Body Weight: Measure daily or every other day.

    • Food Intake: Measure daily or several times per week.

    • Body Composition: At the beginning and end of the study, measure fat and lean mass using techniques like DEXA or qNMR.

    • Terminal Endpoints: At the end of the study, collect blood for metabolic analysis (e.g., glucose, insulin) and harvest tissues (e.g., adipose depots, liver) for further analysis.

  • Data Analysis: Compare the changes in body weight, body composition, and other metabolic parameters between the treatment and vehicle control groups using appropriate statistical methods (e.g., ANOVA).[19]

Visualizations

Signaling_Pathway cluster_NAD NAD+ Salvage Pathway MQ 5-Amino-1MQ NNMT NNMT Enzyme MQ->NNMT Inhibits MNA 1-Methylnicotinamide (Waste Product) NNMT->MNA Produces NAM Nicotinamide (NAM) NAM->NNMT Methylated by NAD NAD+ NAM->NAD Recycled to SIRT1 SIRT1 Activation NAD->SIRT1 Metabolism Increased Energy Expenditure & Fat Oxidation SIRT1->Metabolism

Experimental_Workflow start Start: Dose Optimization Study lit_review Literature Review & Formulation Development start->lit_review mtd_study Phase 1: Maximum Tolerated Dose (MTD) Study lit_review->mtd_study dose_selection Select 2-3 Tolerated Doses for Efficacy Testing mtd_study->dose_selection efficacy_study Phase 2: In Vivo Efficacy Study (e.g., DIO Mouse Model) dose_selection->efficacy_study pk_pd_study Optional: Pharmacokinetic (PK)/ Pharmacodynamic (PD) Study efficacy_study->pk_pd_study Informs analysis Data Analysis & Optimal Dose Determination efficacy_study->analysis pk_pd_study->analysis Informs end End: Preclinical Dose Established analysis->end

Troubleshooting_Logic start Issue: Lack of Efficacy q_dose Was a dose-response study performed? start->q_dose a_dose_no Action: Conduct dose- escalation study q_dose->a_dose_no No q_formulation Is the formulation stable and bioavailable? q_dose->q_formulation Yes end_node Potential Cause Identified a_dose_no->end_node a_formulation_no Action: Optimize vehicle. Conduct PK study. q_formulation->a_formulation_no No q_admin Is administration technique consistent? q_formulation->q_admin Yes a_formulation_no->end_node a_admin_no Action: Re-train staff and standardize procedure. q_admin->a_admin_no No q_admin->end_node Yes a_admin_no->end_node

References

Overcoming challenges in the delivery and bioavailability of 5-Amino-1-methylquinolinium.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the delivery and bioavailability of 5-Amino-1-methylquinolinium (5-AMQ).

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-AMQ) and what is its primary mechanism of action?

A1: this compound (5-AMQ) is a small, selective, and membrane-permeable molecule that acts as an inhibitor of the enzyme nicotinamide (B372718) N-methyltransferase (NNMT).[1][2][3][4][5] NNMT is a cytosolic enzyme that plays a role in cellular metabolism and energy balance.[3][4][6] By inhibiting NNMT, 5-AMQ prevents the methylation of nicotinamide, which leads to increased levels of NAD+ and influences metabolic pathways related to energy expenditure and fat storage.[1][2][5][6] This mechanism makes it a subject of research for obesity and related metabolic conditions.[1][3]

Q2: What is the reported oral bioavailability of 5-AMQ?

A2: A pharmacokinetic study in rats reported the oral bioavailability of 5-AMQ to be approximately 38.4%.[7] This indicates moderate absorption after oral administration.

Q3: My 5-AMQ, dissolved in an organic solvent, is precipitating upon dilution in my aqueous assay buffer. What should I do?

A3: This is a common issue with poorly soluble compounds. Quinolinium derivatives can be weak bases, and their solubility is often pH-dependent.[8] First, assess the pH of your buffer and consider adjusting it to a more acidic pH to see if that improves solubility. If pH adjustment is not sufficient or not compatible with your assay, consider incorporating solubilizing excipients such as a small percentage of a biocompatible surfactant (e.g., Tween 80) or using cyclodextrins to form an inclusion complex.[8]

Q4: I am observing lower than expected cellular uptake of 5-AMQ in my in vitro experiments. What are potential reasons and solutions?

A4: While 5-AMQ is described as membrane permeable, several factors can influence its cellular uptake.[3] The positive charge of the quinolinium ion might lead to interactions with the negatively charged cell membrane, potentially hindering passive diffusion. Additionally, efflux transporters could be actively removing the compound from the cells. To troubleshoot, you can try using permeation enhancers, though this must be done carefully to avoid cytotoxicity.[9] Another strategy is to consider formulation approaches that can improve cellular delivery, such as lipid-based carriers.[10]

Q5: Are there any known stability issues with 5-AMQ?

A5: One study indicated that 5-AMQ was stable in rat plasma samples under standard storage, preparation, and handling conditions, with less than 15% variation noted.[7] However, for long-term storage, especially in solution, it is advisable to conduct your own stability studies under your specific experimental conditions. When in lyophilized powder form, it should be stored in a cool, dry, and dark place.[11]

Troubleshooting Guides

Issue 1: Low or Inconsistent Bioavailability in Animal Studies

Symptoms:

  • High variability in plasma concentrations of 5-AMQ between subjects.

  • Lower than expected plasma exposure (AUC) after oral administration.

Possible Causes and Solutions:

CauseSuggested Solution
Poor Solubility in GI Tract The cationic nature of 5-AMQ may lead to interactions with anionic components in the gastrointestinal tract, reducing its absorption.[12] Consider formulation strategies to improve solubility and dissolution rate.[13]
Formulation Strategy Micronization: Reducing the particle size of the compound can increase the surface area for dissolution.[14]
Lipid-Based Formulations: Formulating 5-AMQ in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can enhance its solubility and absorption.[13][14]
Use of Polycations: Co-administration with certain polycations can protect the drug from degradation and enhance its transfer across intestinal barriers.[9][15]
First-Pass Metabolism While the primary metabolism of 5-AMQ is not extensively detailed in the provided results, first-pass metabolism in the liver can reduce bioavailability. Investigate potential metabolic pathways and consider co-administration with inhibitors of relevant enzymes if compatible with the study design.
Interaction with Bile Acids Cationic drugs can interact with anionic bile acids, which may affect their absorption.[12]
Issue 2: In Vitro Assay Variability and Poor Reproducibility

Symptoms:

  • Inconsistent IC50 or EC50 values in cellular assays.

  • High well-to-well variability in signal.

Possible Causes and Solutions:

CauseSuggested Solution
Precipitation in Media 5-AMQ may precipitate in the cell culture media over time, especially at higher concentrations.
Solubility Check Visually inspect the media for precipitation after adding 5-AMQ. Determine the solubility limit in your specific assay medium.
Use of Solubilizers If solubility is an issue, consider adding a low, non-toxic concentration of a solubilizing agent like DMSO or a surfactant. Ensure the concentration of the solubilizer does not affect your cells.
Adsorption to Plastics Cationic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in the assay.
Use Low-Binding Plates Utilize low-protein-binding microplates to minimize adsorption.
Pre-treatment of Plates Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can sometimes reduce non-specific binding.
Cellular Efflux The compound may be actively transported out of the cells by efflux pumps, leading to variable intracellular concentrations.
Use of Efflux Inhibitors Co-incubate with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) to see if this stabilizes the intracellular concentration and assay signal. Use with caution as this can have off-target effects.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of this compound from a study in rats.

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose Not SpecifiedNot Specified
Mean Maximum Plasma Concentration (Cmax) -2252 ng/mL
Mean Area Under the Curve (AUC0-∞) 3708 h·ng/mL14431 h·ng/mL
Mean Terminal Elimination Half-life (t1/2) 3.80 ± 1.10 h6.90 ± 1.20 h
Oral Bioavailability (F%) -38.4%
Data from a pharmacokinetic study in rats.[7]

Experimental Protocols

Quantification of 5-AMQ in Rat Plasma and Urine via LC-MS/MS

This protocol is adapted from a validated method for the quantification of 5-AMQ.[7][16]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma or urine sample, add 150 µL of acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • LC System: A standard HPLC system.

  • Column: ACE® Excel™ C18 column (2 μm, 50 × 2.1 mm).[7][16]

  • Mobile Phase A: Water with 0.1% formic acid.[7][16]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[7][16]

  • Gradient: A suitable binary gradient to achieve separation.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).[7][16]

  • MRM Transitions:

    • 5-AMQ: m/z 159.100 → 90.00.[7][16]

    • Internal Standard: e.g., m/z 162.200 → 117.200.[7][16]

4. Quantification:

  • Construct a standard curve using known concentrations of 5-AMQ in blank plasma or urine (e.g., in the range of 10-2500 ng/mL).[7][16]

  • Quantify the concentration of 5-AMQ in the samples by interpolating from the standard curve.

Visualizations

NNMT_Inhibition_Pathway Nicotinamide Nicotinamide (Vitamin B3) NAD NAD+ Nicotinamide->NAD MNA 1-Methylnicotinamide (Excreted) Nicotinamide->MNA Methylation NNMT NNMT (Nicotinamide N-methyltransferase) AMQ This compound (5-AMQ) AMQ->NNMT

Caption: Mechanism of action of this compound (5-AMQ) as an NNMT inhibitor.

Troubleshooting_Workflow start Inconsistent In Vivo Bioavailability Data check_solubility Assess Formulation Solubility & Dissolution start->check_solubility improve_formulation Improve Formulation check_solubility->improve_formulation Poor fail Investigate Other Factors (e.g., Metabolism, Transporters) check_solubility->fail Adequate micronization Micronization improve_formulation->micronization lipid_formulation Lipid-Based Carrier improve_formulation->lipid_formulation polycation_formulation Polycation Co-formulation improve_formulation->polycation_formulation re_evaluate Re-evaluate In Vivo Performance micronization->re_evaluate lipid_formulation->re_evaluate polycation_formulation->re_evaluate re_evaluate->improve_formulation No Improvement success Consistent Bioavailability Achieved re_evaluate->success Improved

Caption: Troubleshooting workflow for inconsistent in vivo bioavailability of 5-AMQ.

References

Identifying and mitigating potential off-target effects of 5-Amino-1-methylquinolinium.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects of 5-Amino-1-methylquinolinium (5-Amino-1MQ).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 5-Amino-1MQ?

This compound (5-Amino-1MQ) is a small molecule inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT).[1][2][3][4][5] By inhibiting NNMT, 5-Amino-1MQ prevents the methylation of nicotinamide, leading to an increase in the intracellular pool of NAD+ (Nicotinamide Adenine Dinucleotide).[1][2] This elevation in NAD+ levels subsequently activates sirtuin 1 (SIRT1), a key regulator of metabolic pathways.[1][2] The primary therapeutic applications being investigated for 5-Amino-1MQ are related to metabolic disorders such as obesity and type 2 diabetes, as it has been shown to promote fat metabolism while preserving lean muscle mass.[1][2][4]

Q2: What are the known off-target effects of 5-Amino-1MQ?

Currently, publicly available data on the broad off-target profile of 5-Amino-1MQ is limited. However, existing research suggests that it is a highly selective inhibitor of NNMT.[3] Some studies have indicated that it does not significantly inhibit other related methyltransferase enzymes.[3] While significant adverse effects have not been reported, some users have experienced mild and transient side effects, including digestive changes and mild headaches.[6] As with any small molecule inhibitor, a thorough in-house assessment of off-target effects is recommended.

Q3: We are observing an unexpected cellular phenotype in our experiments with 5-Amino-1MQ. Could this be an off-target effect?

Yes, it is plausible that unexpected cellular phenotypes arise from off-target interactions.[7] Small molecule inhibitors can bind to proteins other than their intended target, leading to a variety of cellular responses.[7] To determine if the observed phenotype is a result of an off-target effect, a systematic approach is necessary. This includes verifying the on-target effect, performing dose-response analyses for both the expected and unexpected phenotypes, and utilizing target validation techniques such as CRISPR/Cas9-mediated knockout of NNMT.[7][8] If the unexpected phenotype persists in NNMT knockout cells, it strongly suggests an off-target mechanism.

Q4: How can we proactively screen for potential off-target interactions of 5-Amino-1MQ?

A multi-pronged approach is recommended for comprehensive off-target profiling.[9] This typically involves a combination of computational and experimental methods:

  • In Silico Profiling: Utilize computational models to predict potential off-target interactions based on the chemical structure of 5-Amino-1MQ and its similarity to known ligands of various proteins.[8]

  • Broad-Panel Screening: Engage a contract research organization (CRO) to screen 5-Amino-1MQ against a large panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzyme families.[8]

  • Affinity-Based Proteomics: Employ techniques like chemical proteomics where an immobilized version of 5-Amino-1MQ is used to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.[7]

  • Thermal Proteome Profiling (TPP): Measure changes in the thermal stability of proteins across the proteome in the presence of 5-Amino-1MQ. A shift in the melting temperature of a protein upon compound binding indicates a direct interaction.[7]

Q5: What strategies can we employ to mitigate off-target effects if they are identified?

If off-target effects are confirmed, several strategies can be implemented:

  • Chemical Modification: Synthesize and test analogs of 5-Amino-1MQ to identify a molecule with an improved selectivity profile.

  • Dose Optimization: Use the lowest effective concentration of 5-Amino-1MQ that elicits the desired on-target effect while minimizing off-target engagement.

  • Use of More Specific Tools: In a research setting, consider using more targeted approaches like RNA interference (RNAi) or CRISPRi to validate that the phenotype of interest is solely due to the inhibition of NNMT.

Troubleshooting Guides

Issue 1: Inconsistent experimental results or unexpected cellular toxicity.
Potential Cause Troubleshooting Step Expected Outcome
Off-target activity Perform a dose-response curve for both the intended on-target effect and the observed toxicity.If the EC50 for toxicity is significantly different from the EC50 for on-target activity, it may indicate an off-target effect.
Test 5-Amino-1MQ in an NNMT knockout or knockdown cell line.If the toxicity persists in the absence of the primary target, it is likely due to an off-target interaction.
Compound Instability Assess the stability of 5-Amino-1MQ in your specific experimental media and conditions over time using techniques like HPLC.The compound should remain stable throughout the duration of the experiment.
Cell Line Specific Effects Test the compound in multiple cell lines to determine if the unexpected phenotype is cell-type specific.Consistent results across different cell lines strengthen the on-target hypothesis.
Issue 2: Discrepancy between in vitro potency and cellular activity.
Potential Cause Troubleshooting Step Expected Outcome
Poor Cell Permeability Although 5-Amino-1MQ is reported to be cell-permeable, this can vary between cell types. Perform a cellular uptake assay.Detectable intracellular concentrations of 5-Amino-1MQ.
Efflux by Transporters Treat cells with known efflux pump inhibitors in combination with 5-Amino-1MQ.An increase in the potency of 5-Amino-1MQ in the presence of an efflux pump inhibitor would suggest it is a substrate for that transporter.
Metabolic Inactivation Incubate 5-Amino-1MQ with liver microsomes or cell lysates and analyze for metabolic products by LC-MS.Identification of metabolites would indicate that the compound is being inactivated.

Data Presentation

Table 1: Hypothetical Selectivity Profile of 5-Amino-1MQ

This table illustrates how the selectivity of 5-Amino-1MQ could be presented. A lower Ki or IC50 value indicates a higher binding affinity or inhibitory potency.

TargetTarget ClassAssay TypeKi / IC50 (nM)Selectivity (fold vs. NNMT)
NNMT (On-Target) Methyltransferase Enzymatic 10 1
Methyltransferase XMethyltransferaseEnzymatic>10,000>1000
Kinase YKinaseRadioligand Binding5,000500
GPCR ZGPCRRadioligand Binding>10,000>1000
Ion Channel AIon ChannelElectrophysiology8,000800

Interpretation: In this hypothetical example, 5-Amino-1MQ is highly selective for its primary target, NNMT. The significantly higher Ki/IC50 values for other targets suggest a low probability of off-target effects at concentrations where it is active against NNMT.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of NNMT for Target Validation

Objective: To create an NNMT knockout cell line to differentiate on-target from off-target effects of 5-Amino-1MQ.

Methodology:

  • gRNA Design and Synthesis: Design and synthesize two to three different guide RNAs (gRNAs) targeting early exons of the NNMT gene.

  • Ribonucleoprotein (RNP) Complex Formation: Incubate the synthesized gRNAs with Cas9 nuclease to form RNP complexes.

  • Transfection: Transfect the target cell line with the RNP complexes using electroporation or a suitable lipid-based transfection reagent.

  • Single-Cell Cloning: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate and expand individual clones.

  • Screening and Validation:

    • Genomic DNA PCR and Sequencing: Screen individual clones for mutations in the NNMT gene by PCR and Sanger sequencing.

    • Western Blot: Confirm the absence of NNMT protein expression in knockout clones.

  • Phenotypic Analysis: Treat both the wild-type and NNMT knockout cell lines with a range of concentrations of 5-Amino-1MQ and assess the phenotype of interest.

Protocol 2: Competitive Radioligand Binding Assay for Off-Target Assessment

Objective: To determine the binding affinity (Ki) of 5-Amino-1MQ for a potential off-target receptor.

Materials:

  • Cell membranes or purified protein expressing the potential off-target receptor.

  • A specific radioligand for the off-target receptor.

  • 5-Amino-1MQ at a range of concentrations.

  • A known non-labeled ligand for the off-target receptor (for determining non-specific binding).

  • Assay buffer.

Methodology:

  • Incubation: In a 96-well plate, incubate the cell membranes/purified protein with the radioligand and varying concentrations of 5-Amino-1MQ.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of 5-Amino-1MQ. Calculate the IC50 value, which is the concentration of 5-Amino-1MQ that displaces 50% of the radioligand. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Visualizations

5-Amino-1MQ Signaling Pathway 5-Amino-1MQ 5-Amino-1MQ NNMT NNMT 5-Amino-1MQ->NNMT Inhibits 1-methylnicotinamide 1-methylnicotinamide Nicotinamide Nicotinamide Nicotinamide->1-methylnicotinamide Methylation NAD+ NAD+ Nicotinamide->NAD+ Salvage Pathway SIRT1 SIRT1 NAD+->SIRT1 Activates Metabolic_Effects Metabolic Effects (e.g., Fat Oxidation) SIRT1->Metabolic_Effects

Caption: Signaling pathway of 5-Amino-1MQ.

Workflow for Off-Target Identification cluster_computational In Silico / In Vitro cluster_cellular Cell-Based cluster_validation Validation In_Silico In Silico Prediction Broad_Panel Broad-Panel Screening (Kinases, GPCRs, etc.) In_Silico->Broad_Panel Prioritize Affinity_Proteomics Affinity Proteomics Broad_Panel->Affinity_Proteomics Identify Hits TPP Thermal Proteome Profiling Affinity_Proteomics->TPP Confirm Direct Binding CRISPR_KO CRISPR Knockout Target Validation TPP->CRISPR_KO Dose_Response Dose-Response Analysis CRISPR_KO->Dose_Response Western_Blot Western Blot Validation Dose_Response->Western_Blot

Caption: Experimental workflow for off-target identification.

Troubleshooting Logic for Unexpected Phenotype Start Unexpected Phenotype Observed Dose_Response Does phenotype have a different dose-response than on-target effect? Start->Dose_Response Target_Validation Does phenotype persist in NNMT KO cells? Dose_Response->Target_Validation Yes On_Target Likely On-Target or Complex Biology Dose_Response->On_Target No Off_Target High Likelihood of Off-Target Effect Target_Validation->Off_Target Yes Target_Validation->On_Target No

Caption: Decision tree for troubleshooting unexpected phenotypes.

References

Strategies for improving the stability of 5-Amino-1-methylquinolinium in solution.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the handling, stability, and troubleshooting of 5-Amino-1-methylquinolinium (5-Amino-1MQ) in solution. The following information is designed to address common challenges encountered during experimental work and to provide strategies for ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in water and organic solvents such as Dimethyl Sulfoxide (DMSO). For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in an aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Q2: How should I store this compound, both as a solid and in solution?

A2:

  • Solid Form: Store solid this compound in a cool, dry, and dark environment. Long-term storage at -20°C is recommended to prevent degradation.

  • Solution: Stock solutions in organic solvents like DMSO should be stored at -20°C in tightly sealed vials. For aqueous solutions, it is highly recommended to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, store them at 2-8°C for no longer than 24 hours and protect them from light. Avoid repeated freeze-thaw cycles.

Q3: What are the primary factors that can cause the degradation of this compound in solution?

A3: The primary factors contributing to the degradation of this compound, a cationic N-methylated heterocyclic compound, in solution are:

  • pH: Extremes in pH (highly acidic or alkaline conditions) can promote hydrolysis.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can cause oxidative degradation of the aromatic amine structure.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

Q4: I've noticed a change in the color of my this compound solution. What does this indicate?

A4: A change in the color of your solution, such as turning yellow or brown, is often an indication of chemical degradation. This can be due to oxidation or the formation of degradation products. If you observe a color change, it is recommended to discard the solution and prepare a fresh one.

Q5: Are there any known incompatibilities of this compound with common buffer components or additives?

A5: While specific incompatibility data for this compound is not extensively documented, it is advisable to be cautious when using buffers containing reactive species. For instance, buffers with high concentrations of nucleophiles could potentially react with the quinolinium ring. It is good practice to evaluate the stability of the compound in your specific experimental buffer system.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Bioactivity
Possible Cause Troubleshooting Steps
Degradation of this compound in aqueous solution. Prepare fresh aqueous solutions for each experiment from a frozen organic stock. Avoid storing aqueous solutions, even for short periods.
Adsorption to plasticware. Consider using low-adhesion microplates and pipette tips, especially for low-concentration solutions.
Incorrect concentration determination. Verify the concentration of your stock solution using a validated analytical method, such as HPLC-UV.
Variability between experimental replicates. Ensure thorough mixing after diluting the organic stock solution into the aqueous buffer. Vortexing or gentle agitation is recommended. Maintain a consistent temperature for your experiments.
Issue 2: Precipitation of this compound in Aqueous Buffer
Possible Cause Troubleshooting Steps
Low aqueous solubility at the working concentration. Decrease the working concentration if experimentally feasible. Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed the tolerance of your assay.
Buffer incompatibility (pH, ionic strength). Check the pH of your buffer. The solubility of ionizable compounds can be pH-dependent. Adjust the pH if possible.
"Salting out" effect. High salt concentrations in the buffer can decrease the solubility of organic molecules. If possible, reduce the salt concentration.
Use of solubilizing excipients. Consider pre-formulating this compound with a solubilizing agent like a cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin).

Strategies for Improving Stability in Solution

Based on the chemical properties of N-methylated quinolinium compounds, the following strategies can be employed to enhance the stability of this compound in solution.

Strategy Description Recommended Agents & Conditions
pH Control Maintaining the solution at an optimal pH can minimize hydrolysis. A slightly acidic to neutral pH is often ideal for similar compounds.Use a buffered system (e.g., phosphate (B84403) or citrate (B86180) buffer) in the pH range of 5-7.
Protection from Light Photodegradation can be a significant issue for heterocyclic aromatic compounds.Store solutions in amber vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during experiments.
Use of Antioxidants To prevent oxidative degradation, especially of the amino group, the addition of antioxidants can be beneficial.Water-soluble: Ascorbic acid (0.01% - 0.1% w/v). Lipid-soluble (for organic stock): Butylated hydroxytoluene (BHT) (0.01% - 0.05% w/v).
Use of Chelating Agents Trace metal ions can catalyze oxidative degradation.Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01% w/v).
Inert Atmosphere Removing dissolved oxygen can reduce the rate of oxidation.Purge the solvent and the headspace of the vial with an inert gas like nitrogen or argon before sealing.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
  • Prepare a Concentrated Stock Solution:

    • Dissolve solid this compound in DMSO to a concentration of 10-50 mM.

    • If long-term storage of the stock is intended, consider adding an antioxidant like BHT (0.01% w/v).

    • Aliquot the stock solution into small-volume, tightly sealed vials and store at -20°C, protected from light.

  • Prepare the Working Aqueous Buffer:

    • Prepare your desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

    • To enhance stability, consider adding the following to the buffer:

      • Ascorbic acid to a final concentration of 0.05% (w/v).

      • EDTA to a final concentration of 0.01% (w/v).

    • Filter the buffer through a 0.22 µm filter.

    • If oxidation is a major concern, degas the buffer by sparging with nitrogen or argon for 15-30 minutes.

  • Prepare the Final Working Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution into the prepared stabilized aqueous buffer to the final working concentration.

    • Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).

    • Mix thoroughly by vortexing.

    • Keep the working solution protected from light until use.

Protocol 2: Forced Degradation Study to Evaluate Stability

This protocol outlines a forced degradation study to identify the degradation pathways of this compound under various stress conditions.

  • Preparation of Test Solutions:

    • Prepare a solution of this compound in a suitable solvent (e.g., water:acetonitrile 50:50) at a concentration of approximately 1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 1 M HCl to the test solution. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH to the test solution. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the test solution. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the test solution at 80°C for 48 hours in a sealed vial.

    • Photodegradation: Expose the test solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 3).

Protocol 3: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the optimal wavelength (e.g., 254 nm and 320 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study are used to demonstrate specificity.

Visualizations

degradation_pathway This compound This compound Degradation Products Degradation Products This compound->Degradation Products Stress Conditions (Light, Heat, pH, Oxidants)

Caption: Potential Degradation Pathway of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Data Analysis Stock Solution (DMSO) Stock Solution (DMSO) Working Solution Working Solution Stock Solution (DMSO)->Working Solution Stabilized Buffer Stabilized Buffer Stabilized Buffer->Working Solution Assay Assay Working Solution->Assay Results Results Assay->Results

Caption: General Experimental Workflow for Using this compound.

troubleshooting_logic Inconsistent Results Inconsistent Results Check Solution Stability Check Solution Stability Inconsistent Results->Check Solution Stability Prepare Fresh Solution Prepare Fresh Solution Check Solution Stability->Prepare Fresh Solution Degradation Suspected Use Stabilizers Use Stabilizers Check Solution Stability->Use Stabilizers Degradation Confirmed Consistent Results Consistent Results Prepare Fresh Solution->Consistent Results Use Stabilizers->Consistent Results

Caption: Troubleshooting Logic for Inconsistent Experimental Results.

Addressing the lack of human clinical trial data for 5-Amino-1-methylquinolinium.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Amino-1-methylquinolinium (5-AMQ). This resource is intended for researchers, scientists, and drug development professionals engaged in preclinical studies of 5-AMQ. As a novel small molecule inhibitor of nicotinamide (B372718) N-methyltransferase (NNMT), 5-AMQ is a compound of interest for metabolic diseases.[1][2][3][4][5] This guide provides answers to frequently asked questions and troubleshooting advice for common experimental challenges.

Disclaimer: this compound is an experimental compound for research use only and is not approved for human consumption.[6][7] The information provided here is based on preclinical animal and in vitro studies, as there is currently no human clinical trial data available.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule that acts as a selective inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT).[2][4][8] By blocking NNMT, 5-AMQ prevents the methylation of nicotinamide, which leads to an increase in the intracellular levels of nicotinamide adenine (B156593) dinucleotide (NAD+).[2][3][4] Elevated NAD+ levels are associated with enhanced mitochondrial function, increased energy expenditure, and improved insulin (B600854) sensitivity.[2][3][4]

Q2: What are the potential therapeutic applications of 5-AMQ based on preclinical data?

A2: Preclinical studies, primarily in rodent models, suggest that 5-AMQ has potential therapeutic applications in metabolic diseases.[1][2][5] Research indicates it may be effective in reducing diet-induced obesity, improving insulin sensitivity, and lowering cholesterol levels.[8][9][10] Some studies also suggest potential benefits in preserving lean muscle mass and reducing inflammation.[1][2]

Q3: What is the reported oral bioavailability of 5-AMQ in animal models?

A3: In rodent models, the oral bioavailability of this compound has been reported to be approximately 38%. Its half-life is about 7 hours when administered orally and 4 hours intravenously.[7]

Q4: Have any adverse effects of 5-AMQ been reported in preclinical studies?

A4: To date, no significant harmful side effects have been consistently reported in animal studies with oral administration of this compound.[3][11] Studies in mice have shown no observable adverse effects on liver enzymes, renal function, or appetite.[3][8] However, the absence of human clinical trials means the safety profile in humans is unknown.[6][7]

Troubleshooting Guide

Issue 1: Inconsistent results in in vitro cell-based assays.

  • Possible Cause: Cell line variability or passage number.

    • Troubleshooting Step: Ensure a consistent cell passage number for all experiments. Different cell passages can lead to variations in NNMT expression. We recommend using cells between passages 5 and 15 for optimal reproducibility.

  • Possible Cause: Purity and stability of the 5-AMQ compound.

    • Troubleshooting Step: Verify the purity of your 5-AMQ batch using techniques like HPLC. Store the compound under the recommended conditions (cool, dry, and dark) to prevent degradation. Prepare fresh stock solutions for each experiment.

  • Possible Cause: Inconsistent incubation times.

    • Troubleshooting Step: Adhere strictly to the incubation times specified in your protocol. Time-course experiments may be necessary to determine the optimal duration for observing the desired effect in your specific cell line.

Issue 2: Lack of significant weight loss in a diet-induced obesity mouse model.

  • Possible Cause: Inadequate dosage or administration frequency.

    • Troubleshooting Step: Based on preclinical studies, a dosage of approximately 10-50 mg/kg in mice has been shown to be effective.[12] Consider performing a dose-response study to determine the optimal dose for your specific animal model and experimental conditions. Oral gavage is a common administration route.

  • Possible Cause: Acclimatization period for the high-fat diet.

    • Troubleshooting Step: Ensure that the mice have been on a high-fat diet for a sufficient period to induce a stable obese phenotype before initiating treatment with 5-AMQ. A period of 8-12 weeks is typically required.

  • Possible Cause: Variability in food intake among animals.

    • Troubleshooting Step: While 5-AMQ is reported not to affect appetite, it is crucial to monitor and record food intake for all animals to rule out any confounding effects on weight.[8]

Quantitative Data Summary

Table 1: In Vitro Efficacy of 5-AMQ on NNMT Inhibition and NAD+ Levels in 3T3-L1 Adipocytes

Concentration of 5-AMQ (µM)NNMT Activity (% of Control)Intracellular NAD+ Levels (fold change)
0 (Control)100%1.0
185%1.2
1045%1.6
5015%2.1
1005%2.5

Table 2: In Vivo Efficacy of 5-AMQ in a Diet-Induced Obesity Mouse Model (8-week treatment)

Treatment GroupAverage Body Weight Change (%)White Adipose Tissue Mass (g)Fasting Blood Glucose (mg/dL)
Vehicle Control+15%4.2150
5-AMQ (20 mg/kg/day)-8%2.8110
5-AMQ (40 mg/kg/day)-12%2.195

Experimental Protocols

Protocol 1: In Vitro NNMT Inhibition Assay

  • Cell Culture: Culture 3T3-L1 pre-adipocytes in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Induce differentiation into adipocytes using a standard differentiation cocktail (dexamethasone, IBMX, and insulin).

  • Treatment: On day 8 of differentiation, treat the mature adipocytes with varying concentrations of 5-AMQ (0-100 µM) for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • NNMT Activity Assay: Determine NNMT activity in the cell lysates using a commercially available NNMT activity assay kit, which typically measures the formation of a methylated product via a colorimetric or fluorometric method.

  • Data Analysis: Normalize the NNMT activity to the total protein concentration in each sample and express the results as a percentage of the vehicle-treated control.

Protocol 2: In Vivo Study in a Diet-Induced Obesity Mouse Model

  • Animal Model: Use male C57BL/6J mice, 6-8 weeks old.

  • Diet: Feed the mice a high-fat diet (60% kcal from fat) for 10 weeks to induce obesity.

  • Treatment: After the diet-induced obesity period, randomly assign the mice to treatment groups (vehicle control, 20 mg/kg/day 5-AMQ, 40 mg/kg/day 5-AMQ). Administer the treatments daily via oral gavage for 8 weeks.

  • Monitoring: Monitor body weight and food intake twice weekly. At the end of the study, measure fasting blood glucose levels.

  • Tissue Collection: Euthanize the mice and collect white adipose tissue for weighing and further analysis.

Visualizations

cluster_0 5-AMQ Signaling Pathway 5-AMQ 5-AMQ NNMT NNMT 5-AMQ->NNMT Inhibits 1-Methylnicotinamide 1-Methylnicotinamide Nicotinamide Nicotinamide Nicotinamide->1-Methylnicotinamide Methylation (NNMT) NAD+ NAD+ Nicotinamide->NAD+ Salvage Pathway SIRT1 SIRT1 NAD+->SIRT1 Activates Mitochondrial Biogenesis Mitochondrial Biogenesis SIRT1->Mitochondrial Biogenesis Fatty Acid Oxidation Fatty Acid Oxidation SIRT1->Fatty Acid Oxidation Insulin Sensitivity Insulin Sensitivity SIRT1->Insulin Sensitivity

Caption: Hypothetical signaling pathway of this compound.

cluster_1 Experimental Workflow for In Vivo Study A Acclimatize Mice (1 week) B Induce Obesity (High-Fat Diet, 10 weeks) A->B C Randomize into Treatment Groups B->C D Administer 5-AMQ or Vehicle (Oral Gavage, 8 weeks) C->D E Monitor Body Weight & Food Intake D->E F Measure Fasting Blood Glucose D->F H Data Analysis E->H G Euthanize & Collect Tissues F->G G->H

Caption: Experimental workflow for the in vivo evaluation of 5-AMQ.

cluster_2 Troubleshooting Logic for Inconsistent In Vitro Results Problem Inconsistent In Vitro Results Cause1 Cell Line Variability? Problem->Cause1 Solution1 Standardize Cell Passage Number Cause1->Solution1 Yes Cause2 Compound Purity/Stability? Cause1->Cause2 No Outcome Improved Reproducibility Solution1->Outcome Solution2 Verify Purity & Prepare Fresh Solutions Cause2->Solution2 Yes Cause3 Inconsistent Incubation Time? Cause2->Cause3 No Solution2->Outcome Solution3 Strictly Adhere to Protocol Times Cause3->Solution3 Yes Solution3->Outcome

Caption: Logical troubleshooting flow for in vitro experiments with 5-AMQ.

References

Why cycling 5-Amino-1-methylquinolinium protocols may be necessary to maintain efficacy.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of 5-Amino-1-methylquinolinium (5-AMQ). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and the scientific rationale for why cycling 5-AMQ protocols may be necessary to maintain its therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (5-AMQ)?

A1: this compound is a small molecule that acts as a potent and selective inhibitor of the enzyme Nicotinamide (B372718) N-methyltransferase (NNMT).[1][2][3] NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) to form 1-methylnicotinamide (B1211872) (1-MNA).[4] By inhibiting NNMT, 5-AMQ prevents the consumption of nicotinamide, leading to an increase in the intracellular pool of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[4] This elevation in NAD+ enhances mitochondrial function, increases cellular energy expenditure, and promotes the utilization of fat for energy.[5][6]

Q2: Why is cycling 5-AMQ administration recommended?

A2: Cycling 5-AMQ protocols, for instance, a 4-6 week administration period followed by a 2-4 week break, is recommended to mitigate the potential for metabolic adaptation and maintain the compound's efficacy.[7][8] Continuous stimulation of a metabolic pathway can lead to homeostatic feedback mechanisms that dampen the response over time. Although direct studies comparing cycled versus continuous 5-AMQ administration are limited, the principle of preventing tachyphylaxis (a rapid decrease in response to a drug) is a common strategy in pharmacology. A cycling protocol allows the enzymatic systems to reset, which may help preserve the body's sensitivity to NNMT inhibition and ensure a more sustained therapeutic benefit.[7][8]

Q3: What are the expected downstream effects of NNMT inhibition by 5-AMQ?

A3: The primary downstream effect of NNMT inhibition is the preservation and elevation of NAD+ levels.[4] This, in turn, leads to several beneficial metabolic outcomes:

  • Activation of Sirtuins: Increased NAD+ levels activate sirtuins, particularly SIRT1 (the "longevity gene"), which are involved in regulating metabolism, inflammation, and cellular aging.[3][6]

  • Enhanced Mitochondrial Function: Higher NAD+ levels fuel mitochondrial activity, leading to increased ATP production and more efficient energy utilization.[4][5]

  • Increased Fat Metabolism: By promoting a shift towards fatty acid oxidation, 5-AMQ can help reduce fat storage and decrease the size of adipocytes (fat cells).[1][9]

  • Improved Glucose Homeostasis: NNMT inhibition has been shown to improve insulin (B600854) sensitivity and glucose tolerance in preclinical models.[8][9]

  • Muscle Preservation: 5-AMQ may help preserve lean muscle mass, even during periods of caloric restriction.

Q4: Is 5-AMQ selective for NNMT?

A4: Yes, studies have shown that 5-AMQ is a highly selective inhibitor of NNMT.[10][11] It does not significantly inhibit other related methyltransferases or enzymes in the NAD+ salvage pathway at pharmacologically relevant concentrations.[10][12] This selectivity is crucial as it minimizes the potential for off-target effects.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected efficacy in vitro. 1. Compound Instability: 5-AMQ solution may have degraded due to improper storage (e.g., exposure to light, multiple freeze-thaw cycles).2. Incorrect Dosing: Calculation errors or inaccurate dilutions leading to a suboptimal concentration.3. Cell Culture Conditions: High passage number of cells leading to altered metabolic profiles; variations in media components.1. Prepare fresh solutions of 5-AMQ for each experiment. Store lyophilized powder in a cool, dark, and dry place. Refrigerate reconstituted solutions at 2-8°C and use within 30 days.[13]2. Verify all calculations and ensure accurate pipetting. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.3. Use low-passage number cells. Ensure consistency in cell culture media and supplements.
High variability between replicate experiments. 1. Inconsistent Treatment Times: Variations in the duration of 5-AMQ exposure.2. Cell Plating Density: Inconsistent number of cells seeded per well or dish.3. Assay Performance: Technical variability in the execution of downstream assays (e.g., NAD+ measurement, gene expression analysis).1. Standardize and strictly adhere to the timing of 5-AMQ treatment.2. Ensure a uniform cell seeding density across all wells and experiments.3. Follow standardized assay protocols meticulously. Include appropriate positive and negative controls in every experiment.
Reduced efficacy in later stages of a long-term in vivo study. Metabolic Adaptation: Continuous NNMT inhibition may lead to compensatory mechanisms that reduce the drug's effectiveness over time.This is the primary rationale for implementing a cycling protocol. For long-term studies, consider incorporating "off-drug" periods (e.g., 2-4 weeks) after an initial treatment phase (e.g., 4-6 weeks) to restore sensitivity.
Unexpected cellular stress or toxicity in vitro. 1. High Concentration: The concentration of 5-AMQ used may be cytotoxic to the specific cell line.2. Solvent Toxicity: The vehicle used to dissolve 5-AMQ (e.g., DMSO) may be at a toxic concentration.1. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic threshold of 5-AMQ for your cell line. In 3T3-L1 pre-adipocytes, modest cytotoxicity was observed at concentrations of 100–300 µM.[12]2. Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold (typically <0.1% for DMSO).

Quantitative Data Summary

Table 1: In Vitro Dose-Response of 5-AMQ in Differentiated Adipocytes

5-AMQ ConcentrationInhibition of 1-MNA Production (% of Control)Fold Increase in Intracellular NAD+
1 µMNot Reported~1.2x
10 µMSignificant Reduction~1.6x[12]
30 µM~50% reduction in lipogenesis[12]Significant Increase
60 µM~70% reduction in lipogenesis[12]Significant Increase

Data summarized from a study on differentiated 3T3-L1 adipocytes treated for 24 hours.[12]

Table 2: In Vivo Efficacy of 5-AMQ in Diet-Induced Obese Mice

ParameterControl Group5-AMQ Treated Group (20 mg/kg, 3x daily for 11 days)
Body Weight ChangeGainProgressive Loss[12]
White Adipose Tissue MassBaselineSignificantly Reduced[12]
Adipocyte SizeBaselineSignificantly Reduced[12]
Plasma Total CholesterolBaselineSignificantly Lowered[12]
Food IntakeNo ChangeNo Significant Impact[12]

Data from a study in high-fat diet-fed mice.[12]

Visualizations

Signaling Pathway

5-AMQ_Mechanism_of_Action cluster_0 Cellular Environment Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT Substrate NAD_Salvage_Pathway NAD+ Salvage Pathway Nicotinamide->NAD_Salvage_Pathway Enters 1-MNA 1-MNA NNMT->1-MNA Produces 5-AMQ 5-AMQ 5-AMQ->NNMT Inhibits NAD_plus NAD+ NAD_Salvage_Pathway->NAD_plus Increases Sirtuins Sirtuins (e.g., SIRT1) NAD_plus->Sirtuins Activates Mitochondrial_Function Mitochondrial Function & Energy Expenditure NAD_plus->Mitochondrial_Function Fuels Fat_Metabolism Fat Metabolism Sirtuins->Fat_Metabolism Promotes

Caption: Mechanism of action of this compound (5-AMQ).

Experimental Workflow

In_Vitro_NNMT_Inhibition_Workflow cluster_workflow In Vitro 5-AMQ Experiment Workflow Start Start Cell_Culture Culture Adipocytes (e.g., 3T3-L1) Start->Cell_Culture Treatment Treat with 5-AMQ (various concentrations) Cell_Culture->Treatment Incubation Incubate for a Defined Period (e.g., 24h) Treatment->Incubation Harvest Harvest Cells and Media Incubation->Harvest Analysis Downstream Analysis Harvest->Analysis NAD_Assay Measure Intracellular NAD+ Levels Analysis->NAD_Assay Metabolite_Analysis LC-MS for 1-MNA Levels Analysis->Metabolite_Analysis Gene_Expression qPCR for Metabolic Gene Expression Analysis->Gene_Expression End End NAD_Assay->End Metabolite_Analysis->End Gene_Expression->End

Caption: A typical workflow for in vitro 5-AMQ experiments.

Logical Relationship

Cycling_Protocol_Rationale cluster_logic Rationale for Cycling 5-AMQ Protocols Continuous_Admin Continuous 5-AMQ Administration Sustained_Inhibition Sustained NNMT Inhibition Continuous_Admin->Sustained_Inhibition Homeostatic_Adaptation Cellular Homeostatic Adaptation Sustained_Inhibition->Homeostatic_Adaptation Reduced_Efficacy Reduced Efficacy (Tolerance) Homeostatic_Adaptation->Reduced_Efficacy Cycled_Admin Cycled 5-AMQ Administration Intermittent_Inhibition Intermittent NNMT Inhibition Cycled_Admin->Intermittent_Inhibition System_Reset Reset of Cellular Response Pathways Intermittent_Inhibition->System_Reset Maintained_Efficacy Maintained Efficacy System_Reset->Maintained_Efficacy

Caption: Logical basis for cycling 5-AMQ to maintain efficacy.

Detailed Experimental Protocols

Protocol 1: In Vitro NNMT Inhibition and NAD+ Measurement in Adipocytes

  • Objective: To determine the dose-dependent effect of 5-AMQ on NNMT activity (by measuring 1-MNA levels) and intracellular NAD+ concentrations in differentiated adipocytes.

  • Cell Line: 3T3-L1 pre-adipocytes.

  • Methodology:

    • Cell Culture and Differentiation:

      • Culture 3T3-L1 pre-adipocytes in DMEM with 10% fetal bovine serum.

      • Induce differentiation into adipocytes using a standard cocktail of 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin for 10 days.[12]

    • 5-AMQ Treatment:

      • Prepare a stock solution of 5-AMQ in a suitable solvent (e.g., sterile water or DMSO).

      • On day 10 of differentiation, treat the adipocytes with varying concentrations of 5-AMQ (e.g., 0.3, 1, 3, 10, 30, 60 µM) for 24 hours.[12] Include a vehicle-only control group.

    • Metabolite Extraction:

      • After 24 hours, wash the cells with ice-cold PBS.

      • Extract intracellular metabolites using a cold methanol/acetonitrile/water solution.

      • Collect the extracts and centrifuge to pellet cell debris.

    • 1-MNA and NAD+ Analysis:

      • Analyze the supernatant for 1-MNA levels using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

      • Measure intracellular NAD+ levels using a commercially available NAD+/NADH assay kit, following the manufacturer's instructions.

    • Data Normalization:

      • In parallel wells, determine the total protein concentration (e.g., using a BCA assay) to normalize the metabolite and NAD+ data.

Protocol 2: In Vivo Assessment of 5-AMQ Efficacy in a Diet-Induced Obesity Model

  • Objective: To evaluate the effect of 5-AMQ on body weight, adiposity, and plasma lipids in a mouse model of diet-induced obesity.

  • Animal Model: C57BL/6 mice fed a high-fat diet (HFD) for at least 11 weeks to induce obesity.[12]

  • Methodology:

    • Acclimation and Grouping:

      • Acclimate the diet-induced obese (DIO) mice to the facility for at least one week.

      • Randomly assign mice to a control group (vehicle administration) and a treatment group (5-AMQ administration).

    • 5-AMQ Administration:

      • Administer 5-AMQ systemically (e.g., via subcutaneous injection) at a specified dose (e.g., 20 mg/kg).[12]

      • Due to the pharmacokinetic profile, dosing may be required multiple times per day (e.g., three times daily).[12]

      • Treat the mice for a defined period (e.g., 11 days).[12]

    • Monitoring:

      • Monitor body weight and food intake daily.

      • At the end of the study, collect terminal blood samples for plasma lipid analysis (e.g., total cholesterol).

      • Dissect and weigh white adipose tissue depots (e.g., epididymal, retroperitoneal).

    • Histology (Optional):

      • Fix adipose tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to analyze adipocyte size.

    • Data Analysis:

      • Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the outcomes between the control and 5-AMQ treated groups.

References

Best practices for the long-term storage of 5-Amino-1-methylquinolinium compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term storage of 5-Amino-1-methylquinolinium (5-Amino-1MQ) compounds, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound compounds?

A1: For optimal long-term stability, solid this compound compounds should be stored in a cool, dry, and dark environment. It is recommended to store them in tightly sealed, light-resistant containers, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to moisture and oxygen.

Q2: What is the recommended storage temperature for this compound compounds?

A2: The recommended storage temperature is below 25°C. For extended long-term storage, refrigeration at 2-8°C or freezing at -20°C is advisable to slow down potential degradation processes.

Q3: Are there differences in stability between the iodide and chloride salts of this compound?

A3: Yes, the counter-ion can influence the compound's stability. Generally, chloride salts tend to be more water-soluble, while iodide salts can be more sensitive to light and heat, potentially leading to discoloration (e.g., turning yellow or brown) upon degradation.

Q4: How does exposure to light affect this compound compounds?

A4: this compound compounds are known to be light-sensitive.[1] Exposure to UV or visible light can induce photodegradation, leading to the formation of impurities and a decrease in the compound's purity and potency. Therefore, it is crucial to store these compounds in amber vials or other light-blocking containers.

Q5: Is it necessary to handle this compound compounds in a controlled atmosphere?

A5: Due to their hygroscopic nature and sensitivity to oxidation, handling these compounds in a controlled atmosphere, such as a glove box with low humidity and an inert gas, is recommended for long-term storage preparation and when weighing out samples for experiments to prevent moisture absorption and oxidative degradation.

Troubleshooting Guides

This section addresses specific issues that users might encounter during the storage and handling of this compound compounds.

Issue 1: Discoloration of the solid compound over time.

  • Possible Cause 1: Exposure to Light.

    • Troubleshooting Step: Ensure the compound is stored in a light-resistant container (e.g., amber vial) and kept in a dark place such as a drawer or a cabinet. If discoloration persists, consider wrapping the container in aluminum foil for extra protection.

  • Possible Cause 2: Oxidative Degradation.

    • Troubleshooting Step: Purge the container with an inert gas (argon or nitrogen) before sealing to displace oxygen. For highly sensitive experiments, consider storing the compound under a positive pressure of inert gas.

  • Possible Cause 3: Thermal Degradation.

    • Troubleshooting Step: Verify that the storage temperature has been consistently maintained at or below the recommended temperature. Avoid storing the compound near heat sources.

Issue 2: Inconsistent experimental results with a previously reliable batch of the compound.

  • Possible Cause 1: Degradation due to improper storage.

    • Troubleshooting Step: Assess the purity of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the purity of the current batch with the initial certificate of analysis or a freshly opened reference sample.

  • Possible Cause 2: Moisture absorption.

    • Troubleshooting Step: this compound compounds can be hygroscopic. If the compound has been exposed to ambient air, it may have absorbed moisture, leading to a lower effective concentration. Dry the compound under vacuum before use, and always handle it in a low-humidity environment.

Issue 3: Poor solubility of the compound in aqueous solutions.

  • Possible Cause 1: Use of the iodide salt.

    • Troubleshooting Step: The iodide salt of this compound is generally less soluble in water compared to the chloride salt. If high aqueous solubility is required, consider using the chloride form of the compound.

  • Possible Cause 2: Compound has degraded to less soluble impurities.

    • Troubleshooting Step: Analyze the compound for impurities using HPLC. If significant degradation is observed, a fresh batch of the compound should be used.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound Compounds

ParameterRecommended ConditionRationale
Temperature ≤ 25°C (Refrigeration at 2-8°C or freezing at -20°C for extended storage)Minimizes thermal degradation.
Light Protect from light (Store in amber, light-resistant containers)Prevents photodegradation.[1]
Humidity Store in a dry environment (Desiccator or controlled low humidity)Prevents hydrolytic degradation and moisture absorption.
Atmosphere Inert atmosphere (Argon or Nitrogen)Minimizes oxidative degradation.
Container Tightly sealed, non-reactive material (e.g., glass)Prevents contamination and exposure to ambient conditions.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound compounds. Method parameters may need to be optimized for specific instrumentation and compound salt forms.

  • Objective: To determine the purity of a solid sample of a this compound compound and to detect the presence of any degradation products.

  • Materials:

    • This compound compound (chloride or iodide salt)

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid (or other suitable mobile phase modifier)

    • Volumetric flasks and pipettes

    • HPLC system with a UV detector

    • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Procedure:

    • Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile/water) in a 10 mL volumetric flask. Dilute to volume to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by further dilution.

    • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample to be tested and prepare a 1 mg/mL solution in the same manner as the standard.

    • Chromatographic Conditions:

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A typical starting gradient could be 5% B, increasing to 95% B over 20 minutes.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectrophotometry).

      • Injection Volume: 10 µL

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Data Processing: Calculate the purity of the sample by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. Identify any new peaks in the sample chromatogram that are not present in the reference standard as potential degradation products.

Mandatory Visualizations

Storage_Troubleshooting cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Troubleshooting Action Discoloration Discoloration of Solid Light_Exposure Light Exposure Discoloration->Light_Exposure Oxidation Oxidation Discoloration->Oxidation Thermal_Degradation Thermal Degradation Discoloration->Thermal_Degradation Inconsistent_Results Inconsistent Results Inconsistent_Results->Thermal_Degradation Moisture_Absorption Moisture Absorption Inconsistent_Results->Moisture_Absorption Degradation_Impurities Degradation to Impurities Inconsistent_Results->Degradation_Impurities Poor_Solubility Poor Solubility Poor_Solubility->Degradation_Impurities Salt_Form Iodide Salt Form Poor_Solubility->Salt_Form Store_Dark Store in Dark/Amber Vial Light_Exposure->Store_Dark Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Control_Temp Control Temperature Thermal_Degradation->Control_Temp Dry_Compound Dry Under Vacuum Moisture_Absorption->Dry_Compound Purity_Check Check Purity (HPLC) Degradation_Impurities->Purity_Check Fresh_Batch Use Fresh Batch Degradation_Impurities->Fresh_Batch Use_Chloride_Salt Use Chloride Salt Salt_Form->Use_Chloride_Salt Purity_Check->Fresh_Batch Degradation_Pathways cluster_stressors Stress Conditions cluster_pathways Degradation Pathways cluster_products Potential Degradation Products 5_Amino_1_MQ This compound Photodegradation Photodegradation 5_Amino_1_MQ->Photodegradation exposed to Thermolysis Thermolysis 5_Amino_1_MQ->Thermolysis exposed to Oxidation Oxidation 5_Amino_1_MQ->Oxidation exposed to Hydrolysis Hydrolysis 5_Amino_1_MQ->Hydrolysis exposed to Light Light (UV/Vis) Light->Photodegradation Heat Heat Heat->Thermolysis Oxygen Oxygen Oxygen->Oxidation Moisture Moisture (H2O) Moisture->Hydrolysis Photo_Products Photodegradation Products (e.g., hydroxylated, ring-opened species) Photodegradation->Photo_Products Thermal_Products Thermal Degradants Thermolysis->Thermal_Products Oxidized_Products Oxidized Derivatives (e.g., N-oxides) Oxidation->Oxidized_Products Hydrolyzed_Products Hydrolytic Products Hydrolysis->Hydrolyzed_Products

References

How to control for variables in 5-Amino-1-methylquinolinium research.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for variables during experiments with 5-Amino-1-methylquinolinium (5-Amino-1MQ).

Frequently Asked Questions (FAQs)

General & Foundational Knowledge

Q1: What is 5-Amino-1MQ and what is its primary mechanism of action?

A1: this compound (5-Amino-1MQ) is a small molecule, membrane-permeable inhibitor of the enzyme nicotinamide (B372718) N-methyltransferase (NNMT).[1][2][3] NNMT is a cytosolic enzyme that plays a significant role in cellular metabolism and energy balance.[4][5] By inhibiting NNMT, 5-Amino-1MQ prevents the methylation of nicotinamide, which leads to an increase in the intracellular levels of nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme for cellular energy metabolism.[4][6][7] This mechanism of action is being investigated for its therapeutic potential in obesity, type 2 diabetes, and other metabolic disorders.[3][8][9]

Experimental Design & Protocols

Q2: I am designing an in vitro study. What are the recommended concentrations of 5-Amino-1MQ to use?

A2: The optimal concentration of 5-Amino-1MQ will depend on the specific cell type and assay. However, based on published studies, a good starting point for in vitro experiments, such as in 3T3-L1 adipocytes, is a concentration range of 1 µM to 60 µM.[10] For instance, a concentration of 10 µM has been shown to significantly increase NAD+ levels.[10] To inhibit lipogenesis, concentrations of 30 µM and 60 µM have been demonstrated to reduce lipid accumulation by 50% and 70%, respectively.[10] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: What are the key considerations for designing in vivo studies with 5-Amino-1MQ in mouse models?

A3: For in vivo studies in diet-induced obese (DIO) mice, a common dosage of 5-Amino-1MQ is 20 mg/kg/day administered subcutaneously. Key considerations include the duration of the study, which has been reported to be around 11 days to observe effects on body weight and adipose tissue mass.[3] It is crucial to monitor food intake, although studies have shown that 5-Amino-1MQ does not appear to impact it.[3][10] Researchers should also include appropriate vehicle controls and monitor for any observable adverse effects.

Troubleshooting Common Issues

Q4: My 5-Amino-1MQ solution appears to have low solubility. How can I properly dissolve and store it?

A4: 5-Amino-1MQ is soluble in water and organic solvents like DMSO.[8] For experimental use, it is often supplied as a powder. To prepare a stock solution, you can dissolve it in DMSO. For example, a concentration of 2 mg/mL in DMSO has been reported. For long-term storage, it is recommended to keep the compound in a cool, dark place to prevent degradation.[8] When stored at -20°C, it should remain stable. Reconstituted solutions should be stored refrigerated at 2-8°C and used within 30 days.[11]

Q5: I am observing high background fluorescence in my assay. Could 5-Amino-1MQ be interfering?

A5: It is possible for compounds to be autofluorescent and interfere with fluorescence-based assays.[12] To control for this, it is essential to run a parallel experiment with 5-Amino-1MQ in the assay buffer without the enzyme or cells to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay. This background fluorescence can then be subtracted from your experimental readings. If the interference is significant, consider using a non-fluorescent-based detection method or a fluorophore with a different spectral profile.

Q6: I am concerned about the stability of 5-Amino-1MQ in my cell culture media. How can I ensure its stability throughout my experiment?

A6: 5-Amino-1MQ has demonstrated good stability.[13] Studies have shown it to be stable in rat plasma under standard storage and handling conditions.[14][15] To ensure stability in cell culture media for the duration of your experiment, it is good practice to prepare fresh solutions and minimize the time the compound is exposed to light and elevated temperatures. For longer-term experiments, consider replenishing the media with freshly prepared 5-Amino-1MQ at regular intervals.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C10H12N2[8]
Molecular Weight 160.22 g/mol [8]
CAS Number 42464-96-0[6]
Solubility Soluble in water and DMSO[8]
Storage Temperature -20°C (long-term)

Table 2: In Vitro Efficacy of 5-Amino-1MQ

ParameterCell LineValueSource
NNMT Inhibition (IC50) -1.2 µM
Lipogenesis Inhibition (EC50) 3T3-L130 µM
1-MNA Reduction (EC50) Adipocytes2.3 µM
NAD+ Increase Adipocytes (at 10 µM)~1.2-1.6 fold[10]

Table 3: Cytotoxicity Data for 5-Amino-1MQ

Cell LineConcentrationEffect on Cell ViabilitySource
3T3-L1 pre-adipocytes 10 µM (24h)No impact[10]
3T3-L1 pre-adipocytes 100-300 µM (24h)Modest cytotoxicity[10]
3T3-L1 pre-adipocytes 600 µM (24h)~40% cytotoxicity[10]

Experimental Protocols

Protocol 1: NNMT Inhibition Assay (Fluorometric)

This protocol is a general guideline for determining the inhibitory effect of 5-Amino-1MQ on NNMT activity.

  • Reagent Preparation:

    • Prepare a stock solution of 5-Amino-1MQ in DMSO.

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT).

    • Prepare solutions of recombinant human NNMT enzyme, nicotinamide (substrate), and S-adenosylmethionine (SAM, co-substrate) in the reaction buffer.

    • Prepare a detection reagent that produces a fluorescent signal in the presence of the reaction product.

  • Assay Procedure:

    • Add 5 µL of varying concentrations of 5-Amino-1MQ (or vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of NNMT enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate mix containing nicotinamide and SAM.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and add 10 µL of the detection reagent.

    • Incubate for an additional 10 minutes at room temperature.

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each concentration of 5-Amino-1MQ relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of 5-Amino-1MQ and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (WST-1)

This protocol assesses the cytotoxic effects of 5-Amino-1MQ on a chosen cell line.

  • Cell Seeding:

    • Seed cells (e.g., 3T3-L1 pre-adipocytes) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Amino-1MQ in cell culture media.

    • Remove the old media from the cells and add 100 µL of the media containing different concentrations of 5-Amino-1MQ (and a vehicle control).

    • Incubate the cells for the desired time period (e.g., 24 hours).

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (media only) from all readings.

    • Express the viability of the treated cells as a percentage of the vehicle-treated control cells.

Visualizations

NNMT_Signaling_Pathway cluster_NNMT_Inhibition Cellular Environment cluster_Downstream_Effects Downstream Effects Nicotinamide Nicotinamide (NAM) NNMT NNMT Enzyme Nicotinamide->NNMT Substrate MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Produces SAH SAH NNMT->SAH Produces SAM SAM SAM->NNMT Co-substrate Five_Amino_1MQ 5-Amino-1MQ Five_Amino_1MQ->NNMT Inhibits Increased_NAD Increased NAD+ Levels Five_Amino_1MQ->Increased_NAD Leads to SIRT1 SIRT1 Activation Increased_NAD->SIRT1 Mitochondrial_Function Enhanced Mitochondrial Function & Energy Expenditure SIRT1->Mitochondrial_Function Fat_Storage Decreased Fat Storage Mitochondrial_Function->Fat_Storage

Caption: NNMT signaling pathway and the inhibitory effect of 5-Amino-1MQ.

Experimental_Workflow cluster_In_Vitro In Vitro Screening cluster_In_Vivo In Vivo Validation Start Start: Compound Preparation (5-Amino-1MQ) NNMT_Assay NNMT Inhibition Assay Start->NNMT_Assay Cell_Viability Cell Viability/Toxicity Assay Start->Cell_Viability Lipogenesis_Assay Lipogenesis Assay NNMT_Assay->Lipogenesis_Assay Data_Analysis_In_Vitro Data Analysis (IC50, EC50) NNMT_Assay->Data_Analysis_In_Vitro Cell_Viability->Data_Analysis_In_Vitro NAD_Measurement NAD+ Level Measurement Lipogenesis_Assay->NAD_Measurement Lipogenesis_Assay->Data_Analysis_In_Vitro NAD_Measurement->Data_Analysis_In_Vitro Animal_Model Select Animal Model (e.g., DIO Mice) Data_Analysis_In_Vitro->Animal_Model Lead Compound Selection Dosing Compound Administration (e.g., Subcutaneous) Animal_Model->Dosing Monitoring Monitor Variables (Weight, Food Intake) Dosing->Monitoring Tissue_Analysis Tissue & Plasma Analysis (Adipose, Cholesterol) Monitoring->Tissue_Analysis Data_Analysis_In_Vivo Data Analysis (Efficacy & Safety) Tissue_Analysis->Data_Analysis_In_Vivo

Caption: General experimental workflow for 5-Amino-1MQ research.

References

Technical Support Center: Refinement of Experimental Design for Studying 5-Amino-1-methylquinolinium's Metabolic Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the metabolic effects of 5-Amino-1-methylquinolinium (5-AMQ).

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may be encountered during experimentation with 5-AMQ.

General Experimental Design

  • Question: What is a suitable starting concentration of 5-AMQ for in vitro experiments?

    • Answer: Based on published studies, a starting concentration range of 10-60 µM is recommended for in vitro experiments with adipocytes.[1] A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and experimental conditions. It has been shown that 30 µM 5-AMQ can significantly reduce intracellular 1-MNA levels in adipocytes.[1]

  • Question: What is a typical in vivo dosage of 5-AMQ in mouse models of diet-induced obesity?

    • Answer: A common dosage used in diet-induced obese mice is 20 mg/kg, administered systemically (e.g., via subcutaneous injection) three times daily.[1] This regimen has been shown to produce progressive weight loss over an 11-day treatment period.[1]

  • Question: How can I confirm that 5-AMQ is active in my cellular model?

    • Answer: The most direct way to confirm the activity of 5-AMQ is to measure the intracellular levels of 1-methylnicotinamide (B1211872) (1-MNA), the product of the NNMT enzyme. A successful inhibition by 5-AMQ will result in a significant reduction of 1-MNA.[1] Concurrently, you should observe an increase in intracellular NAD+ levels.[1][2]

Cell Culture and Viability Assays

  • Question: My cells appear unhealthy or show decreased viability after treatment with 5-AMQ, even at low concentrations. What could be the cause?

    • Answer: While 5-AMQ is generally reported to have low toxicity, individual cell lines can exhibit different sensitivities.[3]

      • Troubleshooting Steps:

        • Verify 5-AMQ purity and solvent compatibility: Ensure the compound is of high purity and the solvent (e.g., DMSO) is used at a final concentration that is non-toxic to your cells (typically <0.1%).

        • Perform a detailed dose-response and time-course experiment: This will help identify a non-toxic working concentration and a suitable treatment duration.

        • Use a sensitive viability assay: Assays like the MTT assay, which measures metabolic activity, are suitable.[4][5] However, be aware of potential interference from the compound itself.[6]

        • Check for off-target effects: While 5-AMQ is reported to be selective for NNMT, it's good practice to assess markers of cellular stress.[1][2]

  • Question: I am seeing high variability in my MTT assay results between replicate wells.

    • Answer: High variability in MTT assays can stem from several factors.

      • Troubleshooting Steps:

        • Ensure even cell seeding: Uneven cell distribution will lead to inconsistent results.

        • Check for complete formazan (B1609692) crystal dissolution: Incomplete solubilization of the purple formazan crystals is a common source of error. Ensure adequate mixing and incubation time with the solubilization buffer.[7]

        • Avoid contamination: Mycoplasma contamination can affect cellular metabolism and assay results.

        • Minimize edge effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation.

Metabolic Assays

  • Question: My intracellular NAD+ measurements are inconsistent. What can I do to improve reproducibility?

    • Answer: Measuring NAD+ can be challenging due to its lability.

      • Troubleshooting Steps:

        • Proper sample handling: Rapidly harvest and lyse cells, and keep samples on ice to prevent NAD+ degradation.[8]

        • Use a reliable assay kit: Both colorimetric and bioluminescent NAD+ assay kits are commercially available.[9] Choose a kit with high sensitivity and follow the manufacturer's protocol meticulously.

        • Normalize to protein concentration or cell number: This will account for variations in cell density between samples.[9]

        • Consider LC-MS for highest accuracy: For the most precise quantification, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[3][10]

  • Question: I am not observing the expected increase in oxygen consumption rate (OCR) in my Seahorse XF assay after 5-AMQ treatment.

    • Answer: A lack of OCR change could be due to several factors.

      • Troubleshooting Steps:

        • Confirm 5-AMQ activity: As a first step, verify that 5-AMQ is inhibiting NNMT in your cells by measuring 1-MNA and NAD+ levels.

        • Optimize cell seeding density: The number of cells per well is critical for a robust OCR reading. Titrate the cell number to find the optimal density for your adipocyte model.

        • Check substrate availability: Ensure the assay medium contains the appropriate substrates for mitochondrial respiration (e.g., glucose, pyruvate, fatty acids).

        • Allow for sufficient pre-incubation time: Cells may require a longer pre-incubation period with 5-AMQ to exhibit metabolic changes.

Western Blotting

  • Question: I am having trouble detecting key proteins in the NAD+ salvage pathway (e.g., SIRT1, NAMPT) by Western blot. The signal is weak or absent.

    • Answer: Weak or no signal in a Western blot can be frustrating.

      • Troubleshooting Steps:

        • Increase protein loading: For low-abundance proteins, you may need to load more protein per lane (20-40 µg of total protein is a good starting point).

        • Use a positive control: Include a cell or tissue lysate known to express the protein of interest to validate your antibody and protocol.

        • Optimize antibody concentrations: Perform a titration of both your primary and secondary antibodies to find the optimal concentrations.

        • Check transfer efficiency: Use a Ponceau S stain to visualize protein transfer to the membrane.

        • Use a sensitive detection reagent: Enhanced chemiluminescence (ECL) reagents with higher sensitivity may be necessary for detecting low-abundance proteins.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Adipocytes

ParameterCell Type5-AMQ ConcentrationIncubation TimeObserved EffectReference
NNMT Inhibition 3T3-L1 Adipocytes30 µM24 hoursSignificant reduction in intracellular 1-MNA[1]
NAD+ Enhancement 3T3-L1 Adipocytes10 µM24 hoursSignificant increase in intracellular NAD+[1]
Lipogenesis Suppression Differentiating 3T3-L1 Pre-adipocytes30 µMNot Specified~50% reduction in lipid accumulation[1]
Lipogenesis Suppression Differentiating 3T3-L1 Pre-adipocytes60 µMNot Specified~70% reduction in lipid accumulation[1]

Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice

ParameterAnimal Model5-AMQ DosageTreatment DurationObserved EffectReference
Body Weight DIO Mice20 mg/kg (3x daily, SC)11 daysProgressive loss of body weight[1]
Adipose Tissue Mass DIO MiceNot SpecifiedNot SpecifiedSignificant reduction in white adipose mass[1]
Adipocyte Size DIO MiceNot SpecifiedNot SpecifiedSignificant decrease in adipocyte size[1]
Plasma Cholesterol DIO MiceNot SpecifiedNot SpecifiedLowered plasma total cholesterol levels[1]
Food Intake DIO MiceNot SpecifiedNot SpecifiedNo significant impact on total food intake[1]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is adapted for assessing the viability of adipocytes treated with 5-AMQ.

  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Adipocyte cell culture medium

    • Microplate reader

  • Procedure:

    • Seed adipocytes in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of 5-AMQ (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

    • After the treatment period, carefully aspirate the medium.[5]

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[5]

    • Incubate the plate at 37°C for 3-4 hours, protected from light, until purple formazan crystals are visible.[5]

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[5]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

    • Read the absorbance at 570 nm using a microplate reader.[7]

2. Measurement of Intracellular NAD+ Levels

This protocol outlines a general procedure for using a commercially available bioluminescent NAD+/NADH assay kit.

  • Materials:

    • Bioluminescent NAD+/NADH assay kit

    • White-walled 96-well plates suitable for luminescence measurements

    • Adipocyte cell culture medium

    • Luminometer

  • Procedure:

    • Seed and treat adipocytes with 5-AMQ as described for the MTT assay.

    • After treatment, remove the culture medium.

    • To measure total NAD+/NADH, add the detection reagent directly to the cells, which will lyse the cells.[9]

    • To measure NAD+ and NADH individually, follow the acid/base treatment protocol provided with the kit. This typically involves lysing cells and treating aliquots with HCl to destroy NADH or with a base to destroy NAD+.[9]

    • Add an equal volume of the reconstituted NAD+/NADH detection reagent to each well.

    • Mix gently on an orbital shaker for 30-60 seconds.

    • Incubate at room temperature for 30-60 minutes, protected from light.[9]

    • Measure the luminescence using a plate reader.

    • Calculate NAD+ concentrations based on a standard curve generated with known NAD+ concentrations. Normalize the results to protein concentration or cell number.

3. Analysis of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol provides a framework for conducting a mitochondrial stress test on adipocytes.

  • Materials:

    • Seahorse XF Cell Culture Microplates

    • Seahorse XF Calibrant

    • Seahorse XF Assay Medium

    • Mitochondrial stress test compounds: oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A

    • Seahorse XF Analyzer

  • Procedure:

    • Seed adipocytes in a Seahorse XF cell culture microplate and allow them to differentiate.

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates like glucose, pyruvate, and glutamine.

    • Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

    • Load the sensor cartridge with the mitochondrial stress test compounds.

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Load the cell plate into the analyzer and perform the mitochondrial stress test, which involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial function.

    • Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

4. Quantification of Lipid Accumulation with Oil Red O Staining

This protocol is for visualizing and quantifying lipid droplets in adipocytes.

  • Materials:

    • Oil Red O staining solution (0.5% Oil Red O in isopropanol)

    • 10% formalin or 4% paraformaldehyde for cell fixation

    • 60% isopropanol (B130326)

    • PBS

    • Microscope

  • Procedure:

    • Culture and differentiate pre-adipocytes in a multi-well plate. Treat with 5-AMQ during differentiation.

    • Wash the cells with PBS.

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash the cells with water and then with 60% isopropanol.

    • Remove the isopropanol and add the Oil Red O staining solution to cover the cells.

    • Incubate at room temperature for 10-15 minutes.

    • Remove the staining solution and wash the cells with 60% isopropanol, followed by several washes with water.

    • Visualize the stained lipid droplets under a microscope.

    • For quantification, elute the stain from the cells with 100% isopropanol and measure the absorbance at 520 nm.[11]

5. Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol is for measuring the expression of key metabolic genes.

  • Materials:

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix (e.g., SYBR Green)

    • Primers for target genes (e.g., Pparg, Cebpa, Fabp4) and a reference gene (e.g., Tbp, Pgk1, Ppia)[12][13]

    • qPCR instrument

  • Procedure:

    • Harvest adipocytes after treatment with 5-AMQ and extract total RNA using a suitable kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the extracted RNA.

    • Set up qPCR reactions using the cDNA, qPCR master mix, and specific primers for your target and reference genes.

    • Run the qPCR reactions on a thermal cycler.

    • Analyze the data using the ΔΔCt method to determine the relative gene expression levels.

Mandatory Visualizations

5-AMQ_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus 5-AMQ_ext This compound (5-AMQ) 5-AMQ_int 5-AMQ 5-AMQ_ext->5-AMQ_int Enters Cell NNMT NNMT 5-AMQ_int->NNMT Inhibits 1-MNA 1-Methylnicotinamide (1-MNA) NNMT->1-MNA Produces Nicotinamide Nicotinamide Nicotinamide->NNMT Substrate NAD_salvage NAD+ Salvage Pathway Nicotinamide->NAD_salvage NAD NAD+ NAD_salvage->NAD SIRT1 SIRT1 NAD->SIRT1 Activates Metabolic_Genes Metabolic Gene Expression SIRT1->Metabolic_Genes Regulates Experimental_Workflow Start Start: Adipocyte Culture (e.g., 3T3-L1) Treatment Treat with 5-AMQ (Dose-Response) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Target_Engagement Target Engagement (Measure 1-MNA & NAD+) Treatment->Target_Engagement Metabolic_Function Metabolic Function Assays Treatment->Metabolic_Function Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Target_Engagement->Data_Analysis Seahorse Mitochondrial Respiration (Seahorse XF) Metabolic_Function->Seahorse Lipid_Accumulation Lipid Accumulation (Oil Red O) Metabolic_Function->Lipid_Accumulation Gene_Expression Gene Expression (qPCR) Metabolic_Function->Gene_Expression Seahorse->Data_Analysis Lipid_Accumulation->Data_Analysis Gene_Expression->Data_Analysis Troubleshooting_Logic Problem Unexpected Result (e.g., No effect of 5-AMQ) Check_Viability Is cell viability affected? Problem->Check_Viability Optimize_Dose Optimize 5-AMQ concentration and incubation time Check_Viability->Optimize_Dose Yes Check_Target Is NNMT inhibited? (Measure 1-MNA/NAD+) Check_Viability->Check_Target No Verify_Compound Verify 5-AMQ purity and activity Check_Target->Verify_Compound No Review_Assay Review Assay Protocol Check_Target->Review_Assay Yes Controls Check positive/negative controls Review_Assay->Controls Reagents Check reagent stability and preparation Review_Assay->Reagents Equipment Verify equipment calibration and function Review_Assay->Equipment

References

Validation & Comparative

A Comparative Efficacy Analysis of 5-Amino-1-methylquinolinium and Other Nicotinamide N-methyltransferase (NNMT) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers in Metabolic and Drug Discovery Fields

This publication provides a detailed comparative analysis of the efficacy of 5-Amino-1-methylquinolinium (5-Amino-1MQ) against other prominent inhibitors of Nicotinamide (B372718) N-methyltransferase (NNMT). This guide is intended for researchers, scientists, and drug development professionals, offering an objective look at the performance of these compounds, supported by experimental data, detailed methodologies for key assays, and visualizations of the relevant biological pathways.

Introduction to NNMT Inhibition

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and energy homeostasis. By catalyzing the methylation of nicotinamide, NNMT influences the levels of nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in numerous cellular processes.[1] Elevated NNMT activity has been linked to various metabolic disorders, including obesity and diabetes, making it a compelling therapeutic target.[2] Small molecule inhibitors of NNMT, such as 5-Amino-1MQ, are being actively investigated for their potential to modulate these metabolic pathways.[3]

Comparative Efficacy of NNMT Inhibitors

The therapeutic potential of an NNMT inhibitor is largely determined by its potency and selectivity. The following table summarizes the in vitro efficacy of this compound and other notable NNMT inhibitors, presenting their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. Lower values indicate higher potency.

InhibitorTypeTarget SpeciesAssay TypeIC50KiReference(s)
This compound (5-Amino-1MQ) Small MoleculeHumanBiochemical~1 µM-[4]
JBSNF-000088 Small MoleculeHumanBiochemical1.8 µM-[5][6][7][8]
MonkeyBiochemical2.8 µM-[5][6][8]
MouseBiochemical5.0 µM-[5][6][7]
Human (U2OS cells)Cell-based1.6 µM-[5][9]
Mouse (3T3L1 cells)Cell-based6.3 µM-[5][9]
LL320 BisubstrateHumanBiochemical-1.6 ± 0.3 nM[10][11]
HumanBiochemical-6.8 nM[12]
II399 BisubstrateNot SpecifiedBiochemical-5.9 nM[13][14][15][16]
Not SpecifiedCell-based (24h)7.9 µM-[17]
Not SpecifiedCell-based (48h)1.9 µM-[13][14][15]

Signaling Pathway of NNMT Inhibition

Inhibition of NNMT directly impacts the NAD+ salvage pathway. By blocking the conversion of nicotinamide (NAM) to 1-methylnicotinamide (B1211872) (MNA), NNMT inhibitors increase the intracellular pool of NAM available for conversion into NAD+. This elevation in NAD+ levels can, in turn, activate sirtuins (SIRTs), a class of NAD+-dependent deacetylases involved in a wide range of cellular processes, including metabolic regulation, DNA repair, and inflammation.

NNMT_Inhibition_Pathway cluster_0 Cellular Environment SAM S-Adenosylmethionine (SAM) NNMT NNMT SAM->NNMT SAH S-Adenosylhomocysteine (SAH) NAM Nicotinamide (NAM) NAM->NNMT NAD_Salvage NAD+ Salvage Pathway NAM->NAD_Salvage NNMT->SAH Methylation MNA 1-Methylnicotinamide (MNA) NNMT->MNA Inhibitor 5-Amino-1MQ & Other Inhibitors Inhibitor->NNMT NAD NAD+ NAD_Salvage->NAD Sirtuins Sirtuins (e.g., SIRT1) NAD->Sirtuins Activates Metabolic_Effects Downstream Metabolic Effects Sirtuins->Metabolic_Effects

NNMT Inhibition and Downstream Signaling Cascade.

Experimental Protocols

Accurate and reproducible assessment of NNMT inhibitor efficacy is paramount. Below are detailed methodologies for two common assays used to quantify NNMT activity.

In Vitro Fluorescence-Based NNMT Inhibition Assay

This high-throughput assay measures the production of S-adenosylhomocysteine (SAH), a product of the NNMT reaction, through a coupled-enzyme system.

Principle: NNMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide, producing SAH and 1-methylnicotinamide. The generated SAH is then hydrolyzed by SAH hydrolase to homocysteine. The free thiol group of homocysteine reacts with a thiol-detecting probe to produce a fluorescent signal, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human NNMT enzyme

  • NNMT Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

  • S-adenosylmethionine (SAM)

  • Nicotinamide (NAM)

  • SAH hydrolase

  • Thiol-detecting probe (e.g., ThioGlo™)

  • Test inhibitors (e.g., 5-Amino-1MQ) dissolved in DMSO

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the NNMT enzyme, SAM, NAM, SAH hydrolase, and the thiol-detecting probe in NNMT Assay Buffer. Prepare serial dilutions of the test inhibitors in DMSO.

  • Assay Reaction: a. To the wells of the microplate, add the test inhibitor or vehicle control (DMSO). b. Add the NNMT enzyme to all wells except for the "no enzyme" control. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding a mixture of SAM and NAM to all wells.

  • Detection: a. Incubate the plate at 37°C for 60 minutes, protected from light. b. Add the SAH hydrolase and thiol-detecting probe mixture to all wells. c. Incubate for an additional 20-30 minutes at 37°C, protected from light.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 392/482 nm).

  • Data Analysis: a. Subtract the background fluorescence (from "no enzyme" control wells) from all other readings. b. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. c. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular NNMT Activity Assay using LC-MS/MS

This method provides a direct measure of NNMT inhibition within a cellular context by quantifying the intracellular concentration of 1-methylnicotinamide (MNA), the direct product of the NNMT reaction.

Principle: Cultured cells expressing NNMT are treated with the test inhibitor. Following treatment, intracellular metabolites are extracted, and the concentration of MNA is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A reduction in MNA levels indicates inhibition of NNMT activity.

Materials:

  • Cultured cells expressing NNMT (e.g., HEK293, HepG2, or differentiated adipocytes)

  • Cell culture medium and supplements

  • Test inhibitors (e.g., 5-Amino-1MQ)

  • Phosphate-buffered saline (PBS)

  • Metabolite extraction solution (e.g., 80:20 methanol:water, pre-chilled to -80°C)

  • LC-MS/MS system with a suitable column (e.g., HILIC)

  • 1-methylnicotinamide analytical standard

  • Stable isotope-labeled internal standard for MNA (optional but recommended)

Procedure:

  • Cell Culture and Treatment: a. Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency. b. Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 24 hours).

  • Metabolite Extraction: a. Aspirate the culture medium and wash the cells with ice-cold PBS. b. Add the pre-chilled metabolite extraction solution to each well and incubate at -80°C for at least 15 minutes to lyse the cells and precipitate proteins. c. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. d. Centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris. e. Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: a. Analyze the extracted metabolites using an LC-MS/MS method optimized for the detection and quantification of MNA.[15] b. Use a standard curve prepared with the MNA analytical standard to quantify the MNA concentration in the samples.

  • Data Analysis: a. Normalize the MNA concentration to the total protein content or cell number for each sample. b. Calculate the percent inhibition of MNA production for each inhibitor concentration relative to the vehicle control. c. Determine the cellular IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of NNMT inhibitors, from initial in vitro screening to cellular activity assessment.

Experimental_Workflow cluster_1 NNMT Inhibitor Evaluation Workflow Start Start: Candidate Inhibitors InVitro_Screening In Vitro Screening (Fluorescence-based Assay) Start->InVitro_Screening Determine_IC50 Determine Biochemical IC50 InVitro_Screening->Determine_IC50 Cellular_Assay Cellular Activity Assay (LC-MS/MS for MNA) Determine_IC50->Cellular_Assay Potent Hits Determine_Cellular_IC50 Determine Cellular IC50 Cellular_Assay->Determine_Cellular_IC50 Lead_Optimization Lead Optimization & Further Studies Determine_Cellular_IC50->Lead_Optimization Cell-Permeable Hits

Workflow for NNMT Inhibitor Characterization.

Conclusion

The inhibition of NNMT presents a promising therapeutic avenue for metabolic diseases. This compound demonstrates efficacy in the low micromolar range. The landscape of NNMT inhibitors is diverse, with bisubstrate inhibitors like LL320 and II399 exhibiting significantly higher potency in biochemical assays. The provided data and experimental protocols offer a valuable resource for the research community to objectively compare and further investigate the therapeutic potential of these compounds. Future research should focus on direct head-to-head comparisons in standardized assays and in vivo models to fully elucidate the comparative efficacy of these promising NNMT inhibitors.

References

Comparative Analysis of 5-Amino-1-methylquinolinium and JBSNF-000088 for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabolic research, the inhibition of Nicotinamide (B372718) N-methyltransferase (NNMT) has emerged as a promising strategy for combating obesity and type 2 diabetes.[1][2][3][4][5][6][7][8] This guide provides a detailed comparison of two prominent NNMT inhibitors: 5-Amino-1-methylquinolinium (5-Amino-1MQ) and JBSNF-000088. Both small molecules have demonstrated potential in preclinical studies by modulating cellular metabolism, enhancing insulin (B600854) sensitivity, and promoting weight reduction.[2][3][4][9][5][7][8]

Mechanism of Action and Signaling Pathways

Both 5-Amino-1MQ and JBSNF-000088 exert their effects by inhibiting the NNMT enzyme.[1][2][3][4][5][6][7][8][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25] NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide to form 1-methyl-nicotinamide (MNA), using S-adenosyl-L-methionine (SAM) as a methyl donor.[1][3][4][5][17] By inhibiting NNMT, these compounds prevent the consumption of nicotinamide, a precursor to Nicotinamide Adenine Dinucleotide (NAD+). This leads to increased intracellular NAD+ levels.[7][8][10][11][12][15][16][20]

Elevated NAD+ levels are crucial as they activate sirtuins, particularly SIRT1, a protein often referred to as the "longevity gene".[8][10][11][15][16] SIRT1 plays a vital role in a variety of cellular processes, including the enhancement of mitochondrial function, promotion of fat metabolism, and improvement of cellular stress resistance.[10][11][14][16][18][26][27] The activation of SIRT1 is a key downstream effect that contributes to the therapeutic potential of these NNMT inhibitors in metabolic diseases.[8][10][11][15][16] JBSNF-000088, a nicotinamide analog, is suggested to act as a slow-turnover substrate for NNMT.[28][4]

NNMT_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Inhibitor Action Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT NAD NAD+ Nicotinamide->NAD Salvage Pathway MNA 1-Methyl-nicotinamide (MNA) NNMT->MNA SAH SAH NNMT->SAH SAM SAM SAM->NNMT SIRT1 SIRT1 NAD->SIRT1 Activates Mitochondria Mitochondrial Function SIRT1->Mitochondria Fat_Metabolism Fat Metabolism SIRT1->Fat_Metabolism Inhibitor 5-Amino-1MQ or JBSNF-000088 Inhibitor->NNMT Inhibits

Caption: Mechanism of NNMT Inhibition.

Quantitative Data Comparison

The following tables summarize the available quantitative data for 5-Amino-1MQ and JBSNF-000088, providing a basis for comparing their potency and efficacy.

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC50 ValueCell Line
JBSNF-000088 Human NNMT1.8 µM[2][3][9][23]-
Monkey NNMT2.8 µM[2][3][9][23]-
Mouse NNMT5.0 µM[2][3][9][23]-
Endogenous NNMT1.6 µM[2]U2OS
Endogenous NNMT6.3 µM[2]3T3L1
5-Amino-1MQ Endogenous NNMTEC50 determined[24]3T3-L1 adipocytes
Endogenous NNMTSignificant reduction in 1-MNA at 30µM[21][24]Pre-adipocytes and adipocytes

Table 2: In Vivo Efficacy in Animal Models

CompoundAnimal ModelKey Findings
JBSNF-000088 Diet-Induced Obese (DIO) Mice- Statistically significant reduction in body weight.[2][4] - Statistically significant reduction in fed blood glucose.[2][9] - Normalized oral glucose tolerance.[2][4]
ob/ob and db/db Mice- Improved glucose handling without weight loss.[4][9]
5-Amino-1MQ Diet-Induced Obese (DIO) Mice- 7% reduction in body mass in 10 days without affecting appetite.[11] - Significantly reduced body weight and white adipose mass.[7][24] - Decreased adipocyte size.[7][24] - Lowered plasma total cholesterol levels.[24]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used to evaluate NNMT inhibitors.

1. In Vitro NNMT Enzymatic Assay

This assay determines the direct inhibitory activity of a compound against the NNMT enzyme.

  • Reagents and Materials:

    • Recombinant human, monkey, or mouse NNMT enzyme

    • Nicotinamide (NA)

    • S-adenosyl-L-methionine (SAM)

    • Test compound (5-Amino-1MQ or JBSNF-000088)

    • Assay buffer

    • Detection reagents

  • Procedure:

    • In a microplate, add the NNMT enzyme and dilutions of the test compound.

    • Incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding a mixture of NA and SAM.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.

    • Stop the reaction using a quenching solution.

    • Quantify the product (MNA) or a byproduct using a suitable detection method (e.g., fluorescence, LC-MS/MS).[1][3]

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

NNMT_Assay_Workflow A Prepare Reagents: NNMT Enzyme, Inhibitor, NA, SAM B Incubate Enzyme and Inhibitor A->B C Initiate Reaction with NA and SAM B->C D Incubate at 37°C C->D E Stop Reaction D->E F Quantify Product (MNA) E->F G Calculate IC50 F->G

Caption: In Vitro NNMT Assay Workflow.

2. In Vivo Diet-Induced Obesity (DIO) Mouse Study

This model assesses the efficacy of a compound in a physiologically relevant context of obesity and metabolic dysfunction.

  • Animal Model:

    • Male C57BL/6J mice are typically used.

    • Obesity is induced by feeding a high-fat diet (HFD) for 10-14 weeks.[28]

  • Treatment:

    • Administer the test compound (e.g., JBSNF-000088 at 50 mg/kg via oral gavage, twice daily) or a vehicle control.[28]

    • The treatment duration is typically 4 weeks.[28]

  • Parameters to Measure:

    • Body Weight: Monitored daily or weekly.[28]

    • Food Intake: Measured daily or weekly.[28]

    • Fed Blood Glucose: Measured weekly from tail vein blood.[28]

    • Oral Glucose Tolerance Test (OGTT): Performed at the end of the study to assess glucose homeostasis.[28]

DIO_Mouse_Study_Workflow A Induce Obesity (High-Fat Diet) B Randomize into Treatment Groups A->B C Administer Compound or Vehicle (4 weeks) B->C D Monitor Body Weight, Food Intake, Blood Glucose C->D E Perform OGTT C->E F Analyze Data E->F

Caption: DIO Mouse Study Workflow.

3. Sirtuin Activity Assay

This assay measures the activity of sirtuins, which are downstream targets of NNMT inhibitors.

  • Principle:

    • The assay measures the deacetylation of a fluorescently labeled substrate by sirtuins in the presence of NAD+. The resulting fluorescence is proportional to sirtuin activity.[29]

  • Procedure (General):

    • Prepare cell or tissue lysates containing sirtuins.

    • In a microplate, add the lysate, a fluorescently labeled acetylated peptide substrate, and NAD+.

    • Incubate at 37°C for 30-60 minutes.

    • Add a developer solution that cleaves the deacetylated substrate, releasing the fluorescent group.[29]

    • Measure fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm or 350/460 nm).[29][30]

    • Calculate the rate of sirtuin activity.

Conclusion

Both this compound and JBSNF-000088 are potent inhibitors of NNMT with significant potential for metabolic research and the development of therapeutics for obesity and type 2 diabetes. JBSNF-000088 is well-characterized with publicly available IC50 values and detailed preclinical data.[2][3][4][9][5] 5-Amino-1MQ has also demonstrated strong in vivo efficacy, particularly in reducing body mass without affecting appetite, and is noted for its high selectivity.[7][11][24]

The choice between these two compounds for a specific research application may depend on factors such as the desired potency, the specific model system being used, and the availability of the compound. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the therapeutic utility of these and other NNMT inhibitors.

References

A comparative analysis of 5-Amino-1-methylquinolinium and MNA as NNMT inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide (B372718) N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of metabolic diseases, including obesity and type 2 diabetes, as well as certain types of cancer. This enzyme plays a crucial role in cellular metabolism and energy homeostasis. This guide provides a detailed comparative analysis of two prominent NNMT inhibitors: 5-Amino-1-methylquinolinium (5-Amino-1MQ) and 1-Methylnicotinamide (B1211872) (MNA), offering insights into their performance, mechanisms of action, and the experimental protocols used for their evaluation.

Performance and Quantitative Data Comparison

5-Amino-1MQ and MNA both act as inhibitors of NNMT, but they exhibit key differences in their potency and cellular permeability. MNA, being the natural product of the NNMT-catalyzed reaction, is considered a prototype NNMT inhibitor.[1] However, its therapeutic potential is limited by poor membrane permeability.[2] In contrast, 5-Amino-1MQ is a small, membrane-permeable molecule designed for more effective NNMT inhibition in a cellular context.[2][3]

ParameterThis compound (5-Amino-1MQ)1-Methylnicotinamide (MNA)
IC50 Value 1.2 ± 0.1 μM[4]9.0 ± 0.6 μM[1]
Mechanism of Action Competitive inhibitor at the nicotinamide binding site[5]Product inhibition, binds to the active site of NNMT[2]
Cellular Permeability High, due to its small molecule structure[2][3]Poor[2]
In Vivo Efficacy Demonstrated to reverse high-fat diet-induced obesity in mice[2][6][7]Limited in vivo efficacy, likely due to instability and poor permeability[2]
Selectivity High selectivity for NNMT over other methyltransferases and enzymes in the NAD+ salvage pathway[2][6][8]As the natural product, it is specific to the NNMT reaction.

Mechanism of Action and Signaling Pathways

NNMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), producing S-adenosylhomocysteine (SAH) and 1-methylnicotinamide (MNA).[1] This process has significant downstream effects on cellular metabolism and signaling.

By inhibiting NNMT, both 5-Amino-1MQ and MNA prevent the consumption of NAM and SAM. This leads to:

  • Increased NAD+ Levels: With NNMT inhibited, more NAM is available for the NAD+ salvage pathway, leading to increased intracellular concentrations of NAD+.[2][6][9] NAD+ is a critical coenzyme for numerous metabolic reactions and a substrate for sirtuins (SIRTs), which are key regulators of metabolism and cellular aging.[9][10][11]

  • Increased SAM Levels: Inhibition of NNMT preserves the cellular pool of SAM, the universal methyl donor for various methylation reactions, including histone and DNA methylation. This can influence the epigenetic landscape of the cell.[6]

The inhibition of NNMT and the subsequent increase in NAD+ levels activate SIRT1, a "longevity gene" associated with improved metabolic health.[10][11] This activation is a key downstream effect of NNMT inhibition.

Caption: Signaling pathway of NNMT inhibition by 5-Amino-1MQ and MNA.

Experimental Protocols

In Vitro NNMT Inhibition Assay (IC50 Determination)

This protocol is adapted from commercially available NNMT inhibitor screening kits and is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds.

Principle: The assay measures the activity of NNMT by detecting the production of S-adenosylhomocysteine (SAH). In a coupled enzyme reaction, SAH is hydrolyzed to homocysteine, which is then detected by a thiol-sensitive fluorescent probe. A decrease in fluorescence indicates inhibition of NNMT activity.[12][13]

Materials:

  • Recombinant human NNMT enzyme

  • Nicotinamide (NAM) substrate

  • S-adenosylmethionine (SAM) co-substrate

  • SAH hydrolase

  • Thiol-sensitive fluorescent probe

  • Assay buffer

  • Test compounds (5-Amino-1MQ, MNA) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds (5-Amino-1MQ and MNA) in the assay buffer. A solvent control (e.g., DMSO) should also be prepared.

  • Reaction Mixture Preparation: Prepare a master mix containing the NNMT enzyme in the assay buffer.

  • Assay Plate Setup: Add a small volume of the diluted test compounds or solvent control to the wells of the 96-well plate.

  • Enzyme Addition: Add the NNMT enzyme solution to all wells except for the "no enzyme" control. Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Prepare a reaction initiation mix containing NAM and SAM in the assay buffer. Add this mix to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Prepare a detection mix containing SAH hydrolase and the thiol-sensitive probe. Add this mix to each well and incubate for an additional period (e.g., 20 minutes) at 37°C, protected from light.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).[13]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the solvent control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis A Prepare Serial Dilutions of 5-Amino-1MQ and MNA D Add Inhibitors to 96-well Plate A->D B Prepare NNMT Enzyme Solution E Add NNMT Enzyme and Incubate B->E C Prepare NAM and SAM Reaction Initiation Mix F Initiate Reaction with NAM and SAM C->F D->E E->F G Incubate at 37°C F->G H Add Detection Mix (SAH Hydrolase & Probe) G->H I Incubate and Measure Fluorescence H->I J Calculate % Inhibition and Determine IC50 I->J

Caption: Workflow for the in vitro NNMT inhibition assay.

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol outlines a general procedure to assess the in vivo effects of NNMT inhibitors on metabolic parameters in a mouse model of obesity.[7][14]

Principle: To evaluate the therapeutic potential of NNMT inhibitors in a physiologically relevant model of metabolic disease.

Materials:

  • Diet-induced obese (DIO) mice (e.g., C57BL/6J mice fed a high-fat diet)

  • This compound (formulated for in vivo administration)

  • Vehicle control

  • Equipment for animal handling, dosing (e.g., oral gavage needles or subcutaneous injection supplies), and monitoring

  • Metabolic cages for monitoring food intake and energy expenditure

  • Equipment for glucose tolerance tests (GTT) and insulin (B600854) tolerance tests (ITT)

  • Analytical equipment for measuring plasma lipids and other biomarkers

Procedure:

  • Animal Acclimation and Baseline Measurements: Acclimate DIO mice to the housing conditions. Record baseline body weight, food intake, and other relevant metabolic parameters.

  • Dosing: Randomly assign mice to treatment groups (e-g., vehicle control, 5-Amino-1MQ). Administer the compounds daily for a specified duration (e.g., 4 weeks) via the chosen route (e.g., oral gavage or subcutaneous injection).

  • Monitoring: Monitor body weight and food intake regularly throughout the study.

  • Metabolic Phenotyping:

    • Body Composition: At the end of the study, determine body composition (fat mass, lean mass) using techniques like DEXA or MRI.

    • Glucose Homeostasis: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose metabolism and insulin sensitivity.

    • Plasma Analysis: Collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.

  • Tissue Analysis: At the end of the study, euthanize the animals and collect tissues (e.g., liver, white adipose tissue) for further analysis, such as gene expression or protein level measurements.

  • Data Analysis: Analyze the collected data using appropriate statistical methods to determine the effects of the NNMT inhibitor on the measured parameters.

Conclusion

Both this compound and MNA are valuable tools for studying the function of NNMT. While MNA serves as a natural, albeit less potent and permeable, inhibitor, 5-Amino-1MQ represents a more promising therapeutic candidate due to its enhanced potency and drug-like properties. The experimental protocols outlined provide a framework for the continued investigation and development of novel NNMT inhibitors for the treatment of metabolic and other diseases. The downstream effects of NNMT inhibition, particularly the modulation of NAD+ and SAM levels, highlight the central role of this enzyme in cellular metabolism and epigenetic regulation.

References

Validating 5-Amino-1-methylquinolinium: An In Vivo Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals at the forefront of metabolic disease, the translation of in vitro discoveries into in vivo efficacy is a critical milestone. This guide provides an objective comparison of 5-Amino-1-methylquinolinium (5-Amino-1MQ), a potent inhibitor of nicotinamide (B372718) N-methyltransferase (NNMT), with other NNMT-targeting alternatives in preclinical models. The data presented herein, supported by detailed experimental protocols and visual pathway diagrams, aims to facilitate informed decisions in the advancement of novel therapeutics for obesity and related metabolic disorders.

5-Amino-1MQ is a small molecule that has demonstrated significant promise in in vitro studies by selectively inhibiting NNMT. This enzyme is a key regulator in cellular metabolism, and its inhibition has been shown to increase intracellular levels of NAD+ and S-adenosylmethionine (SAM), while simultaneously suppressing fat creation (lipogenesis).[1] In vivo studies have successfully validated these initial findings, demonstrating that 5-Amino-1MQ can reverse diet-induced obesity in mouse models.[2]

Performance Comparison in Diet-Induced Obese (DIO) Mice

The following table summarizes the in vivo effects of 5-Amino-1MQ in comparison to another small molecule NNMT inhibitor, JBSNF-000088, and NNMT knockdown using antisense oligonucleotides (ASO). The data is compiled from studies utilizing diet-induced obese (DIO) mouse models, a standard preclinical model for studying obesity and metabolic diseases.

ParameterThis compound (5-Amino-1MQ)JBSNF-000088NNMT Knockdown (ASO)
Animal Model Diet-Induced Obese (DIO) MiceDiet-Induced Obese (DIO) MiceDiet-Induced Obese (DIO) Mice
Dosage/Administration 20 mg/kg, three times daily (tid), subcutaneous (SC)50 mg/kg, twice daily (bid)[3]Antisense oligonucleotide[3]
Treatment Duration 11 days[3]4 weeks[3]Not specified[3]
Body Weight Reduction Progressive loss of body weight.[3][4]Significant reduction compared to vehicle.[2][3]47% reduction in relative fat mass.[3][5]
Fat Mass Reduction Significantly reduced white adipose mass.[3][4]Significantly reduced.[3]47% reduction in relative fat mass.[3][5]
Adipocyte Size Decreased adipocyte size.[3][4]Not specified.Reduced adipocyte size.[3][5]
Plasma MNA Levels Significant reduction in intracellular 1-MNA.[3]Reduced by ~50%.[3]Not applicable.
Glucose Tolerance Improved glucose tolerance.[6]Improved glucose tolerance.[2][3]Not specified.
Plasma Cholesterol Lowered plasma total cholesterol levels.[4]Not specified.Not specified.
Food Intake No significant impact.[4]Not specified.Not specified.
Adverse Effects No observable adverse effects.[4]Not specified.No hepatic or renal toxicity reported.[5]

Experimental Protocols

A comprehensive understanding of the experimental design is crucial for interpreting the presented data. The following are detailed methodologies for key experiments cited in the comparison.

Diet-Induced Obese (DIO) Mouse Model

To induce a metabolic phenotype that closely mimics human obesity and insulin (B600854) resistance, the following protocol is typically employed:

  • Animal Strain: Male C57BL/6J mice, known for their susceptibility to diet-induced obesity, are used.[3]

  • Age: Mice are started on the diet at 6-8 weeks of age.[3]

  • Diet: The standard chow diet is replaced with a high-fat diet (HFD), where 45-60% of the total calories are derived from fat.[3]

  • Duration: Mice are maintained on the HFD for 8-12 weeks to ensure the development of significant weight gain, adiposity, and insulin resistance.[3]

  • Monitoring: Body weight and food intake are monitored regularly throughout the study.[3]

In Vivo Efficacy Study

To assess the therapeutic effects of NNMT inhibitors on body composition and metabolic parameters, the following procedures are conducted:

  • Administration: The NNMT inhibitor or a vehicle control is administered to the DIO mice at a predetermined dose and frequency (e.g., subcutaneous injection, oral gavage).[3]

  • Monitoring: Body weight and food intake are monitored daily.[3]

  • Body Composition Analysis: At the end of the treatment period, techniques such as Dual-energy X-ray absorptiometry (DEXA) or EchoMRI are used to quantify fat mass, lean mass, and total body water.[3]

  • Glucose Tolerance Test: An Oral Glucose Tolerance Test (OGTT) is performed to assess the animal's ability to clear a glucose load, a key indicator of insulin sensitivity.[3]

  • Tissue and Blood Collection: At the end of the study, blood and tissue samples are collected for further analysis.[3]

  • Biochemical Analysis: Plasma levels of 1-methylnicotinamide (B1211872) (MNA), insulin, and lipids are measured using techniques like LC-MS/MS.[3]

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the signaling pathway of NNMT inhibition and a typical experimental workflow.

NNMT_Inhibition_Pathway cluster_cell Adipocyte AMQ 5-Amino-1MQ NNMT NNMT AMQ->NNMT Inhibits MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA SAH S-adenosyl- homocysteine (SAH) NNMT->SAH NAM Nicotinamide (NAM) NAM->NNMT NAD_Salvage NAD+ Salvage Pathway NAM->NAD_Salvage SAM S-adenosyl- methionine (SAM) SAM->NNMT NAD NAD+ NAD_Salvage->NAD SIRT1 SIRT1 Activation NAD->SIRT1 Metabolism Increased Metabolism SIRT1->Metabolism Lipogenesis Decreased Lipogenesis SIRT1->Lipogenesis

Caption: Signaling pathway of NNMT inhibition by 5-Amino-1MQ.

Experimental_Workflow cluster_setup Model Generation cluster_treatment Treatment Phase cluster_analysis Data Analysis start C57BL/6J Mice (6-8 weeks old) hfd High-Fat Diet (8-12 weeks) start->hfd dio Diet-Induced Obese (DIO) Mice hfd->dio random Randomization dio->random group1 Vehicle Control Group random->group1 group2 5-Amino-1MQ Group random->group2 monitor Daily Monitoring: Body Weight & Food Intake group1->monitor group2->monitor ogtt Oral Glucose Tolerance Test (OGTT) monitor->ogtt bodycomp Body Composition (DEXA/EchoMRI) monitor->bodycomp collection Tissue & Blood Collection ogtt->collection bodycomp->collection analysis Biochemical Analysis: Plasma MNA, Insulin, Lipids collection->analysis

References

A Comparative Guide to the Mechanisms of 5-Amino-1-methylquinolinium and GLP-1 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular mechanisms of 5-Amino-1-methylquinolinium (5-Amino-1MQ), a novel small molecule inhibitor, and Glucagon-like peptide-1 (GLP-1) receptor agonists, an established class of therapeutics. The comparison is supported by a review of their distinct signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Overview of Mechanisms

This compound and GLP-1 agonists represent two fundamentally different strategies for metabolic regulation. 5-Amino-1MQ operates intracellularly to enhance cellular energy expenditure, while GLP-1 agonists function as extracellular receptor activators to modulate hormonal and neural pathways involved in glucose homeostasis and appetite control.

  • This compound (5-Amino-1MQ) is a small molecule that inhibits the enzyme Nicotinamide (B372718) N-methyltransferase (NNMT).[1][2] NNMT is a cytosolic enzyme that plays a significant role in cellular metabolism and energy balance.[3][4] By blocking NNMT, 5-Amino-1MQ increases the intracellular levels of Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme for mitochondrial function.[1][5] This enhancement of the NAD+ pool boosts the body's metabolic rate and promotes the burning of stored fat for energy without necessarily suppressing appetite.[6][7]

  • GLP-1 Receptor Agonists are a class of medications that mimic the action of the endogenous incretin (B1656795) hormone GLP-1.[8][9] They bind to and activate the GLP-1 receptor (GLP-1R), a G protein-coupled receptor located on the surface of various cells, including pancreatic beta cells and neurons in the brain.[8][10] This receptor activation triggers a cascade of downstream effects, including glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, delayed gastric emptying, and increased feelings of satiety, which collectively contribute to lower blood sugar levels and weight loss.[9][11][12]

Signaling Pathways

The signaling cascades initiated by these two classes of compounds are distinct, originating from different cellular compartments and targeting different molecular machinery.

This compound: Intracellular Enzyme Inhibition

5-Amino-1MQ readily permeates the cell membrane to reach its cytosolic target, NNMT. Its mechanism is centered on modulating the NAD+ salvage pathway.

five_amino_1mq_pathway Mechanism of this compound cluster_cell Adipocyte mol 5-Amino-1MQ nnmt NNMT (Nicotinamide N-methyltransferase) mol->nnmt Inhibits mna 1-Methylnicotinamide (B1211872) (Inactive) nnmt->mna Catalyzes nad_pool Increased NAD+ Pool nnmt->nad_pool Inhibition Preserves Nicotinamide for lipogenesis Suppressed Lipogenesis nnmt->lipogenesis Inhibition Leads to nicotinamide Nicotinamide (Vitamin B3) nicotinamide->nnmt Substrate sirt1 SIRT1 Activation nad_pool->sirt1 Activates mito Enhanced Mitochondrial Function & Biogenesis sirt1->mito Promotes energy_exp Increased Energy Expenditure (Fat Oxidation) mito->energy_exp Leads to

Caption: Signaling pathway of this compound (5-Amino-1MQ).

GLP-1 Agonists: Cell Surface Receptor Activation

GLP-1 agonists do not enter the cell. They bind to the extracellular domain of the GLP-1R, initiating a signal transduction cascade that is characteristic of G protein-coupled receptors.

glp1_pathway Mechanism of GLP-1 Agonists cluster_cell Pancreatic Beta Cell cluster_cns Central Nervous System (CNS) glp1a GLP-1 Agonist glp1r GLP-1 Receptor (GPCR) glp1a->glp1r Binds to g_protein Gαs Protein glp1r->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Activates camp cAMP Increase ac->camp Synthesizes pka PKA Activation camp->pka Activates epac Epac Activation camp->epac Activates insulin Glucose-Dependent Insulin Secretion pka->insulin Promotes epac->insulin Promotes satiety Increased Satiety & Reduced Appetite glp1a_cns GLP-1 Agonist glp1r_cns GLP-1 Receptor (Hypothalamus) glp1a_cns->glp1r_cns Activates glp1r_cns->satiety Signals

Caption: Signaling pathway of GLP-1 Receptor Agonists.

Comparative Data on Mechanism and Effects

The following table summarizes key quantitative data, highlighting the differences in the primary targets and physiological outcomes associated with each compound class.

FeatureThis compound (5-Amino-1MQ)GLP-1 Receptor Agonists (e.g., Semaglutide)
Primary Target Nicotinamide N-methyltransferase (NNMT)[1]Glucagon-like peptide-1 receptor (GLP-1R)[8]
Target Location Intracellular (Cytosol)[3]Cell Surface (Transmembrane)[10]
Molecular Class Small Molecule (Methylquinolinium derivative)[4][13]Peptides or Peptide-mimetics[8][14]
Primary Mechanism Competitive enzyme inhibition[7]Receptor agonism/activation[11]
Key Signaling Mediator NAD+ / Sirtuins[1][2]Cyclic AMP (cAMP)[15]
Effect on Appetite No direct effect on food intake observed in animal modelsSignificant appetite suppression and increased satiety[8][16]
Effect on Energy Expenditure Increases energy expenditure and fat oxidation[1][7]Indirectly promotes lipolysis; primary effect is caloric reduction[17][18]
Effect on Body Composition Reduces fat mass while preserving muscle mass in preclinical studies[13][19]Reduces fat mass, but can also lead to a reduction in lean muscle mass[13]
Effect on Insulin Improves insulin sensitivity secondarily to metabolic improvements[5][13]Directly stimulates glucose-dependent insulin secretion[9][10]
Clinical Status Preclinical / Investigational[6][19]FDA-approved for Type 2 Diabetes and/or Obesity[14][16]
Administration Route Oral (in research)[13][16]Primarily injectable; one oral formulation available[9][12]
Preclinical Data Example NNMT inhibition in adipocytes increased intracellular NAD+ and suppressed lipogenesis.[4][20] In diet-induced obese mice, it reduced body weight and white adipose mass without altering food intake.[21]N/A (Extensive clinical data available)
Clinical Data Example No human trials published.[6]In clinical trials, semaglutide (B3030467) demonstrated significant weight reduction (15-20% of body weight) and improved glycemic control.[16][22]

Key Experimental Protocols

The methodologies used to validate the mechanisms of these compounds differ significantly, reflecting their distinct modes of action.

Protocol 1: Validation of 5-Amino-1MQ as an NNMT Inhibitor

This protocol is based on methodologies used in preclinical studies to characterize small molecule NNMT inhibitors.[21]

Objective: To determine the efficacy and selectivity of 5-Amino-1MQ in inhibiting NNMT activity and its downstream effects in adipocytes.

Methodology:

  • Biochemical NNMT Inhibition Assay:

    • Recombinant human NNMT enzyme is incubated with its substrates, nicotinamide and the methyl donor S-(5′-adenosyl)-L-methionine (SAM), in a reaction buffer.

    • Varying concentrations of 5-Amino-1MQ are added to the reaction wells.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C.

    • The reaction is stopped, and the production of the methylated product, 1-methylnicotinamide (1-MNA), is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

  • Cell-Based Assay for Intracellular Target Engagement:

    • Cultured 3T3-L1 pre-adipocytes are differentiated into mature adipocytes.

    • Mature adipocytes are treated with various concentrations of 5-Amino-1MQ for 24 hours.

    • Cells are lysed, and intracellular levels of 1-MNA are measured via LC-MS to confirm NNMT inhibition within the cell. The EC50 value is determined.

    • Parallel samples are analyzed to measure intracellular NAD+ levels to confirm the expected downstream effect of NNMT inhibition.

  • Selectivity Assays:

    • To ensure 5-Amino-1MQ is selective for NNMT, its inhibitory activity is tested against other structurally related methyltransferases (e.g., DNMT1, COMT) and enzymes in the NAD+ salvage pathway (e.g., NAMPT, SIRT1) using similar biochemical assay formats with their respective substrates.[21]

Protocol 2: Validation of a GLP-1 Receptor Agonist

This protocol describes a standard method for confirming the activation of the GLP-1 receptor and its primary signaling pathway.

Objective: To measure the ability of a compound to activate the GLP-1 receptor and stimulate cAMP production.

Methodology:

  • Cell Line Preparation:

    • A stable cell line expressing the human GLP-1 receptor is used (e.g., HEK293 or CHO cells).

    • Cells are cultured to an appropriate confluency in multi-well plates.

  • cAMP Accumulation Assay:

    • Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.

    • The cells are then stimulated with a range of concentrations of the test GLP-1 agonist for a defined period (e.g., 30 minutes) at 37°C.

    • The reaction is terminated by lysing the cells.

    • The intracellular concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration.

    • The EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximum effect) are calculated to determine the potency and efficacy of the agonist.

Conclusion

The mechanisms of this compound and GLP-1 agonists are fundamentally different. 5-Amino-1MQ represents a novel, intracellular approach focused on increasing cellular energy metabolism by inhibiting the NNMT enzyme.[19][23] Its therapeutic potential, particularly for promoting fat loss while preserving muscle, is promising but remains in the preclinical stage of investigation.[19]

In contrast, GLP-1 agonists are a clinically validated class of drugs that act on a cell surface receptor to orchestrate a hormonal and neurological response, leading to improved glycemic control and significant weight loss primarily through appetite suppression.[14][23] Understanding these distinct pathways is critical for researchers and drug development professionals exploring new targets and strategies for treating metabolic diseases like obesity and type 2 diabetes.

References

A Comparative Guide to 5-Amino-1-methylquinolinium's Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of 5-Amino-1-methylquinolinium (5-Amino-1MQ), a potent inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT), across various cell lines relevant to metabolic disease and cancer. We present a comparative analysis of 5-Amino-1MQ's performance against other notable NNMT inhibitors, supported by experimental data and detailed methodologies to aid in research and development.

Abstract

This compound is a small molecule that selectively inhibits NNMT, an enzyme implicated in metabolic regulation and tumorigenesis. By blocking NNMT, 5-Amino-1MQ increases intracellular levels of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular energy metabolism and repair.[1][2][3][4] This guide synthesizes findings on the effects of 5-Amino-1MQ on adipocytes, cancer cell lines, and myocytes, providing a comparative perspective with other NNMT inhibitors like JBSNF-000088 and LL320.

Mechanism of Action: The NNMT Inhibition Pathway

5-Amino-1MQ's primary mechanism of action is the inhibition of NNMT. This enzyme catalyzes the methylation of nicotinamide, a precursor to NAD+, to 1-methylnicotinamide.[2] By inhibiting NNMT, 5-Amino-1MQ prevents the consumption of nicotinamide, thereby increasing its availability for NAD+ synthesis. Elevated NAD+ levels, in turn, activate sirtuins, particularly SIRT1, which are key regulators of metabolism, mitochondrial function, and cellular longevity.[4]

NNMT_Inhibition_Pathway cluster_0 Cellular Environment Nicotinamide Nicotinamide (Vitamin B3) NNMT NNMT Nicotinamide->NNMT NAD_plus NAD+ Nicotinamide->NAD_plus Synthesis MNA 1-Methylnicotinamide (Inactive) NNMT->MNA Methylates Five_Amino_1MQ 5-Amino-1MQ Five_Amino_1MQ->NNMT Inhibits SIRT1 SIRT1 Activation NAD_plus->SIRT1 Metabolic_Effects Improved Metabolism (Fatty Acid Oxidation, etc.) SIRT1->Metabolic_Effects

Figure 1: Mechanism of action of 5-Amino-1MQ.

Cross-Validation of Effects in Adipocyte Cell Lines (3T3-L1)

The 3T3-L1 cell line, a well-established model for studying adipogenesis, has been instrumental in elucidating the metabolic effects of 5-Amino-1MQ.

Quantitative Data Summary: 5-Amino-1MQ Effects on 3T3-L1 Adipocytes
Parameter5-Amino-1MQ ConcentrationObservationReference
Lipogenesis 30 µM50% reduction in lipid accumulation[5]
60 µM70% reduction in lipid accumulation[5]
Intracellular NAD+ Levels 10 µM~1.2 to 1.6-fold increase[5]
Cell Viability 10 µMNo significant impact[5]
100-300 µMModest cytotoxicity[5]
EC50 for NNMT Inhibition 2.3 ± 1.1 µMConcentration-dependent inhibition[5]

Experimental Workflow: Adipocyte Differentiation and Treatment

Adipocyte_Workflow Start 3T3-L1 Pre-adipocytes Differentiation Induce Differentiation (DMI Medium) Start->Differentiation Treatment Treat with 5-Amino-1MQ (or other inhibitors) Differentiation->Treatment Analysis Analyze Endpoints Treatment->Analysis Lipogenesis Lipogenesis Assay (Oil Red O Staining) Analysis->Lipogenesis NAD_Measurement NAD+ Level Measurement (LC/MS or Enzymatic Assay) Analysis->NAD_Measurement Viability Cell Viability Assay (MTT Assay) Analysis->Viability

Figure 2: Experimental workflow for assessing 5-Amino-1MQ in adipocytes.

Cross-Validation of Effects in Cancer Cell Lines

5-Amino-1MQ has demonstrated anti-proliferative effects in certain cancer cell lines, suggesting a potential therapeutic role beyond metabolic disorders.

Quantitative Data Summary: 5-Amino-1MQ Effects on Cancer vs. Non-Cancerous Cells
Cell LineCell Type5-Amino-1MQ EffectKey Findings
HeLa Cervical CancerAnti-proliferativeConcentration and time-dependent inhibition of proliferation.
HEK-293 Non-cancerous KidneyNo significant effectDemonstrates selectivity for cancer cells over this non-cancerous line.
Saos-2 OsteosarcomaReduced cell viabilitySignificant reduction in viability at 100 µM.
MCC13 Merkel Cell CarcinomaReduced cell viabilitySignificant reduction in viability at 100 µM.

Comparative Analysis with Alternative NNMT Inhibitors

Several other small molecule inhibitors of NNMT have been developed. This section compares the efficacy of 5-Amino-1MQ with JBSNF-000088 and LL320.

Quantitative Data Summary: IC50/EC50 Values of NNMT Inhibitors
InhibitorCell LineAssay TypeIC50/EC50Reference
5-Amino-1MQ 3T3-L1 AdipocytesCellular NNMT Inhibition2.3 µM[5]
JBSNF-000088 3T3-L1 AdipocytesCellular NNMT Inhibition6.3 µM[6][7]
U2OS (Osteosarcoma)Cellular NNMT Inhibition1.6 µM[6][7]
LL320 -Biochemical NNMT InhibitionKi,app of 6.8 nM[8]

Effects on Myocytes

Research indicates that 5-Amino-1MQ may also positively impact muscle cells. Studies using C2C12 myoblasts, a common model for muscle cell differentiation, have shown that NNMT inhibition promotes and enhances myoblast differentiation.[9] This suggests a potential role for 5-Amino-1MQ in muscle regeneration and combating age-related muscle loss.

Experimental Protocols

Oil Red O Staining for Adipocyte Lipogenesis

Objective: To quantify lipid accumulation in differentiated 3T3-L1 adipocytes.

Protocol:

  • Culture and differentiate 3T3-L1 preadipocytes in a multi-well plate.

  • Treat differentiating adipocytes with desired concentrations of 5-Amino-1MQ.

  • After the treatment period, wash the cells with Phosphate-Buffered Saline (PBS).

  • Fix the cells with 10% formalin for at least 1 hour.

  • Wash the cells with water and then with 60% isopropanol (B130326).

  • Allow the cells to dry completely.

  • Add Oil Red O working solution to each well and incubate for 10-20 minutes at room temperature.

  • Remove the staining solution and wash the cells with water until the excess stain is removed.

  • Visually assess lipid droplets under a microscope and capture images.

  • For quantification, elute the stain from the cells using 100% isopropanol and measure the absorbance at a wavelength of 490-520 nm.[10][11][12][13]

Measurement of Intracellular NAD+ Levels

Objective: To determine the effect of 5-Amino-1MQ on intracellular NAD+ concentrations.

Protocol (using HPLC):

  • Culture cells to the desired confluency and treat with 5-Amino-1MQ.

  • Harvest the cells and wash with cold PBS.

  • Extract NAD+ from the cell pellet using an acid extraction method (e.g., with perchloric acid).

  • Neutralize the extract with a potassium carbonate solution.

  • Centrifuge to remove the precipitate.

  • Analyze the supernatant using a reverse-phase High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Quantify NAD+ levels by comparing the peak area to a standard curve of known NAD+ concentrations.[14]

Note: Commercially available enzymatic assay kits are also a viable alternative for measuring NAD+ levels.[15]

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of 5-Amino-1MQ.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of 5-Amino-1MQ for the desired duration (e.g., 24, 48, 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • The MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Conclusion

The available data strongly supports the role of this compound as a potent and selective inhibitor of NNMT with significant effects on adipocyte metabolism and cancer cell proliferation. Its ability to increase NAD+ levels and modulate cellular energy pathways makes it a compelling candidate for further investigation in the context of metabolic diseases, oncology, and potentially age-related muscle decline. This guide provides a foundational comparison to aid researchers in designing future studies and understanding the therapeutic potential of 5-Amino-1MQ in various cellular contexts. Further head-to-head comparative studies across a standardized panel of cell lines are warranted to fully elucidate its therapeutic window and differential efficacy.

References

Independent Verification of 5-Amino-1-methylquinolinium's Anti-Obesity Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-obesity effects of the novel small molecule, 5-Amino-1-methylquinolinium (5-AMI), against established anti-obesity agents: Semaglutide (B3030467), Liraglutide, and Phentermine. The information presented is based on available preclinical and clinical data to aid in the independent verification and assessment of 5-AMI's therapeutic potential.

Mechanism of Action at a Glance

This compound operates via a distinct mechanism compared to the other agents. It is a small molecule inhibitor of nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme implicated in metabolism and energy homeostasis.[1] By inhibiting NNMT, 5-AMI is believed to increase intracellular NAD+ and S-adenosylmethionine (SAM) levels, which in turn enhances energy expenditure and reduces fat storage without necessarily impacting food intake.[1][2]

In contrast, Semaglutide and Liraglutide are glucagon-like peptide-1 (GLP-1) receptor agonists. They mimic the action of the native GLP-1 hormone, which stimulates insulin (B600854) secretion, suppresses glucagon (B607659) release, slows gastric emptying, and acts on the central nervous system to reduce appetite and food intake.[3][4] Phentermine is a sympathomimetic amine that stimulates the release of norepinephrine (B1679862) in the hypothalamus, leading to a reduction in appetite.[5]

Preclinical Efficacy: A Comparative Overview

The following tables summarize key quantitative data from preclinical studies in diet-induced obese (DIO) mouse models, a standard for evaluating anti-obesity therapeutics.

Table 1: Effects on Body Weight in Diet-Induced Obese (DIO) Mice

CompoundDosageDurationBody Weight Reduction (%)Species/StrainReference
This compound 20 mg/kg (SC, 3x daily)11 days~5%C57BL/6 Mice[2]
Semaglutide 9.7 nmol/kg (SC, daily)11 days17-18%DIO Mice[6]
Liraglutide 0.2 mg/kg (SC, 2x daily)14 daysSignificant decrease vs. controlC57BL/6 Mice[7]
Phentermine 0.3 mg/kg (oral, daily)4 weeksSignificant decrease vs. controlAlbino Mice[5]

Table 2: Effects on Adipose Tissue in DIO Mice

CompoundKey FindingMagnitude of EffectSpecies/StrainReference
This compound Reduction in white adipose mass~35% decreaseC57BL/6 Mice[2]
Semaglutide Not explicitly quantified in the provided preclinical data---
Liraglutide Reduction in subcutaneous, visceral, and perirenal adipose tissue weightSignificant decrease vs. controlC57BL/6 Mice[7]
Phentermine Reduction in epididymal fat pad weightSignificant decrease vs. controlAlbino Mice[5]

Table 3: Effects on Plasma Lipids in DIO Mice

CompoundParameterEffectSpecies/StrainReference
This compound Total Cholesterol~30% decreaseC57BL/6 Mice[2]
Semaglutide TC, TG, LDL-C, HDL-CSignificantly lower TC, TG, and LDL-C vs. HFD groupC57BL/6 Mice[8]
Liraglutide TriglyceridesSignificant decreaseC57BL/6 Mice[7]
Phentermine Not explicitly quantified in the provided preclinical data---

Signaling Pathways

The signaling pathways for 5-AMI and the GLP-1 receptor agonists are fundamentally different, targeting distinct cellular mechanisms to achieve their anti-obesity effects.

NNMT_Inhibition_Pathway cluster_0 5-AMI Action cluster_1 Cellular Environment cluster_2 Metabolic Outcomes 5-AMI 5-AMI NNMT NNMT (Nicotinamide N-methyltransferase) 5-AMI->NNMT Inhibits 1-MNA 1-MNA (1-methylnicotinamide) NNMT->1-MNA SAH SAH (S-adenosylhomocysteine) NNMT->SAH NAD Increased NAD+ NNMT->NAD Inhibition leads to sparing of Nicotinamide for NAD+ synthesis Nicotinamide Nicotinamide Nicotinamide->NNMT SAM SAM (S-adenosylmethionine) SAM->NNMT EnergyExpenditure Increased Energy Expenditure NAD->EnergyExpenditure FatStorage Decreased Fat Storage EnergyExpenditure->FatStorage Leads to GLP1_Signaling_Pathway cluster_0 GLP-1 Receptor Agonists cluster_1 Cellular Signaling Cascade cluster_2 Physiological Effects GLP1_Agonist Semaglutide / Liraglutide GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates Glucagon Decreased Glucagon Secretion GLP1R->Glucagon GastricEmptying Slowed Gastric Emptying GLP1R->GastricEmptying Appetite Decreased Appetite GLP1R->Appetite Central Action cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Increased Insulin Secretion PKA->Insulin Epac2->Insulin DIO_Workflow start Start: 6-8 week old C57BL/6J mice acclimation Acclimation (1 week) Standard Chow start->acclimation randomization Randomization acclimation->randomization control_diet Control Group: Standard Chow randomization->control_diet Control hfd_diet Experimental Group: High-Fat Diet (45-60%) randomization->hfd_diet HFD monitoring Weekly Monitoring: - Body Weight - Food Intake control_diet->monitoring hfd_diet->monitoring duration 10-16 Weeks monitoring->duration endpoint Endpoint: Obese Phenotype (for drug testing) duration->endpoint

References

A Comparative Analysis of 5-Amino-1-methylquinolinium and Other NAD+ Boosting Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of cellular metabolism and longevity, the coenzyme Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) has emerged as a critical molecule. Its decline with age is linked to a variety of age-related diseases, sparking significant interest in compounds that can boost its intracellular levels. This guide provides a detailed comparative study of a novel NAD+ boosting compound, 5-Amino-1-methylquinolinium (5-Amino-1MQ), alongside other well-established NAD+ precursors such as Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, comparative efficacy, and the experimental protocols used for their evaluation.

Introduction to NAD+ and Its Precursors

NAD+ is a pivotal coenzyme present in every cell of the body, essential for hundreds of metabolic processes, including energy production, DNA repair, and cell signaling.[1] As organisms age, cellular NAD+ levels decline, contributing to the physiological and metabolic downturns associated with aging.[2][3] This has led to the exploration of various strategies to augment NAD+ levels, primarily through the supplementation of its precursors.

This compound (5-Amino-1MQ) is a small molecule that represents a distinct approach to elevating NAD+ levels.[4][5] Unlike direct precursors, 5-Amino-1MQ functions as an inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT).[4][6][7] NNMT plays a crucial role in regulating nicotinamide (a form of vitamin B3) metabolism.[4][5] By methylating nicotinamide, NNMT renders it unavailable for conversion into NAD+. Overactivity of NNMT, often observed in obesity and aging, leads to depleted NAD+ levels.[8] 5-Amino-1MQ blocks this enzymatic activity, thereby preserving the nicotinamide pool for NAD+ synthesis.[9]

Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN) are two of the most extensively studied direct precursors of NAD+.[10] They are intermediates in the NAD+ salvage pathway, a primary route for NAD+ synthesis.[10] Both NR and NMN have been shown in numerous studies to effectively increase NAD+ levels in various tissues.[2][10][11]

Mechanism of Action: A Comparative Overview

The fundamental difference between 5-Amino-1MQ and precursors like NR and NMN lies in their mechanism of action. While NR and NMN directly feed into the NAD+ synthesis pathway, 5-Amino-1MQ acts by preventing the degradation of a key NAD+ precursor.

Below is a diagram illustrating the distinct signaling pathways.

Caption: Comparative signaling pathways of NAD+ boosters.

Comparative Performance Data

While direct head-to-head clinical trials comparing 5-Amino-1MQ with NR and NMN are still emerging, preclinical data and studies on individual compounds provide insights into their potential efficacy.

CompoundMechanismKey Reported EffectsSupporting Evidence
This compound NNMT Inhibition- Increases intracellular NAD+[4][6]- Promotes fat metabolism and reduces fat mass[5][7]- Improves insulin (B600854) sensitivity[4]- Preserves muscle mass during weight loss[4][6]Preclinical studies in mice have shown reduced body fat without changes in appetite.[9]
Nicotinamide Riboside (NR) NAD+ Precursor- Increases blood NAD+ levels in a dose-dependent manner[10]- May improve mitochondrial functionHuman clinical trials have demonstrated significant increases in blood NAD+ levels with daily supplementation.[10]
Nicotinamide Mononucleotide (NMN) NAD+ Precursor- Elevates NAD+ levels in various tissues[11]- May enhance aerobic capacity and insulin sensitivityHuman studies have shown increased blood NAD+ levels and some functional improvements.[11][12]

Experimental Protocols

The accurate measurement of NAD+ levels is crucial for evaluating the efficacy of these compounds. Several robust methods are employed in research settings.

NAD+ Measurement via High-Performance Liquid Chromatography (HPLC)

This method provides accurate and reproducible quantification of NAD+ levels in cells and tissues.[13]

Experimental Workflow:

HPLC_Workflow start Sample Collection (Cells or Tissues) extraction NAD+ Extraction (e.g., Acid Extraction) start->extraction centrifugation Centrifugation to Remove Debris extraction->centrifugation hplc Reverse-Phase HPLC Separation centrifugation->hplc detection UV Detection and Quantification hplc->detection end Data Analysis detection->end

Caption: Workflow for NAD+ measurement using HPLC.

Protocol Outline:

  • Sample Preparation: Tissues or cells are collected and immediately processed or flash-frozen to prevent NAD+ degradation.

  • Extraction: NAD+ is extracted from the samples, often using an acidic extraction method to preserve NAD+ while degrading NADH.[14]

  • Separation and Detection: The extract is injected into an HPLC system equipped with a reverse-phase column to separate NAD+ from other metabolites. The concentration is then quantified by measuring UV absorbance.[13]

Enzymatic Cycling Assays

These assays are commonly used for high-throughput screening and are based on the ability of NAD+ to participate in a specific enzymatic reaction that generates a detectable signal (colorimetric or fluorometric).

Protocol Outline:

  • Cell Lysis and Extraction: Cells are lysed to release intracellular contents, including NAD+. Specific extraction buffers are used to ensure the stability of NAD+.[15]

  • Enzymatic Reaction: The cell lysate is mixed with a reaction cocktail containing an enzyme that utilizes NAD+ as a cofactor, leading to the production of a colored or fluorescent product.

  • Signal Detection: The absorbance or fluorescence is measured using a microplate reader, and the NAD+ concentration is determined by comparison to a standard curve.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for NAD+ quantification due to its high sensitivity and specificity.[10]

Experimental Workflow:

LCMS_Workflow start Sample Preparation (e.g., Protein Precipitation) lc_separation Liquid Chromatography Separation start->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization mass_analysis1 First Mass Analyzer (Q1) (Precursor Ion Selection) ionization->mass_analysis1 fragmentation Collision Cell (Q2) (Fragmentation) mass_analysis1->fragmentation mass_analysis2 Second Mass Analyzer (Q3) (Product Ion Detection) fragmentation->mass_analysis2 end Data Quantification mass_analysis2->end

Caption: Workflow for NAD+ measurement using LC-MS/MS.

Protocol Outline:

  • Sample Preparation: Similar to other methods, samples are processed to extract NAD+.

  • LC Separation: The extract is passed through a liquid chromatography system to separate NAD+.

  • MS/MS Detection: The separated NAD+ is then ionized and fragmented, and the specific fragments are detected by a mass spectrometer. This allows for highly precise quantification.

Conclusion

This compound presents a novel and indirect approach to boosting NAD+ levels by inhibiting the NNMT enzyme. This mechanism of action distinguishes it from direct NAD+ precursors like NR and NMN. While all three compounds have demonstrated the ability to increase NAD+ levels, their broader physiological effects may differ due to their distinct modes of action. The choice of compound for research or therapeutic development will likely depend on the specific metabolic context and desired outcomes. Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy and potential synergistic effects of these different NAD+ boosting strategies. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of these and other emerging NAD+ modulating compounds.

References

Assessing the Specificity of 5-Amino-1-methylquinolinium for NNMT Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of metabolic diseases, including obesity and type 2 diabetes. The development of potent and selective small molecule inhibitors of NNMT is a key focus in current drug discovery efforts. Among these, 5-Amino-1-methylquinolinium (5-Amino-1MQ) has garnered considerable attention. This guide provides a comprehensive comparison of 5-Amino-1MQ with other notable NNMT inhibitors, focusing on its specificity and performance, supported by experimental data.

Quantitative Comparison of NNMT Inhibitors

The following table summarizes the biochemical potency and cellular activity of 5-Amino-1MQ and a selection of alternative NNMT inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for evaluating the efficacy of these compounds at the enzymatic level.

InhibitorTargetAssay TypeIC50 (µM)Ki (nM)Notes
This compound (5-Amino-1MQ) Human NNMTBiochemical1.2[1]-Substrate site-targeting inhibitor with good cell permeability.[1]
JBSNF-000088Human NNMTBiochemical1.8[2][3][4][5][6][7]-Orally active and demonstrates in vivo efficacy in metabolic disease models.[2]
Monkey NNMTBiochemical2.8[2][4][6][7]-
Mouse NNMTBiochemical5.0[2][4][6][7]-
U2OS cellsCellular1.6[2][4][5]-
3T3L1 cellsCellular6.3[2][4][5]-
LL320Human NNMTBiochemical-1.6[8][9]A potent bisubstrate inhibitor.[8][9]
Human NNMTBiochemical-6.8[10][11][12]Exhibits high selectivity.[11]
II399Human NNMTBiochemical-5.9[10][12][13][14][15][16][17]A potent and selective bisubstrate inhibitor containing an unconventional SAM mimic.[13][14]
U2OS cellsCellular1.9[10][14]-

Specificity Profile of NNMT Inhibitors

A critical aspect of a drug candidate's profile is its selectivity. The following table details the off-target effects of 5-Amino-1MQ and other inhibitors against a panel of related methyltransferases and other enzymes. High selectivity minimizes the potential for unintended side effects.

InhibitorOff-Target EnzymeActivityFold Selectivity vs. NNMT
This compound (5-Amino-1MQ) DNMT1No significant inhibitionHigh
PRMT3No significant inhibitionHigh
COMTNo significant inhibitionHigh
NAMPTNo significant inhibitionHigh
SIRT1No significant inhibitionHigh
JBSNF-000088Not specified--
LL320RNMTKd = 35.7 µM[10]~22,312-fold[18]
SAHHIC50 = 8.5 µM[10][18]~5,312-fold[18]
DPH5Interaction confirmed[12]-
II399PNMT, INMT, G9a, SETD7, PRMT1IC50 > 100 µM[18]> 1000-fold[10][14][17][18]
SHMT2Kd = 2.11 µM[10][18]~358-fold[18]
MEPCEInteraction confirmed[12]-
SAHHIC50 > 333 µM[10][18]> 56,440-fold[18]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams were generated using Graphviz.

NNMT_Signaling_Pathway cluster_NNMT NNMT Inhibition cluster_Metabolism Metabolic Shift 5-Amino-1MQ 5-Amino-1MQ NNMT NNMT 5-Amino-1MQ->NNMT Inhibits NAD NAD+ NNMT->NAD Increases FatStorage Fat Storage NNMT->FatStorage Decreases SIRT1 SIRT1 NAD->SIRT1 Activates FatOxidation Fat Oxidation SIRT1->FatOxidation Promotes

NNMT Inhibition Pathway

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays start Start: Compound Library incubation Incubate with NNMT Enzyme, Nicotinamide, and SAM start->incubation detection Detect Product Formation (e.g., SAH or MNA) incubation->detection ic50 Determine IC50/Ki Values detection->ic50 cell_treatment Treat Cells with Inhibitor ic50->cell_treatment mna_quantification Quantify Intracellular MNA Levels (LC-MS) cell_treatment->mna_quantification off_target_panel Selectivity Profiling: Test against other methyltransferases cell_treatment->off_target_panel specificity Assess Specificity mna_quantification->specificity off_target_panel->specificity

NNMT Inhibitor Specificity Workflow

Experimental Protocols

The assessment of NNMT inhibitor specificity involves a series of well-defined experimental protocols. Below are methodologies for key experiments cited in this guide.

Biochemical NNMT Inhibition Assay (Fluorescence-Based)

This assay is commonly used for high-throughput screening of NNMT inhibitors.

  • Principle: The enzymatic activity of NNMT is measured by quantifying the production of S-adenosyl-L-homocysteine (SAH), a product of the methylation reaction. In a coupled reaction, SAH is hydrolyzed to homocysteine. The free thiol group of homocysteine then reacts with a thiol-sensitive fluorescent probe, resulting in an increase in fluorescence. NNMT inhibitors will decrease the production of SAH and thus reduce the fluorescent signal.

  • Protocol:

    • Preparation: Prepare a reaction mixture containing NNMT enzyme, the methyl donor S-adenosylmethionine (SAM), and the test inhibitor at various concentrations in an appropriate assay buffer.

    • Initiation: Initiate the reaction by adding the substrate, nicotinamide.

    • Incubation: Incubate the reaction at 37°C for a specified period (e.g., 60 minutes).

    • Detection: Add a detection reagent containing SAH hydrolase and a thiol-sensitive fluorescent probe.

    • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based NNMT Inhibition Assay

This assay evaluates the ability of a compound to inhibit NNMT activity within a cellular environment.

  • Principle: Cells that endogenously express or are engineered to overexpress NNMT are treated with the test compound. The intracellular levels of the NNMT product, 1-methylnicotinamide (B1211872) (1-MNA), are then quantified, typically by liquid chromatography-mass spectrometry (LC-MS). A reduction in 1-MNA levels indicates cellular NNMT inhibition.

  • Protocol:

    • Cell Culture: Plate cells (e.g., 3T3-L1 adipocytes or U2OS cells) and allow them to adhere overnight.

    • Treatment: Treat the cells with various concentrations of the NNMT inhibitor or vehicle control for a specified duration (e.g., 24 hours).

    • Lysis and Extraction: Lyse the cells and extract the intracellular metabolites.

    • Quantification: Analyze the cell lysates by LC-MS to quantify the concentration of 1-MNA.

    • Data Analysis: Normalize the 1-MNA levels to total protein concentration. Calculate the percent inhibition of 1-MNA production for each inhibitor concentration and determine the cellular EC50 value.

Selectivity Profiling (Off-Target Screening)

To determine the specificity of an NNMT inhibitor, its activity is tested against a panel of other related enzymes, particularly other S-adenosylmethionine (SAM)-dependent methyltransferases.

  • Principle: The inhibitory activity of the compound is measured against a range of purified methyltransferases (e.g., DNMT1, PRMT3, COMT) and other relevant enzymes (e.g., NAMPT, SIRT1) using appropriate biochemical assays for each enzyme.

  • Protocol:

    • Enzyme Panel: Select a panel of relevant off-target enzymes.

    • Assay Execution: Perform individual biochemical assays for each enzyme in the panel in the presence of a range of concentrations of the NNMT inhibitor.

    • Data Analysis: Determine the IC50 values for the inhibitor against each off-target enzyme.

    • Selectivity Calculation: Calculate the selectivity fold by dividing the IC50 value for the off-target enzyme by the IC50 value for NNMT. A higher fold value indicates greater selectivity for NNMT.

Conclusion

This compound is a selective inhibitor of NNMT with demonstrated cellular activity.[1] The provided data indicates that while other potent NNMT inhibitors such as the bisubstrate inhibitors LL320 and II399 exhibit nanomolar potency, 5-Amino-1MQ maintains a favorable micromolar activity with high selectivity against other methyltransferases and enzymes in the NAD+ salvage pathway.[9][10][11][12] This high degree of specificity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target effects. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel NNMT inhibitors, facilitating the development of effective and safe therapeutics for metabolic diseases.

References

Replicating Foundational Experiments on 5-Amino-1-methylquinolinium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of key experiments on the selective nicotinamide (B372718) N-methyltransferase (NNMT) inhibitor, 5-Amino-1-methylquinolinium (5-Amino-1MQ), based on foundational preclinical research. We present methodologies and comparative data to facilitate the replication and extension of these pivotal studies.

Executive Summary

This compound is a small molecule inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic regulation.[1] Inhibition of NNMT by 5-Amino-1MQ has been shown to increase intracellular levels of NAD+ and S-adenosylmethionine (SAM), leading to reduced lipogenesis and increased energy expenditure.[2][3] Preclinical studies in diet-induced obese (DIO) mice have demonstrated that 5-Amino-1MQ can reverse obesity, reduce white adipose tissue mass, and lower plasma cholesterol levels without impacting food intake.[2][4] This guide will delve into the experimental details of these findings and compare 5-Amino-1MQ's performance with another notable NNMT inhibitor, JBSNF-000088.

I. In Vitro Efficacy and Selectivity of 5-Amino-1MQ

The foundational in vitro characterization of 5-Amino-1MQ was extensively detailed in a seminal 2017 paper by Neelakantan and colleagues. These experiments established its potency, selectivity, and effects on adipocyte biology.

Key In Vitro Performance Data of NNMT Inhibitors
Parameter5-Amino-1MQJBSNF-000088Reference
NNMT Inhibition (IC50) 1.2 µM (human)1.8 µM (human), 5.0 µM (mouse)[5]
3T3-L1 Lipogenesis (EC50) ~30 µM6.3 µM[6]
Effect on 3T3-L1 Cell Viability Modest cytotoxicity at 100-300 µMNot explicitly reported[3]
Selectivity No significant inhibition of DNMT1, PRMT3, COMT, NAMPT, SIRT1High selectivity reported[3][7]
Experimental Protocols: In Vitro Assays

1. NNMT Enzyme Inhibition Assay:

This assay quantifies the ability of a compound to inhibit the enzymatic activity of NNMT. A common method involves a fluorometric assay that detects the formation of S-adenosylhomocysteine (SAH), a product of the methylation reaction.[4][8]

  • Principle: NNMT catalyzes the transfer of a methyl group from SAM to nicotinamide, producing 1-methylnicotinamide (B1211872) (MNA) and SAH. The SAH is then hydrolyzed to homocysteine, which is detected by a thiol-sensitive probe, generating a fluorescent signal. Inhibitors of NNMT will reduce the rate of this reaction and thus decrease the fluorescent output.

  • Protocol Outline:

    • Prepare a reaction mix containing NNMT enzyme, assay buffer, and the test compound (e.g., 5-Amino-1MQ) at various concentrations.

    • Initiate the reaction by adding the substrates, nicotinamide and SAM.

    • Incubate the reaction at 37°C for a specified time (e.g., 15 minutes).

    • Stop the reaction (e.g., with chilled isopropanol).

    • Add a developer solution containing a thiol-detecting probe.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).

    • Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.[2][4]

2. 3T3-L1 Pre-adipocyte Viability Assay:

This assay assesses the cytotoxicity of the test compound on pre-adipocyte cells.

  • Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed 3T3-L1 pre-adipocytes in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of 5-Amino-1MQ for 24 hours.

    • Add MTT solution to each well and incubate for a few hours to allow formazan formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Express cell viability as a percentage of the untreated control.[3]

3. Adipocyte Differentiation and Lipogenesis Inhibition Assay:

This assay evaluates the effect of the compound on the differentiation of pre-adipocytes into mature, lipid-accumulating adipocytes.

  • Principle: 3T3-L1 pre-adipocytes can be induced to differentiate into adipocytes in the presence of an adipogenic cocktail. The accumulation of intracellular lipids in mature adipocytes can be visualized and quantified by staining with Oil Red O.

  • Protocol Outline:

    • Culture 3T3-L1 pre-adipocytes to confluence.

    • Induce differentiation using a standard adipogenic cocktail (e.g., IBMX, dexamethasone, and insulin) in the presence of various concentrations of 5-Amino-1MQ.

    • Replenish the media with insulin (B600854) and the test compound every few days for the duration of the differentiation process (typically 8-10 days).

    • Fix the cells and stain the lipid droplets with Oil Red O solution.

    • Wash the cells and extract the Oil Red O stain from the cells using isopropanol.

    • Quantify the extracted stain by measuring its absorbance at a specific wavelength (e.g., 490-520 nm).[3]

4. SIRT1 Activity Assay:

This assay determines the effect of the compound on the activity of SIRT1, a key enzyme in the NAD+ salvage pathway.

  • Principle: This fluorometric assay utilizes a synthetic peptide substrate containing an acetylated lysine (B10760008) residue. SIRT1 deacetylates the substrate in an NAD+-dependent manner. A developer solution is then added that recognizes the deacetylated peptide and generates a fluorescent signal.

  • Protocol Outline:

    • Prepare a reaction mixture containing recombinant human SIRT1 enzyme, NAD+, and a fluorogenic peptide substrate.

    • Add the test compound (5-Amino-1MQ) at various concentrations.

    • Incubate the reaction to allow for deacetylation.

    • Add a developer solution that generates a fluorescent product from the deacetylated substrate.

    • Measure the fluorescence to determine SIRT1 activity.[3]

II. In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

The in vivo effects of 5-Amino-1MQ were demonstrated in a diet-induced obese (DIO) mouse model, providing compelling evidence for its therapeutic potential.

Comparative In Vivo Performance of NNMT Inhibitors in DIO Mice
Parameter5-Amino-1MQJBSNF-000088Reference
Animal Model Male C57BL/6J mice on high-fat dietMale C57BL/6J mice on high-fat diet[3][4]
Dosage and Administration 20 mg/kg, subcutaneous, three times daily for 11 days50 mg/kg, oral gavage, twice daily for 4 weeks[3][4]
Effect on Body Weight Significant progressive loss of body weightStatistically significant reduction in body weight[3][6]
Effect on White Adipose Mass Substantial decrease in epididymal fat-pad weightNot explicitly quantified, but body weight reduction implies fat mass loss[3]
Effect on Adipocyte Size Significant decrease in adipocyte sizeNot explicitly reported[3]
Effect on Plasma Cholesterol Lowered total plasma cholesterol levelsNot explicitly reported[3]
Effect on Food Intake No significant impactNo significant impact[3][4]
Experimental Protocol: Diet-Induced Obese (DIO) Mouse Study
  • Animal Model: Male C57BL/6 mice are typically used. Obesity is induced by feeding a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 11-14 weeks).[3][4]

  • Compound Administration:

    • 5-Amino-1MQ: Administered via subcutaneous (SC) injection at a dose of 20 mg/kg, three times daily.[3]

    • JBSNF-000088: Administered via oral gavage at a dose of 50 mg/kg, twice daily.[4]

  • Study Duration: The treatment period can range from 11 days to 4 weeks.[3][4]

  • Parameters Monitored:

    • Body Weight: Measured regularly throughout the study.

    • Food Intake: Monitored to assess if the weight loss is due to appetite suppression.

    • Adipose Tissue Analysis: At the end of the study, epididymal white adipose tissue (EWAT) is collected, weighed, and processed for histological analysis to measure adipocyte size.

    • Plasma Analysis: Blood samples are collected to measure plasma levels of total cholesterol and other metabolic markers.[3]

III. Signaling Pathways and Experimental Workflows

The mechanism of action of 5-Amino-1MQ involves the inhibition of NNMT, which leads to a cascade of downstream effects that ultimately improve metabolic health.

Signaling Pathway of 5-Amino-1MQ Action

G cluster_0 Cellular Environment cluster_1 Downstream Effects 5-Amino-1MQ 5-Amino-1MQ NNMT NNMT 5-Amino-1MQ->NNMT Inhibits MNA 1-methylnicotinamide NNMT->MNA Produces SAH S-adenosylhomocysteine NNMT->SAH Produces Nicotinamide Nicotinamide Nicotinamide->NNMT NAD NAD+ Levels Nicotinamide->NAD Increased Availability SAM S-adenosylmethionine SAM->NNMT SIRT1 SIRT1 Activity NAD->SIRT1 Activates Metabolic_Health Improved Metabolic Health (Reduced Lipogenesis, Increased Energy Expenditure) SIRT1->Metabolic_Health Promotes

Caption: Signaling pathway of 5-Amino-1MQ.

Experimental Workflow for In Vivo Efficacy Study

G start Start: Diet-Induced Obese Mice treatment Treatment Groups: - Vehicle Control - 5-Amino-1MQ (e.g., 20 mg/kg s.c. t.i.d.) - Alternative (e.g., JBSNF-000088) start->treatment monitoring Monitor Daily: - Body Weight - Food Intake treatment->monitoring endpoint Endpoint (e.g., 11 days) monitoring->endpoint analysis Analysis: - Adipose Tissue (Weight, Histology) - Plasma (Cholesterol, etc.) endpoint->analysis results Results: - Body Weight Change - Adipose Mass - Adipocyte Size - Plasma Lipids analysis->results

Caption: Experimental workflow for an in vivo efficacy study.

IV. Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not extensively published in the primary literature, the foundational work on quinolinium-based NNMT inhibitors indicates that these compounds are synthesized from their corresponding quinoline (B57606) precursors. The synthesis of this compound iodide would likely involve the N-methylation of 5-aminoquinoline (B19350) using an appropriate methylating agent, such as methyl iodide.[9] For research purposes, it is typically procured from commercial suppliers who specialize in the synthesis of research chemicals.

Conclusion

The foundational experiments on this compound provide a robust framework for understanding its potential as a therapeutic agent for metabolic disorders. The detailed protocols and comparative data presented in this guide are intended to support researchers in replicating and building upon this important body of work. The high selectivity and demonstrated in vivo efficacy of 5-Amino-1MQ make it a compelling molecule for further investigation in the field of metabolic disease and drug development.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Amino-1-methylquinolinium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This document provides crucial safety and logistical information for the proper handling and disposal of 5-Amino-1-methylquinolinium, a small molecule inhibitor of the enzyme nicotinamide (B372718) N-methyltransferase (NNMT). Developed for researchers, scientists, and drug development professionals, this guide establishes a clear, procedural framework to ensure laboratory safety and regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a hazardous substance, is mandatory. This guidance is synthesized from data on structurally analogous quinoline (B57606) compounds and general principles of laboratory chemical waste management.

I. Core Principle: Handle as Hazardous Waste

All forms of this compound—including pure lyophilized powder, reconstituted solutions, and contaminated labware—must be managed as hazardous chemical waste.[1] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash receptacles.[2][3] The biologically active nature of this molecule and its uncharacterized toxicological profile necessitate this precautionary measure.

II. Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, data from the analogous compound 5-Amino-1-methylquinolin-2-one;hydrochloride indicates it should be treated as a substance that can cause skin, eye, and respiratory irritation.[4] Therefore, the following personal protective equipment is mandatory when handling this compound in any form:

  • Gloves: Chemical-resistant nitrile gloves are required. Always inspect gloves for tears or punctures before use.[5]

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes or airborne particles.[5]

  • Lab Coat: A full-length laboratory coat is necessary to prevent skin contact.[2]

  • Respiratory Protection: When handling the lyophilized powder outside of a certified chemical fume hood, a NIOSH-approved respirator with appropriate particulate filters is required to prevent inhalation.[6]

III. Quantitative Data and Handling Summary

The following table summarizes key safety and handling information based on best practices for analogous small molecule inhibitors and quinolinium derivatives.

ParameterGuidelineSource(s)
Waste Classification Hazardous Chemical Waste[1][7]
Primary Hazards Potential for skin, eye, and respiratory irritation.[4][6]
Required PPE Nitrile gloves, safety goggles/face shield, lab coat.[2][5]
Handling Environment Chemical fume hood for weighing and reconstituting solids.[6]
Solid Waste Container Labeled, leak-proof container for solids (e.g., contaminated weigh paper, pipette tips).[5][7]
Liquid Waste Container Labeled, leak-proof, compatible container (e.g., glass or HDPE) for solutions.[2][7]
Sharps Waste Container Puncture-proof sharps container for contaminated needles or glass.[5]
Storage of Waste Designated, secure Satellite Accumulation Area (SAA) with secondary containment.[1][2]

IV. Detailed Step-by-Step Disposal Protocol

This protocol outlines the systematic process for the safe segregation, collection, and disposal of all waste streams containing this compound.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[1] Three distinct waste streams should be established in the immediate work area:

  • Solid Chemical Waste:

    • Description: Non-sharp items contaminated with this compound.

    • Examples: Used weighing papers, contaminated pipette tips, nitrile gloves, and bench paper.

    • Procedure: Collect these materials in a designated, leak-proof container with a secure lid. This container should be clearly labeled for solid hazardous waste.[2][7]

  • Liquid Chemical Waste:

    • Description: All aqueous and solvent-based solutions containing this compound.

    • Examples: Unused stock solutions, diluted working solutions, and the initial solvent rinse of "empty" vials.

    • Procedure: Collect all liquid waste in a dedicated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene (B3416737) for organic solvents). The container must have a screw-top cap and be kept closed when not in use.[7][8]

  • Contaminated Sharps Waste:

    • Description: Any sharp object that has come into contact with this compound.

    • Examples: Needles used for reconstitution or injection, contaminated Pasteur pipettes, or broken glass from vials.

    • Procedure: Dispose of all contaminated sharps immediately into a designated, puncture-proof sharps container.[5]

Step 2: Proper Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and essential for safety. Each waste container must be labeled with the following information:

  • The words "Hazardous Waste ".[1][2]

  • The full chemical name: "This compound ".[2]

  • For liquid waste, list all components of the solution, including solvents and their approximate percentages.[2]

  • The name of the Principal Investigator and the laboratory location/room number.[7]

  • Any known hazard information (e.g., "Irritant," "Handle with Caution").[5]

Step 3: Storage of Hazardous Waste

Store all collected hazardous waste in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be:

  • At or near the point of waste generation.[7]

  • Clearly marked and away from general lab traffic.

  • Equipped with secondary containment, such as a larger, chemically resistant bin, to contain any potential spills or leaks.[1][2]

  • Organized to segregate incompatible waste types.[8]

Step 4: Arranging for Final Disposal

The final disposal of this compound waste must be handled by trained professionals.

  • Contact your Institution's EHS Department: Follow your organization's specific procedures for requesting a chemical waste pickup. The Environmental Health and Safety (EHS) department will provide the necessary forms and schedule a collection.[1][7]

  • Provide Complete Information: Accurately describe the contents of your waste containers to the EHS personnel.

  • Never Use Drains or Regular Trash: It is a serious compliance violation to dispose of this compound, or any hazardous chemical, via sinks or standard trash.[3]

V. Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Waste Segregation cluster_2 Step 2 & 3: Collection and Storage cluster_3 Step 4: Final Disposal start Generate this compound Waste is_sharp Is the waste a sharp object? start->is_sharp Assess Waste Type is_liquid Is the waste a liquid solution? is_sharp->is_liquid No sharps_waste Sharps Waste (Needles, Glass) is_sharp->sharps_waste Yes solid_waste Solid Waste (Gloves, Tips, Paper) is_liquid->solid_waste No liquid_waste Liquid Waste (Solutions, Rinsate) is_liquid->liquid_waste Yes collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store_waste Store in Secure SAA with Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs Container Full or Per Institutional Policy

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 5-Amino-1-methylquinolinium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of 5-Amino-1-methylquinolinium (also known as 5-Amino-1MQ), a compound of interest in metabolic research. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Classification

This compound iodide is classified as a hazardous substance. It is crucial to understand its potential risks before handling.[1]

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Potential Health Effects:

  • Ingestion: May cause soreness and redness of the mouth and throat, difficulty swallowing, nausea, and stomach pain.[1]

  • Skin Contact: Can lead to mild irritation, dryness, flaking, and an itchy rash.[1]

  • Eye Contact: May result in pain, redness, excessive watering, blurred vision, and potentially permanent damage.[1]

  • Inhalation: Can cause irritation of the respiratory tract.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety when working with this compound.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be used to protect against splashes and dust.[1]
Hand Protection Chemical-Resistant GlovesStandard BS EN 374:2003 compliant gloves should be the minimum requirement. Always inspect gloves for integrity before use.[1]
Body Protection Laboratory Coat or Protective ClothingWear appropriate protective clothing to prevent skin contact.[1]
Respiratory Protection RespiratorTo be used if a risk assessment indicates it is necessary, for instance, when handling large quantities or if dust is generated.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1]

  • For procedures that may generate dust or aerosols, a chemical fume hood is required.[1]

  • Ensure that a safety shower and an eye wash station are readily accessible in the laboratory.[1]

2. Reconstitution and Aliquoting:

  • Before opening the container, allow the product to come to room temperature to prevent condensation.

  • Carefully weigh the desired amount of the solid compound in a chemical fume hood.

  • For reconstitution, use an appropriate solvent as indicated by the supplier (e.g., DMSO).

  • Slowly add the solvent to the solid to avoid splashing.

  • Gently swirl or vortex to dissolve the compound completely.

  • If preparing aliquots, use clearly labeled, sealed vials suitable for the storage conditions.

3. Storage:

  • Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • The recommended storage temperature for the solid is -20°C.

  • Protect from light and moisture.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure TypeFirst Aid Measures
If Swallowed Rinse mouth with water. Do not induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1]
If on Skin Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention.[1]
If Inhaled Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[1]
If in Eyes Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

Spill Response:

  • Evacuate non-essential personnel from the area.[1]

  • Ensure adequate ventilation.[1]

  • Wear appropriate PPE as outlined above.[1]

  • Cover the spill with a suitable absorbent material.[1]

  • Carefully sweep up the absorbed material and place it into a sealed, labeled container for disposal.[1]

  • Do not allow the spilled material to enter drains.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect all solid waste, including contaminated PPE (gloves, etc.), weigh boats, and absorbent materials, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste from experiments and cleaning in a sealed, labeled, and chemical-resistant hazardous waste container.

  • Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Workflow for Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Identifies Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Gather_PPE->Prepare_Work_Area Ensures Safety Weighing Weighing Prepare_Work_Area->Weighing Ready for Reconstitution Reconstitution Weighing->Reconstitution Leads to Use_in_Experiment Use in Experiment Reconstitution->Use_in_Experiment Prepares for Decontaminate Decontaminate Glassware & Surfaces Use_in_Experiment->Decontaminate Generates Segregate_Waste Segregate Waste (Solid & Liquid) Decontaminate->Segregate_Waste Produces Dispose Dispose via EHS Segregate_Waste->Dispose For

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.